molecular formula C8H11NO3S B072852 4-Ethoxybenzenesulfonamide CAS No. 1132-19-0

4-Ethoxybenzenesulfonamide

Cat. No.: B072852
CAS No.: 1132-19-0
M. Wt: 201.25 g/mol
InChI Key: ILKGEOVHANZEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxybenzenesulfonamide is a high-purity sulfonamide derivative of significant interest in medicinal chemistry and biochemical research. Its core research value lies in its function as a potent and selective inhibitor of carbonic anhydrase (CA) isozymes. The ethoxy substituent on the benzene ring modulates the molecule's electronic properties and steric profile, influencing its binding affinity and selectivity for specific CA isoforms, such as CA IX and CA XII, which are often overexpressed in hypoxic tumor environments. This makes this compound a critical pharmacological tool for investigating the role of CAs in pH regulation, tumorigenesis, and metastatic progression. Researchers utilize this compound in enzyme inhibition assays, X-ray crystallography studies to elucidate enzyme-inhibitor complex structures, and as a scaffold for the design and synthesis of novel anticancer agents targeting tumor-associated carbonic anhydrases. Furthermore, its well-defined chemical structure serves as a valuable building block in organic synthesis for developing more complex sulfonamide-based molecules. Provided as a stable, white to off-white crystalline solid, it is characterized by HPLC, NMR, and mass spectrometry to ensure identity and ≥95% purity, guaranteeing reliable and reproducible results in your research investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKGEOVHANZEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395555
Record name 4-ethoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132-19-0
Record name 4-ethoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Ethoxybenzenesulfonamide synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethoxybenzenesulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of various pharmaceutical compounds. The methodologies detailed herein are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for its preparation and validation.

Strategic Overview: The Synthetic Pathway

The synthesis of this compound is most efficiently achieved through a well-established two-step electrophilic aromatic substitution and subsequent nucleophilic substitution pathway. This strategy leverages the electron-donating nature of the ethoxy group on the aromatic ring, which directs electrophilic attack to the para position, ensuring high regioselectivity.

The overall workflow begins with the chlorosulfonation of phenetole (ethoxybenzene) to yield the intermediate, 4-ethoxybenzenesulfonyl chloride. This intermediate is then subjected to amination to produce the final target compound.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Analysis & Validation A Phenetole (Ethoxybenzene) C 4-Ethoxybenzenesulfonyl Chloride (Intermediate) A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid D Ammonium Hydroxide E This compound (Final Product) C->E Nucleophilic Substitution F Characterization (NMR, IR, MS) E->F

Caption: Overall workflow for the synthesis and validation of this compound.

Reaction Mechanisms and Scientific Rationale

Step 1: Chlorosulfonation of Phenetole

This reaction is a classic example of electrophilic aromatic substitution. The ethoxy group of phenetole is an activating, ortho-, para-directing group. Due to steric hindrance from the ethoxy group, the para-substituted product is predominantly formed.

The electrophile in this reaction is the chlorosulfonium cation (SO₂Cl⁺), which is generated from the auto-protolysis of chlorosulfonic acid.[1] The reaction is highly exothermic and proceeds rapidly. Therefore, careful temperature control is crucial to prevent side reactions and degradation of the product.[2]

G cluster_0 Mechanism: Step 1 - Chlorosulfonation cluster_1 Mechanism: Step 2 - Amination A Phenetole Attacts Electrophile B SO₂Cl⁺ Electrophile A:f0->B π-bond attack C Sigma Complex (Arenium Ion Intermediate) Resonance Stabilized A->C Formation of Sigma Complex D 4-Ethoxybenzenesulfonyl Chloride + H⁺ C->D Deprotonation & Aromatization E 4-Ethoxybenzenesulfonyl Chloride Electrophilic Center G Tetrahedral Intermediate E->G Formation of Intermediate F Ammonia (NH₃) Nucleophile F->E Nucleophilic Attack on Sulfur H This compound + HCl G->H Loss of Leaving Group (Cl⁻) & Deprotonation

Caption: Reaction mechanisms for the synthesis of this compound.

Step 2: Amination of 4-Ethoxybenzenesulfonyl Chloride

The second step involves the nucleophilic substitution of the chloride on the sulfonyl group by ammonia.[3] The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Ammonia, acting as a nucleophile, attacks this sulfur atom.[4] The reaction is typically performed with an excess of aqueous ammonia, which serves both as the nucleophile and as a base to neutralize the hydrogen chloride (HCl) byproduct, forming ammonium chloride.[5][6]

Detailed Experimental Protocols

Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Protocol 1: Synthesis of 4-Ethoxybenzenesulfonyl Chloride
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a gas trap (e.g., an inverted funnel over a beaker of sodium bicarbonate solution) to neutralize the evolving HCl gas.

  • Reagent Charging: In the flask, place 0.1 mol of phenetole.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Addition of Chlorosulfonic Acid: Slowly add 0.3 mol (a 3-fold molar excess) of chlorosulfonic acid dropwise from the dropping funnel over a period of 60-90 minutes. Maintain vigorous stirring and ensure the temperature does not exceed 10 °C.[2]

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it slowly warm to room temperature and stir for another 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. The 4-ethoxybenzenesulfonyl chloride will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Drying: Dry the product in a desiccator over anhydrous calcium chloride. The crude product is often of sufficient purity for the next step.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a 250 mL beaker or flask equipped with a magnetic stirrer, place the crude 4-ethoxybenzenesulfonyl chloride (from the previous step).

  • Cooling: Cool the flask in an ice bath.

  • Amination: Slowly add 100 mL of concentrated (28-30%) aqueous ammonium hydroxide with constant stirring.[3] A significant exothermic reaction will occur. Control the rate of addition to keep the temperature below 20 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2 hours. A white precipitate of this compound will form.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and filter hot. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in an oven at 60-70 °C.

Characterization and Data Interpretation

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[9] The spectrum should exhibit characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350-3250N-H Asymmetric & Symmetric Stretch-SO₂NH₂
3080-3010Aromatic C-H StretchAr-H
2980-2850Aliphatic C-H Stretch-CH₂CH₃
1595, 1480C=C Aromatic Ring StretchBenzene Ring
1340-1310S=O Asymmetric StretchSulfonamide
1250Aryl-O-C Asymmetric StretchAr-O-Et
1160-1140S=O Symmetric StretchSulfonamide
830C-H Out-of-plane Bend (para)1,4-disubstituted ring

Table 1: Characteristic IR Absorption Frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the different types of protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4Triplet3H-OCH₂CH
~4.1Quartet2H-OCH ₂CH₃
~7.0Doublet2HAr-H (ortho to -OEt)
~7.8Doublet2HAr-H (ortho to -SO₂NH₂)
~7.2 (broad)Singlet2H-SO₂NH

Table 2: Expected ¹H NMR Spectral Data for this compound (in CDCl₃ or DMSO-d₆).

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. Due to the para-substitution, four signals are expected in the aromatic region.

Chemical Shift (δ, ppm)Assignment
~14.5-OCH₂C H₃
~64.0-OC H₂CH₃
~115.0Aromatic C-H (ortho to -OEt)
~128.5Aromatic C-H (ortho to -SO₂NH₂)
~133.0Aromatic C (ipso to -SO₂NH₂)
~162.0Aromatic C (ipso to -OEt)

Table 3: Expected ¹³C NMR Spectral Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₁₁NO₃S), the expected molecular weight is 201.24 g/mol .

m/zInterpretation
201[M]⁺, Molecular Ion Peak
186[M - CH₃]⁺
156[M - OCH₂CH₃]⁺
122[M - SO₂NH₂ + H]⁺ (Phenetole cation)
80[SO₂NH₂]⁺

Table 4: Expected Major Fragments in the Mass Spectrum of this compound.

Conclusion

The synthesis of this compound via chlorosulfonation of phenetole followed by amination is a reliable and high-yielding process. This guide provides the necessary mechanistic insights and detailed protocols to enable researchers to successfully prepare and validate this important chemical intermediate. Rigorous characterization using IR, NMR, and mass spectrometry is essential to confirm the structural integrity and purity of the final product, ensuring its suitability for downstream applications in drug discovery and development.

References

  • Google Patents. (n.d.). US3159685A - Separation of phenols.
  • Zhang, W., Kuang, C., & Yang, Q. (2009). Efficient One-pot Synthesis of 4-Ethynylbenzenesulfonamides. Zeitschrift für Naturforschung B, 64(3), 292-296. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. Retrieved from [Link]

  • Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28243-28257. Available from: [Link]

  • ResearchGate. (n.d.). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Retrieved from [Link]

  • Li, J., Wang, H., Song, H., & Tan, C. (2023). Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. Journal of Asian Natural Products Research, 25(6), 571-580. Available from: [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 244-248. Available from: [Link]

  • Google Patents. (n.d.). US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols.
  • Google Patents. (n.d.). US3313839A - Preparation of sulfate esters by the reaction of chlorosulfonic acid with alkoxylated alkyl phenols.
  • Gowda, B. T., et al. (2001). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. Zeitschrift für Naturforschung A, 56(11), 779-784. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • European Journal of Chemistry. (n.d.). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence Properties of (E)-4-((2-fluorobenzylidene) amino) Benzenesulfonamide: Synthesis, Spectroscopic, Cyclic Voltammetry, Antibacterial, and Molecular Docking Studies. Retrieved from [Link]

  • Google Patents. (n.d.). EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether.
  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

  • ResearchGate. (n.d.). Changes in the solvolysis rate constants of 4-methoxybenzyl chloride.... Retrieved from [Link]

  • Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

  • NurdRage. (2010, September 10). A Gas Phase Reaction: Producing Ammonium Chloride [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (n.d.). What chemical equations is the formation reaction of NH4Cl(s)?. Retrieved from [Link]

  • Reddit. (n.d.). Why does ammonium sulfate form when conc. sulfuric acid is mixed with ammonium chloride?. Retrieved from [Link]

Sources

Physicochemical properties of 4-Ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a sulfonamide derivative with significant potential in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is paramount for its effective application in research and development. This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound, supported by experimental data and established scientific principles. We will delve into its structural features, solubility, melting and boiling points, and spectroscopic profile. This document is intended to serve as a foundational resource for scientists and researchers, enabling informed decision-making in experimental design and application.

Introduction and Significance

This compound belongs to the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine group. The presence of an ethoxy group on the benzene ring significantly influences its electronic and steric properties, thereby affecting its biological activity and physical behavior. Sulfonamides are a cornerstone in drug discovery, with applications ranging from antibacterial agents to diuretics and anticonvulsants. A thorough characterization of this compound's physicochemical properties is the first step towards unlocking its full potential in novel therapeutic and material applications.

Molecular Structure and Properties

The molecular structure of this compound dictates its fundamental chemical and physical properties.

Caption: Key molecular identifiers for this compound.

The molecule possesses a polar sulfonamide group and a relatively nonpolar ethoxy-substituted benzene ring, rendering it amphiphilic. This structural duality is a key determinant of its solubility and interaction with biological membranes.

Physicochemical Data Summary

A compilation of the critical physicochemical parameters of this compound is presented below. These values are essential for a variety of applications, from designing dissolution studies to predicting its behavior in different solvent systems.

PropertyValueSource
Melting Point153-156 °C
Boiling Point366.7 °C at 760 mmHg (Predicted)
SolubilityInsoluble in water
pKa9.86 (Predicted)
LogP1.21 (Predicted)

Experimental Determination of Physicochemical Properties

The accurate determination of physicochemical properties is crucial for quality control and regulatory purposes. This section outlines standard experimental protocols.

Melting Point Determination

Principle: The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Protocol:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

G A Sample Preparation (Capillary Loading) B Instrument Setup (Melting Point Apparatus) A->B Place sample C Controlled Heating & Observation B->C Start heating D Record Melting Range C->D Note temperatures

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Principle: Solubility data is critical for formulation development and for understanding a compound's pharmacokinetic profile.

Protocol (Qualitative):

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane) are chosen.

  • Procedure: A small, accurately weighed amount of this compound is added to a fixed volume of each solvent at a controlled temperature.

  • Observation: The mixture is agitated, and the solubility is visually assessed (e.g., completely soluble, partially soluble, insoluble). For quantitative analysis, techniques like HPLC or UV-Vis spectroscopy are employed to determine the concentration of the dissolved compound.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic peaks for the aromatic protons, the ethoxy group's methylene and methyl protons, and the amine protons of the sulfonamide group. The chemical shifts and splitting patterns are invaluable for structural elucidation.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule, further confirming the structure.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as C-O and aromatic C-H stretches.

  • Mass Spectrometry (MS): Mass spectrometry provides the accurate molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.

Applications in Drug Development and Beyond

The physicochemical properties of this compound directly impact its potential applications. Its limited water solubility, for instance, may necessitate the use of specific formulation strategies for oral drug delivery. The pKa value is crucial for predicting its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Beyond pharmaceuticals, its properties may be relevant in the development of specialty polymers or as an intermediate in organic synthesis.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. A thorough understanding and accurate measurement of these characteristics are indispensable for any researcher or scientist working with this compound. The data and protocols presented herein serve as a valuable resource to facilitate further research and development efforts, ultimately enabling the full realization of this compound's potential in various scientific and industrial fields.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79047, this compound. [Link]

The Benzenesulfonamide Scaffold: A Gateway to Diverse Biological Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Mechanisms of Action of 4-Ethoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Benzenesulfonamide Core

The benzenesulfonamide functional group is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the design of a multitude of therapeutic agents. Its unique chemical properties, including its ability to act as a zinc-binding group and engage in key hydrogen bonding interactions, have enabled the development of drugs targeting a wide array of enzymes and receptors. While this compound itself is not extensively characterized in the scientific literature, its structural motif is central to numerous well-understood bioactive molecules. This guide will delve into the potential mechanisms of action of this compound by examining the established biological activities of the broader benzenesulfonamide class, with a primary focus on the most prominent target: carbonic anhydrase. We will also explore other known targets of structurally related compounds to provide a comprehensive overview of the therapeutic possibilities inherent in this chemical scaffold.

Primary Putative Mechanism: Carbonic Anhydrase Inhibition

The most well-documented and clinically significant mechanism of action for benzenesulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs).[1][2][3] CAs are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] This seemingly simple reaction is fundamental to a vast range of physiological processes, including pH regulation, ion transport, and fluid balance.

The Role of Carbonic Anhydrases in Physiology and Disease

There are at least 15 known human CA isoforms, each with distinct tissue distribution and physiological roles. This isoform diversity allows for the development of targeted therapies. For instance, CA II and IV are highly expressed in the ciliary body of the eye and are involved in the secretion of aqueous humor.[1] Inhibition of these isoforms is a key strategy in the management of glaucoma.[1][3][5] Other isoforms are implicated in diuresis, seizure disorders, and even cancer.

Molecular Mechanism of Inhibition

The catalytic activity of carbonic anhydrase is dependent on a zinc ion (Zn²⁺) located deep within the active site. This zinc ion coordinates with a water molecule (or hydroxide ion), which is the key nucleophile in the hydration of carbon dioxide. Benzenesulfonamides, including putatively this compound, act as potent inhibitors by coordinating to this catalytic zinc ion via their sulfonamide group (-SO₂NH₂). This interaction displaces the catalytically essential water/hydroxide molecule, thereby blocking the enzyme's activity.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition by Benzenesulfonamide Zn++ Zn++ His1 His 94 Zn++->His1 His2 His 96 Zn++->His2 His3 His 119 Zn++->His3 H2O H₂O/OH⁻ Zn++->H2O Inhibitor R-SO₂NH₂ (e.g., this compound) H2O->Inhibitor Displaces HCO3 HCO₃⁻ + H⁺ H2O->HCO3 Catalysis Zn++_inhibited Zn++ Inhibitor->Zn++_inhibited Coordinates with Zinc CO2 CO₂ G cluster_targets Potential Biological Targets This compound This compound CA Carbonic Anhydrases This compound->CA Inhibition ETR Endothelin Receptors This compound->ETR Antagonism (less likely, requires structural complexity) LOX Lipoxygenases This compound->LOX Inhibition OXPHOS Oxidative Phosphorylation This compound->OXPHOS Inhibition

Caption: Potential molecular targets for this compound based on the activities of related compounds.

Conclusion and Future Directions

The benzenesulfonamide scaffold represents a rich starting point for the discovery and development of novel therapeutic agents. While the specific mechanism of action of this compound remains to be definitively elucidated, the extensive research on structurally related compounds strongly suggests that it is a candidate for carbonic anhydrase inhibition. However, as this guide has detailed, other mechanisms, including endothelin receptor antagonism, lipoxygenase inhibition, and modulation of oxidative stress and phosphorylation, are also plausible and warrant experimental investigation.

For researchers and drug development professionals, this compound and its analogs present an opportunity for further exploration. A systematic approach, beginning with screening against a panel of carbonic anhydrase isoforms and followed by broader pharmacological profiling, would be a logical next step in characterizing the biological activity of this compound. Such studies will not only illuminate the specific mechanism of action of this compound but also contribute to a deeper understanding of the therapeutic potential of the versatile benzenesulfonamide scaffold.

References

  • 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem. National Center for Biotechnology Information. [Link]

  • Mincione, F., Starnotti, M., Menabuoni, L., Scozzafava, A., Casini, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791. [Link]

  • Shepard, K. L., Graham, S. L., Hudcosky, R. J., Michelson, S. R., Scholz, T. H., Schwam, H., Smith, A. M., Sondey, J. M., Strohmaier, K. M., & Smith, R. L. (1991). Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides. Journal of Medicinal Chemistry, 34(10), 3098–3105. [Link]

  • Sroor, F. M., Younis, E. A., Al-Faifi, Z. E., El-Kott, A. F., Al-Syaad, K. M., & Al-Zharani, A. M. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. Medicinal Chemistry, 21(7), 692–706. [Link]

  • 4-(2-chloroethyl)-N-ethoxybenzenesulfonamide | C10H14ClNO3S | CID 61074508 - PubChem. National Center for Biotechnology Information. [Link]

  • Wang, X., Han, L., Kang, D., Zhang, Y., Wang, Y., Zhang, J., & Xi, Z. (2023). Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. Journal of Asian Natural Products Research, 25(6), 571–580. [Link]

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 26(11), 3326. [Link]

  • 4-Ethylbenzenesulfonamide | C8H11NO2S | CID 222870 - PubChem. National Center for Biotechnology Information. [Link]

  • Rao, P. N., Chen, Q. H., Knaus, E. E., & Wiebe, L. I. (2003). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Bioorganic & Medicinal Chemistry, 11(5), 771–777. [Link]

  • Di Fiore, A., De Simone, G., & Supuran, C. T. (2018). 4-Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem, 13(16), 1673–1679. [Link]

  • Murugesan, N., Gu, Z., Lee, V., Webb, M. L., Liu, E. C., Hermsmeier, M., & Barrish, J. C. (2000). Biphenylsulfonamide endothelin receptor antagonists. 2. Discovery of 4'-oxazolyl biphenylsulfonamides as a new class of potent, highly selective ET(A) antagonists. Journal of Medicinal Chemistry, 43(1), 1–5. [Link]

  • Xu, D., Zhang, F., Wang, Y., He, Y., Chen, Y., Li, Y., ... & Ding, K. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(1), 325–340. [Link]

  • Carbonic anhydrase inhibitor. (2023, December 2). In Wikipedia. [Link]

  • John, S., et al. (2024). 4'-Ethynyl-2'-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress. Molecular Cancer Therapeutics, 23(5), 683-699. [Link]

Sources

4-Ethoxybenzenesulfonamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-ethoxybenzenesulfonamide as a representative member of the benzenesulfonamide class of carbonic anhydrase inhibitors (CAIs). While direct extensive research on this specific molecule is not widely published, this document synthesizes foundational knowledge of carbonic anhydrase (CA) inhibition, structure-activity relationships (SAR) of analogous compounds, and established experimental protocols to present a detailed profile. We will explore the mechanistic basis of CA inhibition by sulfonamides, propose a robust synthetic route for this compound, and infer its inhibitory potential against key human CA isoforms based on data from structurally related inhibitors. Furthermore, this guide provides detailed, field-proven methodologies for the in vitro evaluation of CA inhibitors and leverages crystallographic data from a close structural analog to elucidate the molecular interactions governing inhibitor binding. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of carbonic anhydrases and the design of novel inhibitors.

Introduction: The Carbonic Anhydrases - A Ubiquitous Enzyme Superfamily

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that are vital to numerous physiological processes in all domains of life.[1] In mammals, these enzymes, primarily of the α-class, catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is fundamental to pH homeostasis, CO₂ and bicarbonate transport, electrolyte secretion, biosynthetic pathways, and many other cellular functions.[3]

There are at least 15 known human CA isoforms, each with a distinct tissue distribution, subcellular localization, and catalytic activity.[3] These isoforms are broadly categorized as cytosolic (e.g., CA I, CA II), membrane-bound (e.g., CA IV, CA IX, CA XII), mitochondrial (CA V), and secreted (CA VI).[4] The ubiquitous and physiologically dominant isoform, CA II, is one of the most efficient enzymes known. However, the dysregulation or overexpression of other isoforms is implicated in a range of pathologies. For instance, elevated intraocular pressure in glaucoma is linked to CA II and CA IV activity in the ciliary body, while the tumor-associated isoforms CA IX and CA XII are overexpressed in many hypoxic cancers and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[5][6] This makes the development of isoform-selective CA inhibitors a significant therapeutic strategy.[3]

The Benzenesulfonamide Scaffold: A Privileged Pharmacophore for CA Inhibition

The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group (ZBG) for carbonic anhydrase inhibition.[7] Benzenesulfonamides, in particular, represent the most extensively studied class of CAIs.[3] The fundamental mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) located at the bottom of the enzyme's active site.[8] This binding event displaces the zinc-bound water molecule (or hydroxide ion), which is the key nucleophile in the hydration of CO₂, thereby inhibiting the enzyme's catalytic activity.[8]

Mechanism of Inhibition

The inhibitory process can be visualized as a competition between the sulfonamide and the natural substrate, CO₂. The sulfonamide, in its ionized form (R-SO₂NH⁻), acts as a transition-state analog, binding with high affinity to the Zn²⁺ ion. This interaction is stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the side chain of a conserved threonine residue (Thr199 in hCA II), as well as other active site residues.[1]

The general binding mode is depicted in the workflow below:

G cluster_enzyme CA Active Site cluster_inhibitor Inhibitor ZN Zn²⁺ H2O H₂O/OH⁻ ZN->H2O Coordination Binding Inhibitor Binding ZN->Binding Sulfonamide R-SO₂NH₂ Ionized R-SO₂NH⁻ + H⁺ Sulfonamide->Ionized Deprotonation Ionized->Binding Inhibited Inhibited Enzyme Complex Binding->Inhibited

Figure 1: Generalized workflow of carbonic anhydrase inhibition by a sulfonamide.
Structure-Activity Relationships (SAR)

The affinity and isoform selectivity of benzenesulfonamide inhibitors are modulated by the substituents on the benzene ring.[9] The "tail" of the inhibitor, which is the portion of the molecule extending away from the sulfonamide group, can form additional interactions with residues lining the active site cavity.[9] These interactions can be hydrophobic, van der Waals, or hydrogen bonding in nature and are critical for achieving high affinity and selectivity for a particular CA isoform. Active site residues at positions 92 and 131, in particular, have been shown to be key determinants of inhibitor binding and isoform specificity.[9]

This compound: A Profile

This compound is a simple, yet representative, member of the 4-substituted benzenesulfonamide family of CAIs. Its structure features the essential primary sulfonamide group for zinc binding and an ethoxy "tail" at the para position.

Synthesis of this compound

The synthesis of this compound is readily achievable through a two-step process starting from commercially available phenetole (ethoxybenzene). The methodology is analogous to the synthesis of other 4-alkoxybenzenesulfonyl chlorides and their subsequent amidation.

Step 1: Synthesis of 4-Ethoxybenzenesulfonyl Chloride

The first step involves the chlorosulfonation of ethoxybenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group predominantly at the para position due to the ortho-, para-directing effect of the ethoxy group.

Figure 2: Chlorosulfonation of ethoxybenzene.

Step 2: Amination of 4-Ethoxybenzenesulfonyl Chloride

The resulting 4-ethoxybenzenesulfonyl chloride is then reacted with an ammonia source, typically aqueous ammonia, to form the final sulfonamide product. The sulfonyl chloride is a highly reactive electrophile, and the reaction proceeds via nucleophilic attack of ammonia on the sulfur atom.

Figure 3: Amination of 4-ethoxybenzenesulfonyl chloride.

A detailed, self-validating protocol for this synthesis is provided in the experimental section of this guide.

Estimated Inhibitory Profile

The selectivity profile is also a critical aspect. Many simple benzenesulfonamides are potent inhibitors of the highly active CA II isoform but show weaker inhibition against the less active CA I isoform.[5] However, the interactions of the 4-ethoxy "tail" with the hydrophobic regions of the active sites of the tumor-associated isoforms CA IX and CA XII could lead to potent inhibition of these targets as well. Data for the closely related 4-phenylethynylbenzenesulfonamide shows potent and selective inhibition of CA IX and CA XII over CA I and CA II.[10] Based on these considerations, we can project an estimated inhibitory profile for this compound.

IsoformEstimated Kᵢ (nM)Rationale
hCA I 100 - 300Generally lower affinity of simple benzenesulfonamides for this isoform.
hCA II 10 - 50High affinity expected due to favorable interactions of the 4-alkoxy tail in the hydrophobic pocket.
hCA IX 20 - 60Potent inhibition is likely due to interactions with the unique active site residues of this tumor-associated isoform.
hCA XII 5 - 25High affinity is anticipated, as seen with many 4-substituted benzenesulfonamides against this isoform.

Disclaimer: The Kᵢ values presented in this table are estimations based on structure-activity relationships of analogous compounds and are not experimentally determined values for this compound. These values should be used as a guide for initial experimental design.

Experimental Protocols for Evaluation

The in vitro evaluation of carbonic anhydrase inhibitors is crucial for determining their potency and selectivity. The two most widely accepted methods are the stopped-flow CO₂ hydration assay and the colorimetric esterase assay using p-nitrophenyl acetate (p-NPA).

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method as it directly measures the primary physiological function of carbonic anhydrase – the hydration of CO₂.[9] The assay monitors the change in pH resulting from the enzymatic reaction using a pH indicator.

Principle: The assay rapidly mixes a solution containing the CA enzyme and a pH indicator with a CO₂-saturated solution. The enzymatic hydration of CO₂ produces protons, causing a decrease in pH, which is monitored by the change in absorbance of a pH indicator like phenol red.[9] The initial rate of this reaction is proportional to the enzyme's activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES or Tris, pH 7.4, containing 20 mM Na₂SO₄ to maintain constant ionic strength.

    • Enzyme Solution: Prepare a stock solution of the desired human CA isoform (e.g., hCA II) in the assay buffer. The final concentration in the assay is typically in the low nanomolar range (5-12 nM).

    • Indicator Solution: Prepare a stock solution of Phenol Red (0.2 mM) in the assay buffer.

    • CO₂-Saturated Water: Prepare by bubbling pure CO₂ gas through chilled, deionized water for at least 30 minutes. Keep on ice to maintain saturation.[9]

    • Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

  • Instrument Setup:

    • Use a stopped-flow spectrophotometer and allow the lamp to warm up.

    • Equilibrate the sample handling unit to 25°C.

    • Set the spectrophotometer to monitor the absorbance change at the λ_max of the pH indicator (e.g., 557 nm for Phenol Red).

  • Measurement:

    • Syringe A: Load with the CO₂-saturated water.

    • Syringe B: Load with a mixture of the enzyme solution, indicator solution, and the desired concentration of the inhibitor. Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature before loading.

    • Initiate a "push" to rapidly mix the contents of the two syringes in the observation cell.

    • Record the change in absorbance over time (typically 10-100 seconds).

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Colorimetric Esterase Assay using p-Nitrophenyl Acetate (p-NPA)

This assay is a simpler, high-throughput alternative that relies on the esterase activity of CAs.

Principle: CA catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is proportional to the CA activity.[5]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.6.

    • Enzyme Working Solution: Dilute the stock CA solution in the assay buffer to the desired concentration (e.g., 0.2-0.3 µM for hCA II).

    • Substrate Stock Solution: Prepare a 15-100 mM stock solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh daily.

    • Inhibitor Solutions: Prepare serial dilutions of this compound in the assay buffer containing a small percentage of DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add the appropriate volumes of assay buffer, inhibitor solution (or vehicle for control), and enzyme solution.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC₅₀ and Kᵢ values as described for the stopped-flow assay.

Structural Insights into Inhibitor Binding

While a crystal structure of this compound in complex with a carbonic anhydrase is not available, we can gain significant insights from the high-resolution crystal structure of its close structural analog, 4-ethylbenzenesulfonamide, in complex with human carbonic anhydrase II (PDB ID: 6hqx).[3][6] The ethoxy group of this compound is isosteric with the ethyl group of 4-ethylbenzenesulfonamide, with the key difference being the presence of an oxygen atom.

Analysis of the hCA II Active Site with a Bound Inhibitor

The active site of hCA II is a conical cleft with the catalytic Zn²⁺ ion at its base. The site can be divided into a hydrophilic half and a hydrophobic half. The binding of 4-ethylbenzenesulfonamide to hCA II reveals the canonical interactions of the sulfonamide group and key interactions of the 4-ethyl tail.

G cluster_binding_site hCA II Active Site Interactions (PDB: 6hqx) cluster_hydrophilic Hydrophilic Half cluster_hydrophobic Hydrophobic Half ZN Zn²⁺ His94 His94 ZN->His94 Coordination His96 His96 ZN->His96 Coordination His119 His119 ZN->His119 Coordination Inhibitor 4-Ethylbenzenesulfonamide (SO₂NH⁻) Inhibitor->ZN Coordination Thr199 Thr199 Inhibitor->Thr199 H-bond (SO₂) Glu106 Glu106 Inhibitor->Glu106 H-bond (NH) Val121 Val121 Inhibitor->Val121 van der Waals (Ethyl tail) Leu198 Leu198 Inhibitor->Leu198 van der Waals (Ethyl tail) Phe131 Phe131 Pro202 Pro202

Figure 4: Key interactions of 4-ethylbenzenesulfonamide in the hCA II active site.

Key Interactions:

  • Zinc Coordination: The deprotonated sulfonamide nitrogen atom directly coordinates to the Zn²⁺ ion, displacing the catalytic water molecule.

  • Hydrogen Bonding Network: The sulfonamide oxygens form hydrogen bonds with the hydroxyl group of Thr199, and the sulfonamide NH group forms a hydrogen bond with the carboxylate of Glu106.

  • Hydrophobic Interactions: The ethyl tail of the inhibitor is oriented towards the hydrophobic half of the active site, making favorable van der Waals contacts with residues such as Val121, Phe131, and Leu198.

Predicted Binding Mode of this compound

The binding mode of this compound is expected to be highly similar to that of 4-ethylbenzenesulfonamide. The sulfonamide group will engage in the same zinc coordination and hydrogen bonding network. The ethoxy tail will occupy the same hydrophobic pocket. The presence of the ether oxygen in the ethoxy group may allow for additional, albeit weak, interactions with polar residues or water molecules at the rim of the active site, potentially fine-tuning its affinity and selectivity profile compared to its ethyl counterpart.

Conclusion

This compound serves as an excellent model compound for understanding the fundamental principles of carbonic anhydrase inhibition by the benzenesulfonamide class of drugs. Its straightforward synthesis, coupled with a predictable and potent inhibitory profile against key CA isoforms, makes it a valuable tool for both educational and research purposes. The detailed experimental protocols provided herein offer a robust framework for the in vitro characterization of this and other CA inhibitors. Furthermore, the structural insights derived from its close analog, 4-ethylbenzenesulfonamide, provide a clear molecular basis for its mechanism of action and a rational foundation for the design of next-generation, isoform-selective carbonic anhydrase inhibitors for a variety of therapeutic applications.

References

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 923-928. Available at: [Link]

  • Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(1), 163-189. Available at: [Link]

  • Gloeckner, S., Heine, A., & Klebe, G. (2019). Human Carbonic Anhydrase II in complex with 4-Ethylbenzenesulfonamide. RCSB PDB. [Link]

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?. Chemical Reviews, 112(8), 4421–4468.
  • De Simone, G., & Supuran, C. T. (2012). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4535-4542.
  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-772.
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • General Procedure for Synthesis of 4-substituted benzenesulfonamides. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • Synthesis of 4-methoxybenzenesulfonyl chloride. (n.d.). PrepChem. Retrieved January 13, 2026, from [Link]

  • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. (n.d.). Google Patents.
  • Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. (2023). MDPI. Available at: [Link]

  • Maren, T. H. (1992). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Journal of Pharmacology and Experimental Therapeutics, 263(1), 249-254.
  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. (2022). PMC. Available at: [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses Procedure. Retrieved January 13, 2026, from [Link]

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). PMC. Available at: [Link]

  • Full article: Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. (n.d.). Taylor & Francis Online. Retrieved January 13, 2026, from [Link]

  • (PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Method for synthesizing benzene sulfonamide compounds. (n.d.). Google Patents.
  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.). Google Patents.
  • [Design, synthesis of novel N, N'-bis-(halogenophenyl)-4- methoxybenzene-1, 3-disulfonamides and evaluation of their anti-platelet aggregation activity]. (2015). PubMed. [Link]

  • Williamson ether synthesis of ethoxybenzene from iodoethane and phenol.... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

A Comprehensive Spectroscopic Analysis of 4-Ethoxybenzenesulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 4-Ethoxybenzenesulfonamide (C₈H₁₁NO₃S), a key chemical intermediate in various synthetic applications. As researchers and drug development professionals, a definitive structural characterization of such building blocks is paramount for ensuring the integrity and reproducibility of downstream processes. This document moves beyond a simple presentation of data, offering insights into the causality behind experimental choices and data interpretation, grounded in established spectroscopic principles. Our approach treats the collective spectroscopic data as a self-validating system, where each technique—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—corroborates the findings of the others to provide an unambiguous structural assignment.

Molecular Structure and Analytical Strategy

The foundational step in any spectroscopic analysis is a clear understanding of the target molecule's structure. This compound consists of a para-substituted benzene ring, an ethoxy group (-OCH₂CH₃), and a sulfonamide group (-SO₂NH₂). The analytical strategy is designed to confirm the presence and connectivity of these distinct functional groups.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

Expertise & Experience: The choice of solvent is critical for sulfonamides. We select Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the preferred solvent. Its polarity ensures dissolution, and more importantly, it slows the chemical exchange of the sulfonamide protons (-NH₂), often allowing them to be observed as a distinct, albeit sometimes broad, signal. In contrast, solvents like Chloroform-d (CDCl₃) can lead to rapid exchange, potentially broadening the NH₂ signal into the baseline.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. Based on established substituent effects, the following resonances are predicted for this compound.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) Integration Rationale
H-2, H-6 (Aromatic)~7.75Doublet (d)~8.8 Hz2HOrtho to the strongly electron-withdrawing -SO₂NH₂ group, resulting in significant deshielding.
H-3, H-5 (Aromatic)~7.05Doublet (d)~8.8 Hz2HOrtho to the electron-donating -OCH₂CH₃ group, resulting in shielding relative to H-2/H-6.
-SO₂NH₂~7.30Broad Singlet (br s)N/A2HChemical shift is concentration and temperature dependent. Protons are exchangeable.
-OCH₂ CH₃~4.15Quartet (q)~7.0 Hz2HAdjacent to an oxygen atom (deshielded) and split by the three methyl protons (n+1 rule).
-OCH₂CH₃ ~1.35Triplet (t)~7.0 Hz3HSplit by the two methylene protons (n+1 rule).
¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum identifies all unique carbon environments. The principle of substituent addition allows for a reliable prediction of chemical shifts on the aromatic ring[1][2].

Carbon Assignment Predicted δ (ppm) Rationale
C-4 (Ar-O)~162Aromatic carbon directly attached to the electron-donating oxygen atom; highly shielded.
C-1 (Ar-S)~135Quaternary carbon attached to the sulfonyl group. Its chemical shift is influenced by the electronegative S and O atoms.
C-2, C-6~129Aromatic carbons ortho to the sulfonyl group.
C-3, C-5~115Aromatic carbons ortho to the ethoxy group; shielded by the oxygen's donating effect.
-OCH₂ CH₃~64Methylene carbon attached to oxygen.
-OCH₂CH₃ ~15Terminal methyl carbon of the ethoxy group.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are sufficient for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A longer relaxation delay (5 seconds) and a larger number of scans (~1024) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (DMSO at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally powerful and rapid technique for the identification of key functional groups. The vibrational frequencies of bonds act as molecular fingerprints.

Trustworthiness: The IR spectrum provides a self-validating system for functional group identification. The simultaneous observation of N-H, S=O, C-O, and aromatic C-H stretches provides high confidence in the compound's gross structure, which is then refined by NMR.

Key IR Absorptions

Based on extensive studies of arylsulfonamides, the following characteristic absorption bands are expected[1][3].

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Asymmetric Stretch3390 - 3320Medium-Strong
N-H Symmetric Stretch3280 - 3230Medium
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2980 - 2850Medium
S=O Asymmetric Stretch1345 - 1315Strong
S=O Symmetric Stretch1185 - 1145Strong
Aromatic C=C Bending1600 - 1450Medium (multiple bands)
C-O Stretch (Aryl Ether)1250 - 1200Strong
Experimental Protocol: Acquiring an IR Spectrum (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps piece together its structure.

Expertise & Experience: For a relatively small molecule like this, Electron Impact (EI) ionization is an excellent choice. It imparts significant energy, leading to reproducible and well-defined fragmentation patterns that are highly informative for structural confirmation. This contrasts with softer ionization techniques like Electrospray Ionization (ESI), which might predominantly show the molecular ion with minimal fragmentation.

Predicted Mass Spectrum (EI)
  • Molecular Ion (M⁺): The calculated monoisotopic mass of C₈H₁₁NO₃S is 201.0460 g/mol . A high-resolution mass spectrometer (HRMS) should detect a peak at or very near this m/z value, confirming the elemental formula.

  • Major Fragmentation Pathways: The fragmentation is predictable based on the stability of the resulting ions and neutral losses. The structure of benzenesulfonamide itself provides a useful reference for core fragmentation[4].

G M [C₈H₁₁NO₃S]⁺˙ m/z = 201 F1 [M - C₂H₄]⁺˙ m/z = 173 M->F1 - C₂H₄ F2 [M - OCH₂CH₃]⁺ m/z = 156 M->F2 - •OCH₂CH₃ F3 [C₆H₅O]⁺ m/z = 93 F1->F3 - SO₂NH F4 [C₆H₅]⁺ m/z = 77 F2->F4 - SO₂

Caption: Proposed key fragmentation pathways for this compound under Electron Impact (EI) ionization.

  • m/z = 173: Loss of ethene (C₂H₄) via a McLafferty-type rearrangement from the ethoxy group, resulting in a 4-hydroxybenzenesulfonamide radical cation.

  • m/z = 156: Loss of an ethoxy radical (•OCH₂CH₃) to give the benzenesulfonyl cation.

  • m/z = 93: A common fragment arising from the cleavage of the C-S bond, yielding the phenoxy cation.

  • m/z = 77: Loss of SO₂ from the m/z 156 fragment, resulting in the characteristic phenyl cation[4].

Experimental Protocol: EI-MS Data Acquisition
  • Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a Gas Chromatography (GC) inlet.

  • Ionization: Use a standard electron energy of 70 eV to induce fragmentation.

  • Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Interpretation: Analyze the resulting spectrum to identify the molecular ion and major fragment ions. Compare the observed masses with theoretical values to confirm assignments.

Integrated Analytical Workflow

The power of this multi-technique approach lies in its integration. No single technique provides the complete picture, but together they form a robust, self-validating workflow for structural verification and purity assessment.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_result Final Confirmation start Synthesized Product purify Purification (e.g., Recrystallization) start->purify ms MS Analysis (Confirm Molecular Weight) purify->ms nmr NMR (¹H & ¹³C) (Elucidate C-H Framework) ms->nmr ir IR Analysis (Identify Functional Groups) nmr->ir confirm Structure Confirmed & Purity Assessed ir->confirm

Caption: A typical workflow demonstrating the synergistic use of spectroscopic techniques for compound characterization.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[5][7]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the precise arrangement of the carbon-hydrogen skeleton. IR spectroscopy rapidly confirms the presence of the critical sulfonamide, ether, and aromatic functional groups. Finally, mass spectrometry validates the molecular weight and provides fragmentation data that corroborates the established connectivity. This integrated, multi-technique approach represents a robust and self-validating system, ensuring the identity and quality of the material for all subsequent scientific endeavors.

References

  • Benzenesulfonamide, 4-ethoxy-N-methyl- (9CI) Safety Data Sheets(SDS). LookChem. [Link]

  • Supporting information: - The Royal Society of Chemistry. (2016). The Royal Society of Chemistry. [Link]

  • Safety Data Sheet - Angene Chemical. (2025). Angene Chemical. [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. (2004). Zeitschrift für Naturforschung B. [Link]

  • [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. (1968). Yakugaku Zasshi. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (2021). European Journal of Chemistry. [Link]

Sources

A Guide to the Single-Crystal X-ray Structure Analysis of 4-Ethoxybenzenesulfonamide: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the crystal structure of 4-Ethoxybenzenesulfonamide. Designed for researchers and professionals in crystallography and drug development, this document details the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles. We will proceed from the synthesis of the material to the intricate details of its three-dimensional lattice, providing insights into the molecular conformation and the non-covalent interactions that govern its solid-state structure.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antibacterial, and antitumor drugs.[1] The precise three-dimensional arrangement of molecules in the solid state, or crystal structure, dictates fundamental physicochemical properties such as solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of a sulfonamide-containing compound like this compound (C₈H₁₁NO₃S) is paramount for its development as a potential pharmaceutical agent or intermediate.[2]

This guide presents a hypothetical yet technically rigorous analysis based on established methodologies and data from closely related sulfonamide structures.[3][4] The objective is to provide a robust framework for the crystallographic analysis of this and similar molecular entities.

Synthesis and Crystallization: Obtaining Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The choices made during this phase are critical, as the quality of the crystal directly impacts the resolution and reliability of the final structure.

Synthesis Protocol

A common and efficient method for synthesizing aryl sulfonamides involves the reaction of an appropriate arylsulfonyl chloride with ammonia or an amine.[1][5] For this compound, a plausible route is the reaction of 4-ethoxybenzenesulfonyl chloride with aqueous ammonia.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxybenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Nucleophilic Addition: Cool the solution to 0°C in an ice bath. Add concentrated aqueous ammonia (e.g., 28-30%, 2.0 eq) dropwise to the stirring solution. The use of excess ammonia ensures complete reaction and neutralizes the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.

  • Workup and Purification: Upon completion, dilute the mixture with water and extract the product with ethyl acetate. Wash the organic layer sequentially with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Crystallization Strategy

The goal of crystallization is to grow a single, well-ordered crystal large enough for X-ray diffraction (typically 0.1-0.5 mm in each dimension).[4] Slow solvent evaporation is a reliable technique for this purpose.

Causality of Solvent Choice: The ideal solvent system is one in which the compound has moderate solubility. A solvent in which the compound is too soluble will not allow for crystal nucleation, while a solvent in which it is poorly soluble will cause rapid precipitation, leading to an amorphous powder or microcrystalline material. For this compound, a moderately polar solvent like acetone or ethanol is a good starting point.

Experimental Protocol: Crystallization via Slow Evaporation

  • Solution Preparation: Dissolve a small amount of purified this compound in a minimal volume of a suitable solvent (e.g., acetone) in a small vial.

  • Controlled Evaporation: Cover the vial with a cap or paraffin film pierced with a few small holes. This slows the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: Over several days, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form. The slow process allows for the ordered arrangement of molecules into a single-crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD): Data Collection

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to measure the pattern of scattered X-rays, which contains information about the arrangement of atoms.

The SC-XRD Workflow

The process involves mounting the crystal, collecting diffraction data, and processing the data to obtain a set of reflection intensities. Modern diffractometers automate much of this process.[6]

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing crystal Select & Mount Crystal cryo Cool Crystal in N2 Stream (e.g., 100 K) crystal->cryo Minimize thermal vibration diffractometer Place in Diffractometer (Mo Kα radiation) cryo->diffractometer unit_cell Determine Unit Cell & Crystal System diffractometer->unit_cell collection Collect Full Diffraction Data (ω & φ scans) unit_cell->collection Define data collection strategy integration Integrate Reflections collection->integration correction Apply Corrections (Lp, Absorption) integration->correction hkl_file Generate Final hkl File correction->hkl_file

Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.

Experimental Protocol: SC-XRD Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop or glass fiber.

  • Cryo-Cooling: The mounted crystal is placed in the diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This is a crucial step to minimize thermal vibrations of the atoms, which results in higher quality diffraction data at higher angles.[7]

  • Data Collection: The instrument, using monochromatic X-rays (typically Mo Kα, λ = 0.71073 Å), bombards the crystal, which is rotated through a series of angles.[4][6] The resulting diffraction pattern is recorded on a detector (e.g., CCD or CMOS).

  • Data Reduction: The collected raw data frames are processed. This involves integrating the intensities of each diffraction spot and applying corrections for experimental factors (e.g., Lorentz-polarization and absorption). Software such as Bruker's SAINT and SADABS are commonly used for this purpose.[4] The output is a file containing a list of Miller indices (h,k,l) and their corresponding reflection intensities.

Structure Solution, Refinement, and Validation

The processed diffraction data is used to solve and refine the atomic positions within the crystal's unit cell.

Structure Solution and Refinement

The "phase problem" is overcome using direct methods (e.g., with SHELXT), which generate an initial electron density map from which atom positions can be identified.[6] This initial model is then refined using full-matrix least-squares on F² (e.g., with SHELXL). This iterative process adjusts atomic coordinates and thermal parameters to achieve the best fit between the calculated and observed diffraction data. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.[3]

Crystallographic Data Summary

The final refined structure is described by a set of crystallographic parameters. The following table presents plausible data for this compound, based on values reported for similar sulfonamide structures.[4]

Parameter Hypothetical Value for this compound
Chemical FormulaC₈H₁₁NO₃S
Formula Weight201.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.85
b (Å)8.30
c (Å)14.65
β (°)112.5
Volume (ų)1445.0
Z4
Dcalc (Mg m⁻³)1.450
Radiation (Å)Mo Kα (0.71073)
Temperature (K)100
R₁ [I > 2σ(I)]< 0.05
wR₂ (all data)< 0.15
Selected Geometric Parameters

The refinement also yields precise bond lengths and angles, confirming the molecular connectivity and geometry.

Bond/Angle Hypothetical Value Typical Range
S-O (sulfonyl)1.43 Å1.42-1.44 Å
S-N1.63 Å1.61-1.65 Å
S-C (aryl)1.77 Å1.76-1.78 Å
O-S-O119.5°118-121°
C-S-N-C (torsion)-70.0°±(60-90)°

Analysis of the Crystal Structure

With the structure solved, the focus shifts to analyzing the molecular conformation and the supramolecular assembly formed by intermolecular interactions.

Molecular Structure and Conformation

The analysis reveals the three-dimensional shape of the this compound molecule. The geometry around the sulfur atom is a slightly distorted tetrahedron.[1] The ethoxy group and the sulfonamide group adopt specific conformations relative to the benzene ring.

Caption: Molecular structure of this compound.

Supramolecular Architecture and Intermolecular Interactions

The crystal packing of sulfonamides is typically dominated by strong hydrogen bonds involving the sulfonamide group.[8][9] The N-H groups are excellent hydrogen bond donors, while the sulfonyl oxygen atoms are strong acceptors.

Primary Interaction: N-H···O Hydrogen Bonds

In the crystal lattice of this compound, the most significant interaction is the N-H···O=S hydrogen bond. These interactions link molecules together to form robust supramolecular synthons.[6][10] Often, these bonds result in the formation of infinite chains or dimeric motifs that define the overall crystal architecture.[3] For instance, a common pattern is the C(4) chain, where molecules are linked head-to-tail along a crystallographic axis.[3]

hydrogen_bonding mol1 Molecule A (SO₂NH₂) mol2 Molecule B (SO₂NH₂) mol1->mol2 N-H···O mol3 Molecule C (SO₂NH₂) mol2->mol3 N-H···O

Caption: Diagram of intermolecular N-H···O hydrogen bonds forming a chain.

Other Potential Interactions:

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic C-H donors and sulfonyl or ethoxy oxygen acceptors, can provide additional stabilization to the crystal packing.[1][3]

  • π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, further contributing to the cohesion of the crystal lattice.[9]

The combination of these directional and specific interactions leads to a highly ordered, three-dimensional structure with a predictable packing arrangement.

Conclusion

The crystal structure analysis of this compound, from rational synthesis and meticulous crystallization to high-resolution X-ray diffraction, provides critical insights into its solid-state properties. The molecular conformation is characterized by a tetrahedral sulfonamide group, while the crystal packing is primarily governed by strong and directional N-H···O hydrogen bonds, forming robust supramolecular chains. Understanding this detailed structural landscape is an indispensable step in the rational design and development of new pharmaceutical materials, enabling scientists to correlate structure with physical properties and, ultimately, with therapeutic function.

References

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed, National Center for Biotechnology Information. [Link]

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ACS Publications, Crystal Growth & Design. [Link]

  • Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. International Union of Crystallography. [Link]

  • Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. PubMed, National Center for Biotechnology Information. [Link]

  • 4-Methoxybenzenesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. PubMed Central, National Center for Biotechnology Information. [Link]

  • N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. MDPI. [Link]

  • X-ray diffraction spectra of the sulfonamides as original samples. ResearchGate. [Link]

  • The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]

  • 4-Ethylbenzenesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • Efficient One-pot Synthesis of 4-Ethynylbenzenesulfonamides. ResearchGate. [Link]

  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PubMed Central, National Center for Biotechnology Information. [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]

Sources

An In-depth Technical Guide to the Biological Targets of 4-Ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxybenzenesulfonamide belongs to the benzenesulfonamide class of compounds, a scaffold of significant pharmacological importance. While direct extensive research on this compound itself is limited, the biological activities of the benzenesulfonamide moiety are well-characterized. This guide provides a comprehensive overview of the known and potential biological targets of this compound, with a primary focus on its potent inhibitory activity against carbonic anhydrases (CAs). We will delve into the mechanism of action, structure-activity relationships, and the downstream physiological consequences of engaging these targets. Furthermore, this guide will present detailed experimental protocols for assessing target engagement and discuss the potential pharmacokinetic profile of this compound class, offering valuable insights for researchers in drug discovery and development.

Introduction: The Benzenesulfonamide Scaffold

The benzenesulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The versatility of this scaffold lies in its ability to be readily synthesized and modified, allowing for the fine-tuning of its physicochemical and pharmacological properties. Historically, sulfonamides are renowned for their antibacterial effects, acting as competitive inhibitors of dihydropteroate synthetase in the folic acid synthesis pathway of bacteria.[1] However, the therapeutic landscape of benzenesulfonamide derivatives has expanded significantly, with prominent roles as diuretics, anticonvulsants, and anti-glaucoma agents, primarily through the inhibition of carbonic anhydrases.[2] This guide will focus on the most prominent biological target of this class of molecules, the carbonic anhydrase family of enzymes, and extrapolate the likely activity profile of this compound based on established structure-activity relationships.

Primary Biological Target: Carbonic Anhydrases (CAs)

The most well-documented and potent biological targets of benzenesulfonamides are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a fundamental reaction involved in numerous physiological processes including pH regulation, CO₂ transport, and electrolyte balance.[3][4]

Mechanism of Inhibition

Benzenesulfonamides act as potent inhibitors of CAs through a mechanism that involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. The deprotonated sulfonamide nitrogen forms a strong coordinate bond with the Zn²⁺ ion, displacing the zinc-bound water molecule or hydroxide ion that is crucial for the catalytic cycle. This stable enzyme-inhibitor complex effectively blocks the enzyme's activity.

Structure-Activity Relationships (SAR) and the Role of the 4-Ethoxy Group

The inhibitory potency and isoform selectivity of benzenesulfonamide derivatives are highly dependent on the nature and position of substituents on the benzene ring. The "tail" of the inhibitor, which is the portion of the molecule extending from the sulfonamide group, can interact with various amino acid residues within the active site, influencing binding affinity and selectivity for different CA isoforms.[5]

For this compound, the ethoxy group at the para-position is expected to influence its inhibitory profile in several ways:

  • Electronic Effects: The ethoxy group is an electron-donating group, which can modulate the acidity of the sulfonamide NH group and thereby influence its binding to the zinc ion.

  • Steric and Hydrophobic Interactions: The ethoxy group will occupy a specific region of the enzyme's active site. Depending on the topology of the active site of a particular CA isoform, this can either lead to favorable hydrophobic interactions, enhancing binding, or steric hindrance, which would decrease affinity.

Isoform Selectivity

There are at least 15 known human CA isoforms, which differ in their tissue distribution, subcellular localization, and catalytic activity.[6] The ubiquitous expression of some isoforms (e.g., CA I and CA II) necessitates the development of isoform-selective inhibitors to minimize off-target effects.[5] The tumor-associated isoforms CA IX and CA XII are particularly attractive targets for cancer therapy due to their role in pH regulation in the hypoxic tumor microenvironment.[3][7]

Table 1: Inhibition Constants (Kᵢ) of Selected Benzenesulfonamide Derivatives Against Human CA Isoforms

CompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Reference
Benzenesulfonamide2501804589(Generic, representative values)
4-Methylbenzenesulfonamide2601503875(Generic, representative values)
4-Chlorobenzenesulfonamide150902540(Generic, representative values)
Acetazolamide (Standard)25012255.7[8]

Note: The values presented are representative and can vary based on assay conditions. This table illustrates the general inhibitory profile of simple benzenesulfonamides and the potent, broad-spectrum activity of the clinical drug acetazolamide.

Based on SAR studies, it is plausible that this compound would exhibit potent inhibition of CA II, and potentially show selectivity towards other isoforms depending on how the ethoxy group interacts with the active site.[5]

Downstream Signaling and Physiological Consequences of CA Inhibition

The inhibition of carbonic anhydrases has profound physiological effects, which are exploited for therapeutic benefit in various conditions.

Regulation of Cellular pH and Tumor Microenvironment

In hypoxic tumors, the upregulation of CA IX is a key survival mechanism.[1][9] CA IX is a transmembrane protein with its catalytic domain facing the extracellular space. It contributes to the acidification of the tumor microenvironment while helping to maintain a more alkaline intracellular pH, which is favorable for tumor cell proliferation and survival.[10][11] Inhibition of CA IX can disrupt this pH balance, leading to intracellular acidosis and a reduction in tumor cell viability and migration.[7][12][13]

CAIX_Hypoxia_Signaling cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_ext CO₂ H2O_ext H₂O HCO3_ext HCO₃⁻ Bicarbonate_Transporter Bicarbonate Transporters HCO3_ext->Bicarbonate_Transporter transports H_ext H⁺ CAIX CA IX CAIX->HCO3_ext catalyzes CAIX->H_ext catalyzes pH_regulation Increased Intracellular pH (Survival & Proliferation) Bicarbonate_Transporter->pH_regulation HIF1a HIF-1α (stabilized) HIF1a->CAIX upregulates Hypoxia Hypoxia Hypoxia->HIF1a stabilizes Metabolism Tumor Metabolism CO2_int CO₂ Metabolism->CO2_int produces CO2_int->CO2_ext diffuses Migration Cell Migration & Invasion pH_regulation->Migration CO2_extH2O_ext CO2_extH2O_ext CO2_extH2O_ext->CAIX

Caption: CA IX-mediated pH regulation in the hypoxic tumor microenvironment.

Aqueous Humor Production and Glaucoma

In the ciliary body of the eye, CA II plays a crucial role in the secretion of aqueous humor. Inhibition of this enzyme reduces bicarbonate formation, which in turn decreases fluid transport and lowers intraocular pressure. This is the mechanism of action for anti-glaucoma drugs like dorzolamide and brinzolamide, which are topically active benzenesulfonamide derivatives.

Renal Function and Diuresis

In the proximal tubules of the kidney, CAs are involved in the reabsorption of sodium bicarbonate. Inhibition of renal CAs leads to increased excretion of bicarbonate, sodium, and water, resulting in a diuretic effect.

Experimental Protocols: In Vitro Carbonic Anhydrase Inhibition Assay

To determine the inhibitory potency of this compound against various CA isoforms, a colorimetric assay measuring the esterase activity of the enzyme can be employed.

Principle

This assay utilizes the substrate p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CA to produce the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm. The presence of a CA inhibitor will decrease the rate of this reaction.

Materials and Reagents
  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA)

  • This compound (test compound)

  • Acetazolamide (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme in assay buffer.

    • Prepare a stock solution of p-NPA in DMSO.

    • Prepare stock solutions of this compound and acetazolamide in DMSO. Create a dilution series of the test and control compounds.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the diluted test compound or control to the appropriate wells. Include a vehicle control (DMSO only).

    • Add the CA enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation if the Kₘ for the substrate is known.

CA_Inhibition_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Stocks: - CA Enzyme - p-NPA (Substrate) - Test Compound - Control Inhibitor Plate_Setup 96-Well Plate Setup: - Assay Buffer - Test/Control Compounds - Enzyme Solution Reagents->Plate_Setup Incubation Pre-incubation (15 min) (Enzyme-Inhibitor Binding) Plate_Setup->Incubation Reaction Initiate Reaction: Add p-NPA Substrate Incubation->Reaction Measurement Kinetic Measurement (Absorbance at 405 nm) Reaction->Measurement Rate_Calc Calculate Reaction Rates (Slope of Abs vs. Time) Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC₅₀/Kᵢ Values Inhibition_Calc->IC50_Calc

Caption: Experimental workflow for determining carbonic anhydrase inhibition.

Potential Secondary Targets

While CAs are the primary targets, the benzenesulfonamide scaffold has been reported to interact with other biological molecules, suggesting potential secondary targets for this compound:

  • Matrix Metalloproteinases (MMPs): Some benzenesulfonamide derivatives have shown inhibitory activity against MMPs, enzymes involved in extracellular matrix remodeling, which are often dysregulated in cancer and inflammatory diseases.

  • Cyclooxygenase-2 (COX-2): Certain benzenesulfonamide-containing compounds exhibit anti-inflammatory properties through the selective inhibition of COX-2.

  • Kinases: Derivatives of benzenesulfonamide have been developed as inhibitors of various protein kinases, such as the transforming growth factor-beta type 1 receptor kinase (ALK5).

Further investigation would be required to determine if this compound possesses significant activity against these potential secondary targets.

Pharmacokinetic and Metabolic Considerations

The pharmacokinetic profile of benzenesulfonamide derivatives is crucial for their therapeutic efficacy. Key ADME (Absorption, Distribution, Metabolism, Excretion) properties are influenced by the substituents on the benzene ring.[14]

  • Absorption: Most sulfonamides are well-absorbed orally.[14] The lipophilicity introduced by the ethoxy group in this compound would likely contribute to good oral absorption.

  • Distribution: Benzenesulfonamides generally exhibit wide distribution throughout the body.[14] Plasma protein binding is a common feature of this class of drugs.[15]

  • Metabolism: The primary site of metabolism for sulfonamides is the liver.[14] Potential metabolic pathways for this compound could include O-dealkylation of the ethoxy group, hydroxylation of the benzene ring, and conjugation reactions. The metabolic stability can be assessed in vitro using liver microsomes or hepatocytes.[6][16]

  • Excretion: Excretion is primarily through the kidneys.[14]

The overall ADME properties of this compound would need to be experimentally determined, but insights from structurally similar compounds suggest that it could possess favorable drug-like properties.[17][18][19]

Conclusion

This compound, as a representative of the benzenesulfonamide class, is predicted to be a potent inhibitor of carbonic anhydrases. Its primary biological targets are the various isoforms of this enzyme family, with the potential for isoform-selective inhibition influenced by the 4-ethoxy substituent. The downstream consequences of this inhibition are significant and form the basis for the therapeutic use of related compounds in glaucoma, cancer, and other conditions. The provided experimental protocol offers a robust method for characterizing the inhibitory activity of this compound. While potential secondary targets exist, further investigation is needed to validate these interactions. The anticipated pharmacokinetic profile of this compound suggests it may be a promising scaffold for further drug development efforts. This guide provides a foundational understanding for researchers and scientists to explore the therapeutic potential of this and related benzenesulfonamide derivatives.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL not available)
  • McKenna, R., & Supuran, C. T. (2014). Carbonic anhydrases: new horizons for therapeutics. Subcellular biochemistry, 75, 1–4.
  • Pastoreková, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in physiology, 5, 8. [Link]

  • Deitmer, J. W. (2015). The role of membrane acid/base transporters and carbonic anhydrases for cellular pH and metabolic processes. Frontiers in physiology, 6, 303. [Link]

  • Svastova, E., Hulikova, A., Rafajova, M., Zat'ovicova, M., Gibadulinova, A., Casini, A., ... & Pastorekova, S. (2004). The role of carbonic anhydrase 9 in regulating extracellular and intracellular pH in three-dimensional tumor cell growths. The Journal of biological chemistry, 279(8), 7115–7124. [Link]

  • Jarvis, C. M., Votaw, V. R., Wild, J. R., & Earnest, T. N. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS medicinal chemistry letters, 6(4), 435–440. [Link]

  • Svastova, E., Zilka, N., Zat'ovicova, M., Ciampor, F., Pastorek, J., & Pastorekova, S. (2003). Carbonic anhydrase IX, a hypoxia-induced "catalyst" of cell migration. OncoTargets and therapy, 6, 161–173. [Link]

  • Chiche, J., Ilc, K., Laferrière, J., Trottier, E., Dayan, F., Mazure, N. M., ... & Pouysségur, J. (2009). Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through transmembrane bicarbonate transport. Cancer research, 69(1), 358–368. [Link]

  • The Role of Carbonic Anhydrase 9 in Regulating Extracellular and Intracellular pH in Three-dimensional Tumor Cell Growths. (2009). The Journal of Biological Chemistry, 284(30), 20296-20305. [Link]

  • Sulfonamides. (n.d.). MSD Manual Professional Edition. [Link]

  • Carbonic anhydrase function in relation to pH regulation. (n.d.). Medizinische Fakultät Münster. [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (2022). Journal of Medicinal Chemistry, 65(1), 589-604. [Link]

  • Predicted ADME properties of the synthesized naphthyl-sulfonamide derivatives (6a-6o). (n.d.). ResearchGate. [Link]

  • Shows ADME properties of sulfonamide drugs. (n.d.). ResearchGate. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). Molecules, 28(13), 5099. [Link]

  • Prediction of ADME properties for sulfonamide compound. (n.d.). ResearchGate. [Link]

  • Sharma, A., Kumar, V., Kumar, S., & Singh, S. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of medicinal chemistry, 61(8), 3669–3681. [Link]

  • Waidyanatha, S., Black, S. R., Patel, P. R., Rider, C. V., & Fennell, T. R. (2018). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Xenobiotica; the fate of foreign compounds in biological systems, 48(8), 785–797. [Link]

  • Carbonic anhydrases inhibition in the management of cardiovascular and cardiometabolic disorders. (2025). Biomedicine & Pharmacotherapy, 190, 118396. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
  • Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. (2021). Bioorganic chemistry, 115, 105234. [Link]

  • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. (2018). Journal of enzyme inhibition and medicinal chemistry, 33(1), 1256–1266. [Link]

  • Angeli, A., Pinteala, M., Maier, S. S., De Leoz, M. L. A., Guler, O. O., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 225–233. [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). Molecules, 28(1), 1. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-S4EBSA-202601

Version: 1.0

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 4-ethoxybenzenesulfonamide, a valuable intermediate in pharmaceutical and materials science research. The protocol outlines a robust two-step synthetic route commencing from 4-ethoxyaniline. The procedure involves an initial chlorosulfonation reaction to form the key intermediate, 4-ethoxybenzenesulfonyl chloride, followed by a subsequent ammonolysis to yield the target sulfonamide. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, safety protocols, and data interpretation.

Introduction and Significance

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously integral to the sulfa class of antibiotics and present in a wide array of modern therapeutic agents, including diuretics, anticonvulsants, and antiviral drugs. This compound serves as a critical building block for the synthesis of more complex molecules, leveraging the specific electronic and steric properties conferred by the ethoxy substituent.

The synthetic pathway described herein is a classic and reliable method for constructing aromatic sulfonamides. It proceeds through two fundamental transformations in organic chemistry:

  • Electrophilic Aromatic Substitution: The introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of 4-ethoxyaniline.

  • Nucleophilic Acyl Substitution: The displacement of the chloride on the sulfonyl group by ammonia to form the sulfonamide S-N bond.

Understanding the causality behind each procedural step is critical for success, reproducibility, and safety. This guide emphasizes the rationale for specific reagents, conditions, and workup procedures.

Overall Synthetic Workflow

The synthesis is a sequential, two-part process. The intermediate sulfonyl chloride is highly reactive and moisture-sensitive and is therefore typically generated and used directly in the subsequent step without extensive purification.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Ammonolysis cluster_end Final Processing Start 4-Ethoxyaniline Step1 React with Chlorosulfonic Acid (HSO3Cl) Start->Step1 Low Temperature Intermediate Intermediate: 4-Ethoxybenzenesulfonyl chloride Step1->Intermediate Quench on ice Step2 React with Aqueous Ammonia (NH4OH) Intermediate->Step2 Controlled Addition Product_Crude Crude Product: This compound Step2->Product_Crude Precipitation Purify Purification (Recrystallization) Product_Crude->Purify Dissolve & Cool Final Final Product: Pure this compound Purify->Final Mechanism Reaction Mechanism Overview cluster_step1 Step 1: Chlorosulfonation (Electrophilic Aromatic Substitution) cluster_step2 Step 2: Ammonolysis (Nucleophilic Substitution) A 4-Ethoxyaniline C Protonated Intermediate (-NH3+) A->C + HSO3Cl (Protonation) B Chlorosulfonic Acid (HSO3Cl) D 4-Ethoxybenzenesulfonyl chloride C->D + HSO3Cl (Sulfonation at ortho position to -OEt) E 4-Ethoxybenzenesulfonyl chloride G Tetrahedral Intermediate E->G + :NH3 (Nucleophilic Attack) F Ammonia (NH3) H This compound G->H Loss of Cl-

Caption: Simplified overview of the reaction mechanisms involved.

Detailed Experimental Protocol

Safety First: This procedure involves highly corrosive and toxic reagents. All steps must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
4-Ethoxyaniline (p-phenetidine)156-43-4137.18Toxic, handle with care. [1]
Chlorosulfonic Acid7790-94-5116.52Extremely corrosive, reacts violently with water.
Ammonium Hydroxide1336-21-635.04Corrosive, strong odor. Use concentrated (28-30%) solution.
Dichloromethane (DCM)75-09-284.93Solvent for extraction.
Deionized Water7732-18-518.02
IceN/AN/AFor cooling baths and quenching.
Anhydrous Sodium Sulfate7757-82-6142.04Drying agent.
Ethanol64-17-546.07For recrystallization.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Part A: Synthesis of 4-Ethoxybenzenesulfonyl chloride
  • Reaction Setup: Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer in an ice-salt bath.

  • Reagent Charging: Carefully charge 58.3 g (0.5 mol) of chlorosulfonic acid into the flask. Begin stirring and allow the acid to cool to between 0 °C and 5 °C.

    • Causality: Chlorosulfonic acid is a powerful and indiscriminate reagent. Low temperatures are essential to control the highly exothermic reaction with the aniline, preventing side reactions and degradation. [2]3. Substrate Addition: Slowly add 13.7 g (0.1 mol) of 4-ethoxyaniline dropwise from the dropping funnel over a period of 45-60 minutes. Critically, maintain the internal reaction temperature below 10 °C throughout the addition.

    • Causality: A slow, controlled addition prevents a dangerous temperature spike. The aniline acts as the limiting reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation: Carefully and slowly pour the viscous reaction mixture onto a beaker containing ~200 g of crushed ice with constant stirring. This step is highly exothermic and will release HCl gas.

    • Causality: Pouring the mixture onto ice serves two purposes: it quenches the reaction by hydrolyzing any remaining chlorosulfonic acid and precipitates the water-insoluble 4-ethoxybenzenesulfonyl chloride product.

  • Filtration: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.

    • Causality: Washing removes residual acids (sulfuric acid and HCl) which would interfere with the next step.

  • Drying: The wet solid, 4-ethoxybenzenesulfonyl chloride, is used directly in the next step. It is a reactive intermediate and prone to hydrolysis upon prolonged storage. [3][4]

Part B: Synthesis of this compound
  • Reaction Setup: Transfer the entire wet cake of 4-ethoxybenzenesulfonyl chloride from the previous step into a 500 mL beaker or flask. Place this flask in an ice bath and add ~100 mL of deionized water to create a slurry.

  • Ammonolysis: While stirring vigorously, slowly add concentrated ammonium hydroxide (~50 mL, 28-30%) to the slurry. Maintain the temperature below 20 °C. The solid will gradually dissolve and then a new precipitate will form.

    • Causality: The sulfonyl chloride reacts with ammonia in a nucleophilic substitution reaction to form the sulfonamide. [5]The reaction is exothermic, and cooling prevents side reactions. The initial solid is the sulfonyl chloride; the final precipitate is the desired sulfonamide.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then remove the bath and stir for another hour at room temperature.

  • Isolation and Washing: Collect the white precipitate of this compound by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any ammonium chloride salts formed during the reaction. [6]5. Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Part C: Purification by Recrystallization
  • Solvent Selection: Transfer the crude, dry this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Recrystallization: Slowly add hot water to the ethanol solution until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry to a constant weight. The expected yield is typically in the range of 70-85% based on the initial 4-ethoxyaniline.

Quantitative Data and Characterization

ParameterValue
Reactants
4-Ethoxyaniline13.7 g (0.1 mol, 1.0 eq)
Chlorosulfonic Acid58.3 g (0.5 mol, 5.0 eq)
Conc. Ammonium Hydroxide~50 mL
Conditions
Chlorosulfonation Temp.0-10 °C
Ammonolysis Temp.< 20 °C
Product
Product Name This compound
Molecular Formula C₈H₁₁NO₃S
Molecular Weight 201.24 g/mol
Typical Yield 70-85%
Appearance White crystalline solid
Melting Point 109-112 °C (literature)

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry to validate the chemical structure. Melting point analysis is a quick and effective method to assess purity.

References

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • Synthesis of sulfonamides from sulfinate salts and amines or anilines.
  • Process for the preparation of disulfamylanilines.
  • 4-Ethoxyaniline | C8H11NO | CID 9076. PubChem. [Link]

  • Ammonium chloride. Wikipedia. [Link]

  • Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. PubMed. [Link]

Sources

Protocol for N-acylation of 4-Ethoxybenzenesulfonamide: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the N-acylation of 4-ethoxybenzenesulfonamide, a key transformation in the synthesis of compounds with significant potential in drug discovery. N-acylsulfonamides are recognized as crucial bioisosteres of carboxylic acids, offering modulated physicochemical and pharmacokinetic properties.[1][2] This document delves into the underlying chemical principles, offering a choice of robust protocols, troubleshooting guidance, and analytical validation methods to ensure reproducible and high-yielding syntheses. The content is designed for researchers, scientists, and drug development professionals, aiming to bridge the gap between theoretical knowledge and practical laboratory application.

Introduction: The Significance of N-Acylsulfonamides

The N-acylsulfonamide moiety is a prominent feature in a diverse array of biologically active molecules and approved pharmaceuticals.[3][4] These compounds are frequently employed as bioisosteres for carboxylic acids due to their comparable pKa values (typically 3.5–4.5) and similar hydrogen bonding capabilities.[5] However, N-acylsulfonamides often exhibit enhanced metabolic stability and modified cell permeability profiles, making them attractive motifs in modern medicinal chemistry.[3][5] The acylation of the nitrogen atom of a sulfonamide, such as this compound, is a fundamental step in accessing this important class of compounds.

The primary challenge in the N-acylation of sulfonamides lies in the reduced nucleophilicity of the sulfonamide nitrogen. The potent electron-withdrawing effect of the adjacent sulfonyl group diminishes the electron density on the nitrogen atom, thereby impeding its reaction with electrophilic acylating agents.[6] Consequently, the reaction often necessitates activation of either the sulfonamide, the acylating agent, or both, typically through the use of a base or a catalyst.

This guide will present two primary, well-established protocols for the N-acylation of this compound: a classical approach using an acyl chloride under basic conditions and a Lewis acid-catalyzed method. Additionally, a modern, greener alternative utilizing ultrasound irradiation will be discussed.

Chemical Structures and Properties

This compound

  • IUPAC Name: this compound

  • CAS Number: 1132-19-0[7]

  • Molecular Formula: C₈H₁₁NO₃S[7]

  • Molecular Weight: 201.24 g/mol

  • Appearance: White to off-white solid

  • Key Properties: The ethoxy group at the para position is an electron-donating group, which can slightly enhance the nucleophilicity of the sulfonamide nitrogen compared to unsubstituted benzenesulfonamide.

Reaction Mechanism and Rationale

The N-acylation of a sulfonamide proceeds via a nucleophilic acyl substitution mechanism. The core principle involves the attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Base-Mediated Acylation

In the presence of a base (e.g., triethylamine, pyridine, or sodium hydride), the sulfonamide is deprotonated to form a more nucleophilic sulfonamidate anion. This anion then readily attacks the acyl chloride, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the N-acylsulfonamide and a chloride salt.

Diagram: Base-Mediated N-Acylation Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products & Byproducts Sulfonamide This compound Deprotonation Deprotonation of Sulfonamide Sulfonamide->Deprotonation AcylChloride Acyl Chloride NucleophilicAttack Nucleophilic Attack AcylChloride->NucleophilicAttack Base Base (e.g., Triethylamine) Base->Deprotonation Deprotonation->NucleophilicAttack Forms Sulfonamidate Anion TetrahedralIntermediate Formation of Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProductFormation Product Formation TetrahedralIntermediate->ProductFormation Collapse & Chloride Expulsion NAcylsulfonamide N-Acyl-4-ethoxybenzenesulfonamide ProductFormation->NAcylsulfonamide Salt Base Hydrochloride Salt ProductFormation->Salt

Caption: Workflow for base-mediated N-acylation.

Lewis Acid-Catalyzed Acylation

Lewis acids, such as zinc chloride (ZnCl₂) or bismuth(III) triflate (Bi(OTf)₃), can catalyze the reaction by coordinating to the carbonyl oxygen of the acylating agent (e.g., an acid anhydride).[8][9] This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the neutral, unactivated sulfonamide. This approach is often advantageous as it can proceed under milder conditions and may not require a strong base.

Experimental Protocols

Protocol 1: Classical N-Acylation using Acyl Chloride and Triethylamine

This protocol is a robust and widely used method for the N-acylation of sulfonamides.[3]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolution: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 10 mL per mmol of sulfonamide).

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.2 eq) to the stirred solution.

  • Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol 2: Lewis Acid-Catalyzed N-Acylation using Acid Anhydride

This method offers a milder alternative, particularly when using less reactive acylating agents like acid anhydrides.[5][8]

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, benzoic anhydride) (1.2 eq)

  • Zinc chloride (ZnCl₂) (0.2 eq) or other suitable Lewis acid

  • Anhydrous Acetonitrile (MeCN) or solvent-free

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Mixing Reactants: In a round-bottom flask, combine this compound (1.0 eq), the acid anhydride (1.2 eq), and the Lewis acid catalyst (e.g., ZnCl₂, 0.2 eq).

  • Reaction Conditions (Choose one):

    • Solvent-based: Add anhydrous acetonitrile and heat the mixture to 50-60 °C under a condenser.

    • Solvent-free: Gently heat the mixture of solids to a molten state (if applicable and thermally stable) or a gentle reflux.

  • Monitoring: Monitor the reaction progress by TLC until the starting sulfonamide is consumed (typically 1-3 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If solvent-free, dissolve the residue in ethyl acetate. If in acetonitrile, dilute with ethyl acetate.

    • Wash the organic solution with saturated NaHCO₃ solution to remove excess anhydride and the catalyst.

    • Wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Protocol 3: Ultrasound-Assisted Solvent-Free N-Acylation

This green chemistry approach can significantly accelerate the reaction time and often provides high yields with minimal work-up.[4]

Materials:

  • This compound

  • Acetic anhydride (1.0 - 1.2 eq)

  • Ultrasonic bath

  • Glass tube or small flask

Procedure:

  • Mixing: Place this compound (1.0 eq) and acetic anhydride (1.0 - 1.2 eq) in a glass tube.

  • Sonication: Immerse the tube in the water bath of an ultrasonic sonicator and irradiate at room temperature.

  • Reaction Time: The reaction is typically complete within 15-60 minutes.[3] Monitor by TLC if desired.

  • Isolation: The product often precipitates as a solid. Collect the solid product by filtration.

  • Washing: Wash the collected solid with cold water to remove any unreacted acetic anhydride and acetic acid byproduct.

  • Drying: Dry the purified product under vacuum. Further purification by recrystallization can be performed if necessary.

Analytical Characterization and Data Interpretation

The successful synthesis of the N-acylated product should be confirmed by a combination of spectroscopic methods.

Analytical Technique Expected Observations for N-Acyl-4-ethoxybenzenesulfonamide
¹H NMR Disappearance of the sulfonamide N-H proton signal. Appearance of new signals corresponding to the acyl group (e.g., a singlet around 2.1-2.5 ppm for an acetyl group). Shifts in the aromatic protons adjacent to the sulfonamide group.
¹³C NMR Appearance of a new carbonyl carbon signal in the range of 165-175 ppm.
IR Spectroscopy Appearance of a strong carbonyl (C=O) stretching band around 1680-1720 cm⁻¹. The S=O stretching bands of the sulfonyl group will remain (approx. 1350 and 1160 cm⁻¹).
Mass Spectrometry The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the N-acylated product.
Thin Layer Chromatography (TLC) The product should have a different Rf value compared to the starting this compound.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Reaction Insufficiently reactive acylating agent.[6]Use a more reactive acylating agent (acyl chloride > anhydride).
Low nucleophilicity of the sulfonamide.[6]Use a stronger base (e.g., NaH) to fully deprotonate the sulfonamide (Protocol 1).
Inactive catalyst.Ensure the Lewis acid catalyst is anhydrous.
Formation of Side Products O-acylation (less common for sulfonamides).This is generally not a significant issue.
Diacylation (over-acylation).Use stoichiometric amounts of the acylating agent and add it slowly to the reaction mixture.
Difficult Purification Product decomposition on silica gel.Use deactivated silica gel or an alternative purification method like recrystallization.[6]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides and anhydrides are corrosive and moisture-sensitive. Handle with care under anhydrous conditions.

  • Triethylamine is a flammable and corrosive base.

  • Lewis acids can be moisture-sensitive and corrosive.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

Diagram: Decision Tree for Protocol Selection

G Start Start: N-Acylation of this compound AcylatingAgent What is the acylating agent? Start->AcylatingAgent Conditions Desired Reaction Conditions? AcylatingAgent->Conditions Acid Anhydride Protocol1 Protocol 1: Classical (Acyl Chloride) AcylatingAgent->Protocol1 Acyl Chloride Protocol2 Protocol 2: Lewis Acid (Anhydride) Conditions->Protocol2 Conventional Heating Protocol3 Protocol 3: Ultrasound (Anhydride) Conditions->Protocol3 Green/Rapid Method

Sources

Application Note: A Guide to Using 4-Ethoxybenzenesulfonamide in Carbonic Anhydrase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Ethoxybenzenesulfonamide as a model inhibitor in enzyme assays, with a primary focus on its interaction with Carbonic Anhydrases (CAs). This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that experimental designs are robust, and the resulting data is both accurate and reliable.

Introduction: The Significance of Sulfonamides and Carbonic Anhydrase

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry. Initially recognized for their antibacterial properties, sulfonamides act by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] This mechanism laid the groundwork for the antibiotic revolution.[2] Beyond their antimicrobial applications, aromatic and heterocyclic sulfonamides are renowned as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][4]

Carbonic anhydrases catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to numerous physiological processes, including pH regulation, gas transport, and ion secretion. Dysregulation of specific CA isoforms is implicated in various pathologies, making them attractive therapeutic targets. For instance, CA inhibitors are used to treat glaucoma, and the overexpression of tumor-associated isoforms like CA IX and CA XII in hypoxic cancers has made them a target for novel anticancer therapies.[3][5]

This compound serves as an excellent model compound for studying CA inhibition due to its archetypal aromatic sulfonamide structure. Understanding how to accurately characterize its inhibitory activity provides a foundational workflow applicable to the screening and development of novel sulfonamide-based therapeutics.

Part 1: Foundational Principles of Enzyme Inhibition Kinetics

A robust enzyme inhibition assay is built upon a solid understanding of enzyme kinetics. The activity of enzymes is typically described by the Michaelis-Menten equation, which relates the initial reaction velocity (v₀) to the substrate concentration ([S]).[6] The two key parameters derived from this model are:

  • Vmax: The maximum reaction rate when the enzyme is saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for its substrate.

Enzyme inhibitors modulate this activity. For sulfonamides targeting CAs, the primary mechanism is competitive inhibition .

Competitive Inhibition: The inhibitor structurally resembles the substrate and binds reversibly to the enzyme's active site. This prevents the substrate from binding. In this mode:

  • Vmax remains unchanged because the inhibition can be overcome by a sufficiently high substrate concentration.

  • The apparent Km increases, signifying a lower binding affinity for the substrate in the presence of the inhibitor.[6]

To quantify an inhibitor's potency, two key metrics are used:

  • IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce enzyme activity by 50%. It is a practical measure of potency but can be dependent on experimental conditions, including substrate concentration.

  • Ki (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex. It represents the true binding affinity of the inhibitor for the enzyme and is independent of substrate concentration. A lower Ki value indicates a more potent inhibitor.

For competitive inhibitors, the IC50 can be converted to a Ki value using the Cheng-Prusoff equation :[7]

Ki = IC50 / (1 + [S]/Km)

This relationship underscores the importance of knowing both the substrate concentration ([S]) and the enzyme's Km for that substrate to accurately determine the inhibitor's true affinity.[8]

Part 2: Experimental Design and Protocols

A well-designed experiment is self-validating. The following workflow and protocols incorporate necessary controls to ensure data integrity.

Experimental Workflow for CA Inhibition Assay

G prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) dilute Inhibitor Serial Dilution (e.g., 10-point, 3-fold) prep->dilute plate Assay Plate Setup (96-well plate) dilute->plate controls Include Controls: - 100% Activity (No Inhibitor) - 0% Activity (No Enzyme) - Positive Control (e.g., Acetazolamide) plate->controls preinc Pre-incubation (Enzyme + Inhibitor) plate->preinc init Reaction Initiation (Add Substrate) preinc->init read Kinetic Measurement (Spectrophotometer) init->read analysis Data Analysis (Calculate % Inhibition, Plot Dose-Response) read->analysis ic50 Determine IC50 analysis->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Caption: Workflow for a typical carbonic anhydrase inhibition experiment.

Protocol: Spectrophotometric Assay for CA Inhibition (Esterase Activity)

This widely used method leverages the esterase activity of carbonic anhydrase to hydrolyze p-Nitrophenyl acetate (p-NPA), producing the yellow-colored p-nitrophenolate anion, which can be monitored spectrophotometrically at 400 nm.[8]

Materials and Reagents

  • Enzyme: Purified human carbonic anhydrase (e.g., hCA II as a common isoform).

  • Inhibitor: this compound stock solution (e.g., 10 mM in DMSO).

  • Positive Control: Acetazolamide stock solution (10 mM in DMSO).

  • Substrate: p-Nitrophenyl acetate (p-NPA) stock solution (e.g., 100 mM in acetonitrile).

  • Assay Buffer: e.g., 10 mM Tris-HCl, pH 7.4.

  • Instrumentation: 96-well microplate reader with kinetic reading capability at 400 nm.

  • Plates: Clear, flat-bottom 96-well plates.

Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare working solutions. Dilute the this compound stock solution to create a series of concentrations (e.g., 10-point, 3-fold serial dilution) in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

    • Causality: Serial dilution allows for the generation of a dose-response curve to accurately determine the IC50. Keeping DMSO concentration constant prevents solvent effects from confounding the results.

  • Assay Plate Setup (Total Volume = 200 µL):

    • Test Wells: Add 100 µL of assay buffer and 20 µL of each this compound dilution.

    • 100% Activity Control (Enzyme Control): Add 120 µL of assay buffer (containing the same final DMSO concentration as the test wells).

    • 0% Activity Control (Blank): Add 140 µL of assay buffer.

    • Positive Control: Add 100 µL of assay buffer and 20 µL of a known inhibitor like Acetazolamide at a concentration expected to give >90% inhibition.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the CA enzyme working solution to all wells except the "0% Activity Control".

    • Mix gently and incubate the plate for 15 minutes at room temperature.

    • Causality: This pre-incubation step is critical to allow the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, which is a prerequisite for accurate Ki determination.[8][9]

  • Reaction Initiation and Measurement:

    • Prepare a fresh working solution of the substrate (p-NPA) in the assay buffer.

    • Initiate the reaction by adding 60 µL of the p-NPA working solution to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurements, recording the absorbance at 400 nm every 30 seconds for 5-10 minutes.[8]

  • Data Validation:

    • The "100% Activity Control" should show a steady, linear increase in absorbance.

    • The "0% Activity Control" should show no significant change in absorbance.

    • The "Positive Control" should show minimal to no change in absorbance, confirming the assay can detect inhibition.

Mechanism of Inhibition: Sulfonamide at the CA Active Site

The inhibitory action of sulfonamides is well-characterized. The deprotonated sulfonamide nitrogen (-SO₂NH⁻) coordinates directly to the catalytic Zn²⁺ ion in the active site, displacing a zinc-bound water molecule/hydroxide ion that is essential for the hydration of CO₂.

Caption: Competitive inhibition of Carbonic Anhydrase by a sulfonamide.

Part 3: Data Analysis and Interpretation

  • Calculate Initial Velocity (v₀): From the kinetic data, determine the rate of reaction (ΔAbs/min) from the initial linear portion of the curve for each well.[6][8]

  • Calculate Percent Inhibition: Use the velocities from the control wells to normalize the data: % Inhibition = (1 - (v_inhibitor - v_blank) / (v_enzyme - v_blank)) * 100 Where:

    • v_inhibitor is the rate in the presence of this compound.

    • v_blank is the rate from the "0% Activity Control".

    • v_enzyme is the rate from the "100% Activity Control".

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[8]

  • Determine Ki: To determine the mode of inhibition and calculate Ki, the experiment should be repeated with several different fixed concentrations of the substrate (p-NPA). The resulting data can be plotted using a Lineweaver-Burk (double reciprocal) plot. For competitive inhibition, the lines will intersect on the y-axis.[6][10] Alternatively, Ki can be estimated from a single IC50 value using the Cheng-Prusoff equation if the Km is known and the mechanism is confirmed to be competitive.

Sample Data Presentation

The utility of this compound is often in establishing a baseline or comparing the selectivity of novel compounds against different CA isoforms.

IsoformIC50 (nM)Ki (nM)Selectivity Index (vs. hCA I)
hCA I12507801.0
hCA II855314.7
hCA IX352235.5
hCA XII503125.2
Note: Data is illustrative and intended for representational purposes. A higher selectivity index indicates greater potency for the target isoform compared to the off-target (in this case, hCA I).[11]

Part 4: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inaccurate pipetting; improper mixing; air bubbles.Use calibrated pipettes; prepare a master mix for common reagents; pipette gently against the well wall to avoid bubbles.[12]
No or Weak Inhibition Inhibitor concentration too low; inhibitor degraded; inactive enzyme.Verify stock solution concentration; test a wider concentration range; run a positive control (Acetazolamide) to confirm enzyme activity and assay integrity.[12]
Assay Signal Drifts or is Unstable Substrate precipitation; temperature fluctuations; incorrect buffer pH.Ensure substrate is fully dissolved; allow all reagents and plates to reach room temperature before starting; verify the pH of the assay buffer.[12]
IC50 Value Differs from Literature Different experimental conditions (e.g., substrate concentration, pH, temperature, enzyme source).Standardize the protocol against a known reference. Report all key experimental parameters. The IC50 is condition-dependent; Ki is the absolute value.[9]

Conclusion

This compound is a valuable tool for establishing and validating carbonic anhydrase inhibition assays. By applying the principles and detailed protocols outlined in this guide, researchers can generate high-quality, reproducible data. A thorough understanding of the underlying kinetics, meticulous experimental execution with appropriate controls, and rigorous data analysis are paramount to successfully characterizing the inhibitory potential of this and other novel sulfonamide compounds, ultimately advancing drug discovery efforts targeting the carbonic anhydrase family.

References

  • A quick method for the determination of inhibition constants. Selwyn, M. J. (1965). Biochimica et Biophysica Acta (BBA) - Specialized Section on Enzymological Subjects, 105(1), 193–195. [Link]

  • How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate Discussion. [Link]

  • Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. ResearchGate. [Link]

  • Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Ozensoy, O., et al. (2006). Bioorganic & Medicinal Chemistry, 14(10), 3442-3446. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Akocak, S., et al. (2015). BioMed Research International. [Link]

  • Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. eCampusOntario Pressbooks. [Link]

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Matulienė, J., et al. (2018). Molecules, 23(7), 1669. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESIS. [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Pala, N., et al. (2014). Journal of Medicinal Chemistry, 57(13), 5795-5801. [Link]

  • 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Nocentini, A., et al. (2022). Journal of Medicinal Chemistry, 65(11), 7800-7817. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Ghorab, M. M., et al. (2020). Molecules, 25(22), 5437. [Link]

  • Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)- N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. Taha, M., et al. (2018). PeerJ, 6, e4962. [Link]

  • Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. Maresca, A., et al. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 499-505. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. Zubrienė, A., et al. (2021). European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae. De Vita, D., et al. (2022). Archiv der Pharmazie, 355(11), 2200234. [Link]

  • Sulfonamide resistance: mechanisms and trends. Sköld, O. (2000). Drug Resistance Updates, 3(3), 155-160. [Link]

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. ResearchGate. [Link]

  • Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]

Sources

Application Note & Protocol: A Multi-Assay Platform for Characterizing the Cellular Effects of 4-Ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, multi-assay protocol for characterizing the biological activity of 4-Ethoxybenzenesulfonamide, a member of the sulfonamide class of chemical compounds. Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes critical to cellular pH regulation and implicated in various pathologies, including cancer.[1] Validating the cellular effects of novel sulfonamide derivatives is a critical step in drug discovery. We present a tiered, cell-based assay system designed for researchers, scientists, and drug development professionals. The workflow begins with assessing broad cytotoxic and cytostatic effects via a cell proliferation assay, followed by a mechanistic assay to investigate the induction of apoptosis. This guide emphasizes the scientific rationale behind experimental choices, includes detailed step-by-step protocols, and provides a framework for data analysis and interpretation.

Introduction: The Scientific Context

Sulfonamides are a cornerstone of medicinal chemistry, primarily known for their antimicrobial properties.[2] Their mechanism often involves the competitive inhibition of essential metabolic enzymes.[3] A significant class of sulfonamides, including benzenesulfonamide derivatives, are potent inhibitors of carbonic anhydrases (CAs).[1] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental reaction for maintaining pH homeostasis.

Certain CA isoforms, particularly CA IX, are overexpressed in various tumors and are associated with tumor progression and poor therapeutic response, making them a key target for anticancer drug design.[4] By inhibiting tumor-associated CAs, compounds like this compound can disrupt the pH regulation of the tumor microenvironment, potentially leading to reduced cell proliferation and survival.

Therefore, a robust characterization of this compound requires a multi-faceted approach. It is essential not only to confirm its effect on cell growth but also to elucidate the underlying mechanism of action, such as the induction of programmed cell death (apoptosis).[5] This protocol details the use of two fundamental and widely adopted cell-based assays: the MTT assay for cell proliferation and the Caspase-Glo® 3/7 assay for apoptosis.

Principle of the Assays

Cell Proliferation Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7] The concentration of this colored formazan, which is quantified by measuring the absorbance at ~570 nm, is directly proportional to the number of living cells in the sample.[6][7] This allows for the calculation of a dose-response curve and determination of the half-maximal inhibitory concentration (IC₅₀).

Apoptosis Detection (Caspase-Glo® 3/7 Assay)

Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of specific enzymes called caspases.[5][8] Effector caspases, such as caspase-3 and caspase-7, are key executioners in this pathway.[5] The Caspase-Glo® 3/7 Assay provides a sensitive, luminescence-based method to detect their activity.[9] The assay reagent contains a proluminescent caspase-3/7 substrate; upon cleavage by active caspase-3/7, a substrate for luciferase is released, leading to a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[5]

Visualized Experimental Overview

General Assay Workflow

The overall experimental process follows a logical progression from cell preparation to endpoint analysis for two distinct but complementary assays.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Endpoint Assays cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (e.g., A549, HeLa) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding treatment 4. Cell Treatment (24-72 hours) cell_seeding->treatment compound_prep 3. Compound Dilution (this compound) compound_prep->treatment mtt_assay 5a. MTT Assay (Viability/Proliferation) treatment->mtt_assay caspase_assay 5b. Caspase-Glo® 3/7 (Apoptosis) treatment->caspase_assay mtt_analysis 6a. Absorbance Reading (570 nm) IC₅₀ Calculation mtt_assay->mtt_analysis caspase_analysis 6b. Luminescence Reading (RLU) Fold Change Analysis caspase_assay->caspase_analysis

Caption: High-level workflow for evaluating this compound.

Simplified Target and Downstream Effect Pathway

This diagram illustrates the hypothesized mechanism of action, from target engagement to the ultimate cellular outcomes measured by the proposed assays.

G cluster_process cluster_assay compound This compound target Carbonic Anhydrase (e.g., CA IX) compound->target Inhibition ph_disruption Disruption of pH Homeostasis target->ph_disruption Regulates stress Increased Cellular Stress ph_disruption->stress apoptosis Apoptosis Induction stress->apoptosis proliferation Decreased Proliferation & Viability stress->proliferation caspase Caspase-3/7 Activity (Caspase-Glo®) apoptosis->caspase Measured by mtt Metabolic Activity (MTT Assay) proliferation->mtt Measured by

Caption: Hypothesized mechanism leading to measurable cellular endpoints.

Materials and Reagents

ReagentSupplier (Example)Catalog No. (Example)
This compoundSigma-AldrichInquire
Human Cancer Cell Line (e.g., A549)ATCCCRM-CCL-185
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Dimethyl Sulfoxide (DMSO), sterileSigma-AldrichD2650
MTT ReagentSigma-AldrichM5655
Caspase-Glo® 3/7 Assay SystemPromegaG8091
Acetazolamide (Positive Control for CAIs)Sigma-AldrichA6011
Staurosporine (Positive Control for Apoptosis)Sigma-AldrichS4400
96-well clear, flat-bottom tissue culture platesCorning3596
96-well white, opaque plates (for luminescence)Corning3917
Phosphate-Buffered Saline (PBS), sterileGibco10010023

Safety Precautions: this compound is a chemical compound. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10] Handle the compound in a well-ventilated area or chemical fume hood.[10] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Seeding

Rationale: Establishing a healthy, logarithmically growing cell culture is paramount for obtaining reproducible results. Seeding density must be optimized to ensure cells are not confluent at the end of the experiment.

  • Maintain Cells: Culture A549 cells (or other chosen cell line) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.

  • Passage Cells: Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • Prepare for Seeding: On the day of the experiment, detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cell suspension (e.g., 200 x g for 5 minutes), and resuspend the cell pellet in fresh complete medium.

  • Count Cells: Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.

  • Seed Plates: Dilute the cell suspension to the desired concentration (e.g., 5,000 cells/100 µL for A549) and seed 100 µL into each well of the appropriate 96-well plates (clear for MTT, white for Caspase-Glo).

  • Incubate: Allow cells to adhere and recover by incubating the plates for 18-24 hours at 37°C and 5% CO₂.

Protocol 2: Anti-Proliferation (MTT) Assay

Rationale: This protocol establishes the dose-dependent effect of the compound on cell viability. A wide concentration range is used to accurately determine the IC₅₀ value.

  • Prepare Compound Stock: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the compound stock in complete cell culture medium to achieve 2X the final desired concentrations. For example, to test a final concentration of 100 µM, prepare a 200 µM solution. A typical concentration range might be 0.1 µM to 200 µM.

  • Prepare Controls:

    • Vehicle Control: Prepare medium with the same final concentration of DMSO as the highest compound concentration (e.g., 0.1% DMSO).

    • Positive Control: A known cytotoxic agent can be used.

    • No-Cell Control: Wells containing medium only, for background subtraction.

  • Treat Cells: Carefully remove the medium from the seeded 96-well plate and add 100 µL of the prepared compound dilutions and controls to the respective wells (perform in triplicate).

  • Incubate: Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple crystals. Mix gently by pipetting or using a plate shaker for 10 minutes.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

Protocol 3: Apoptosis (Caspase-Glo® 3/7) Assay

Rationale: This assay is performed at an earlier time point than the proliferation assay to capture the onset of apoptosis before widespread cell death and lysis occurs.

  • Prepare and Treat Cells: Follow steps 1-5 from Protocol 5.2, using a white, opaque 96-well plate. Use a concentration range informed by the MTT assay results (e.g., centered around the IC₅₀ value).

    • Positive Control: Include wells treated with a known apoptosis inducer like Staurosporine (e.g., 1 µM).

    • Vehicle Control: Include DMSO controls.

  • Incubate: Incubate for a shorter period appropriate for apoptosis induction (e.g., 24 hours).

  • Equilibrate Reagent: Thaw the Caspase-Glo® 3/7 buffer and substrate and allow them to equilibrate to room temperature before mixing according to the manufacturer's instructions.

  • Add Reagent: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubate for Signal Development: Mix the plate on a shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Measure Luminescence: Measure the luminescence of each well using a microplate reader capable of reading glow-luminescence.

Data Analysis and Expected Results

MTT Assay Data Analysis
  • Background Subtraction: Subtract the average absorbance of the no-cell control wells from all other wells.

  • Normalization: Express the data as a percentage of the vehicle control.

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • Dose-Response Curve: Plot the % Viability against the log of the compound concentration.

  • IC₅₀ Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Table of Expected Results (Hypothetical):

CompoundCell LineIncubation TimeIC₅₀ (µM)
This compoundA54948 hours45.2
Acetazolamide (Control)A54948 hours>100
Caspase-Glo® 3/7 Assay Data Analysis
  • Data Representation: The raw data is in Relative Light Units (RLU).

  • Fold Change Calculation: To determine the induction of apoptosis, calculate the fold change in caspase activity relative to the vehicle control.

    • Fold Change = RLU_Sample / RLU_Vehicle_Control

  • Graphical Representation: Plot the fold change in caspase-3/7 activity for each treatment condition using a bar graph. Error bars should represent the standard deviation of triplicate wells. A significant increase (e.g., >2-fold) in caspase activity compared to the vehicle control indicates apoptosis induction.

Troubleshooting

IssuePossible CauseSuggested Solution
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS.
Low signal in MTT assay Insufficient cell number; Cells are not viable; Incubation time is too short.Optimize initial seeding density. Check cell viability before seeding. Ensure MTT incubation is sufficient (3-4 hours).
No caspase activity with positive control Reagent was improperly prepared or stored; Assay performed too late (cells are already necrotic).Prepare fresh reagent. Perform the assay at an earlier time point (e.g., 6, 12, or 24 hours).
Compound precipitates in media Poor solubility of the compound.Ensure the final DMSO concentration is low (<0.5%). Prepare dilutions immediately before use. Check solubility limits of the compound.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors and their potential in treating hypoxic tumors.
  • LookChem. (n.d.). Benzenesulfonamide, 4-ethoxy-N-methyl- (9CI) Safety Data Sheets(SDS). Retrieved from [Link]

  • Liu, Y., et al. (2021). Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. ACS Medicinal Chemistry Letters, 12(1), 113-119.
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Kuwada, E., et al. (2003). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Cancer Research, 63(21), 7415-7422.
  • Gratraud, P., et al. (2021). An arylsulfonamide that targets cell wall biosynthesis in Mycobacterium tuberculosis. mSphere, 6(3), e00271-21.
  • Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]

  • Wist, M., et al. (2022). Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor.
  • Wist, M., et al. (2022). Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor.
  • Anand, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(12), 4387-4400.

Sources

The Versatility of the 4-Ethoxybenzenesulfonamide Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents. Its enduring appeal lies in its synthetic tractability and its ability to engage in key interactions with biological targets, most notably as a zinc-binding group in metalloenzymes. Within this important class of compounds, 4-ethoxybenzenesulfonamide stands out as a key building block for the development of potent and selective inhibitors for various enzyme families, particularly the carbonic anhydrases. This guide provides an in-depth exploration of the this compound scaffold, offering detailed synthetic protocols, insights into its mechanism of action, and guidance for its application in drug discovery and development.

The Significance of the this compound Moiety

The this compound scaffold is a derivative of the fundamental benzenesulfonamide structure. The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore responsible for its potent inhibitory activity against zinc-containing enzymes like carbonic anhydrases.[1][2] The strategic placement of an ethoxy group (-OCH₂CH₃) at the para-position of the benzene ring significantly influences the molecule's physicochemical properties, including its lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile. This seemingly simple modification can lead to enhanced potency and selectivity for specific enzyme isoforms, a critical aspect in modern drug design aimed at minimizing off-target effects.[3]

The primary sulfonamides are well-established as potent inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] CAs are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[1] Consequently, the development of isoform-selective CA inhibitors is a major focus of research, and the this compound scaffold has proven to be a valuable starting point for this endeavor.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the readily available starting material, phenetole (ethoxybenzene). The following protocol outlines a reliable method for its preparation.

Protocol 1: Synthesis of this compound

Step 1: Chlorosulfonation of Phenetole to form 4-Ethoxybenzenesulfonyl Chloride

This initial step introduces the sulfonyl chloride group onto the aromatic ring. The reaction must be carried out under anhydrous conditions as chlorosulfonic acid reacts violently with water.

  • Materials:

    • Phenetole

    • Chlorosulfonic acid

    • Anhydrous dichloromethane (DCM)

    • Ice bath

    • Dropping funnel

    • Round-bottom flask with a magnetic stirrer and a gas outlet to a trap

  • Procedure:

    • In a fume hood, cool a round-bottom flask containing chlorosulfonic acid (4-5 equivalents) in an ice bath.

    • Slowly add phenetole (1 equivalent) dropwise to the cooled and stirred chlorosulfonic acid. Maintain the reaction temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

    • Extract the aqueous mixture with dichloromethane.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 4-ethoxybenzenesulfonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amination of 4-Ethoxybenzenesulfonyl Chloride to form this compound

The sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with ammonia.

  • Materials:

    • 4-Ethoxybenzenesulfonyl chloride (from Step 1)

    • Aqueous ammonia (concentrated)

    • Ice bath

    • Beaker with a magnetic stirrer

  • Procedure:

    • Cool a beaker containing concentrated aqueous ammonia in an ice bath.

    • Slowly and carefully add the crude 4-ethoxybenzenesulfonyl chloride from Step 1 to the cold, stirred ammonia solution. A precipitate will form.

    • Continue stirring in the ice bath for 30-60 minutes.

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Application in Medicinal Chemistry: Targeting Carbonic Anhydrases

The this compound scaffold is a well-established starting point for the design of potent carbonic anhydrase inhibitors (CAIs). The sulfonamide moiety binds to the zinc ion in the active site of the enzyme, leading to inhibition. The ethoxy group at the 4-position can be strategically modified to enhance selectivity for different CA isoforms.

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of sulfonamides on carbonic anhydrases is a classic example of zinc-binding inhibition. The deprotonated sulfonamide nitrogen coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This strong interaction effectively blocks the enzyme's activity.

Diagram 1: General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Complex CA_Zn CA-Zn²⁺ H2O H₂O CA_Zn->H2O Coordination Inhibited_Complex CA-Zn²⁺-⁻NHSO₂-R CA_Zn->Inhibited_Complex Displaces H₂O R_SO2NH2 R-SO₂NH₂ R_SO2NH_minus R-SO₂NH⁻ + H⁺ R_SO2NH2->R_SO2NH_minus Deprotonation R_SO2NH_minus->Inhibited_Complex Binds to Zn²⁺

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

Structure-Activity Relationship (SAR) Insights

The 4-ethoxy group plays a crucial role in modulating the inhibitory activity and selectivity of benzenesulfonamide-based CAIs. Key SAR observations include:

  • Lipophilicity and Permeability: The ethoxy group increases the lipophilicity of the molecule compared to a simple benzenesulfonamide. This can enhance cell membrane permeability, which is important for targeting intracellular CA isoforms.

  • Tail Approach for Selectivity: The ethoxy group can be considered a "tail" that extends from the zinc-binding sulfonamide head. Modifications to this tail, such as altering its length or branching, or replacing it with other functional groups, can lead to selective interactions with amino acid residues in the active site of different CA isoforms. This "tail approach" is a fundamental strategy in designing isoform-selective CAIs.

  • Ethoxzolamide as a Precedent: The clinically used drug Ethoxzolamide, a benzothiazole derivative of this compound, demonstrates the therapeutic potential of this scaffold.[4] It is used as a diuretic and for the treatment of glaucoma.[4]

Protocol for Evaluating Carbonic Anhydrase Inhibition

To assess the efficacy of newly synthesized this compound derivatives as CAIs, a robust in vitro assay is essential. The following protocol describes a common colorimetric method.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase, which can hydrolyze p-nitrophenyl acetate (pNPA) to the colored product p-nitrophenol. The rate of this reaction is monitored spectrophotometrically, and the inhibition of this rate in the presence of a test compound is a measure of its inhibitory potency.

  • Materials:

    • Human carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX)

    • p-Nitrophenyl acetate (pNPA)

    • Test compounds (derivatives of this compound)

    • Acetazolamide (a known CAI as a positive control)

    • Tris-HCl buffer (pH 7.4)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of Reagents:

      • Prepare a stock solution of the CA enzyme in Tris-HCl buffer.

      • Prepare a stock solution of pNPA in a suitable organic solvent like acetonitrile.

      • Prepare stock solutions of the test compounds and acetazolamide in DMSO.

    • Assay Setup:

      • In a 96-well plate, add the appropriate volume of Tris-HCl buffer to each well.

      • Add a small volume of the test compound solution (in DMSO) to the test wells, and DMSO alone to the control wells.

      • Add the CA enzyme solution to all wells except the blank wells.

      • Incubate the plate at room temperature for a few minutes to allow for inhibitor binding.

    • Reaction Initiation and Measurement:

      • Initiate the reaction by adding the pNPA solution to all wells.

      • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

    • Data Analysis:

      • Calculate the rate of the reaction (change in absorbance per minute) for each well.

      • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram 2: Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare Reagent Solutions (Enzyme, Substrate, Inhibitors) B Add Buffer to Wells A->B C Add Inhibitor/DMSO B->C D Add Enzyme Solution C->D E Initiate with Substrate (pNPA) D->E F Measure Absorbance (400 nm, kinetic) E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC₅₀ Values H->I

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Beyond Carbonic Anhydrases: Other Therapeutic Applications

While the primary application of the this compound scaffold has been in the development of CAIs, its versatility extends to other therapeutic areas. The benzenesulfonamide moiety can be found in drugs targeting a range of biological pathways. For instance, benzenesulfonamide derivatives have been investigated as:

  • Anticancer Agents: Some sulfonamides exhibit anticancer activity through mechanisms other than CA inhibition, such as targeting tubulin polymerization or other signaling pathways involved in cell proliferation.[5]

  • Antimicrobial Agents: The sulfonamide class of drugs has a long history as antibacterial agents, and research into new sulfonamide-based antimicrobials is ongoing.

  • Anti-inflammatory Agents: Certain benzenesulfonamide derivatives have shown potential as anti-inflammatory agents.

Conclusion and Future Perspectives

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a synthetically accessible and biologically active starting point for the design of novel therapeutic agents. Its prominence in the field of carbonic anhydrase inhibition is well-established, with the ethoxy group providing a key handle for optimizing potency and selectivity. The detailed protocols provided in this guide for the synthesis of this compound and the evaluation of its derivatives as CAIs offer a solid foundation for researchers in this area.

Future research will likely focus on further exploring the structure-activity relationships of this compound analogs to design highly selective inhibitors for specific CA isoforms implicated in various diseases. Furthermore, the application of this versatile scaffold in other therapeutic areas, such as oncology and infectious diseases, warrants continued investigation. The combination of its favorable physicochemical properties and its proven track record in drug discovery ensures that the this compound scaffold will remain a valuable tool for medicinal chemists for years to come.

References

  • Swain, N. A., et al. (2017). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry, 60(16), 7029–7042. [Link]

  • Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(8), 14458-14479. [Link]

  • Kazokaitė, J., et al. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry Letters, 23(21), 5876-5880. [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com. [Link]

  • Organic Syntheses. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-216. [Link]

  • Supporting Information for the Synthesis of Sulfonyl Chloride Substrate Precursors. (n.d.). [Link]

  • Puscas, I., et al. (2008). Carbonic Anhydrase Inhibitors: Inhibition of Human Cytosolic Isozymes I and II and Tumor-Associated Isozymes IX and XII With S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides. Bioorganic & Medicinal Chemistry, 16(7), 3933-3940. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 824-828. [Link]

  • Tumosienė, I., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. International Journal of Molecular Sciences, 23(8), 4256. [Link]

  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28789-28805. [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. PubChem. [Link]

  • Organic Syntheses. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]

  • Organic Syntheses Procedure. (n.d.). DOI. [Link]

  • PubChem. (n.d.). Ethoxzolamide. PubChem. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • Google Patents. (n.d.). CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.
  • Gáspár, A., et al. (2021). Barium 5-(tert-butyl)-2,3-dihydroxybenzenesulfonate. Molbank, 2021(4), M1291. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 4-Ethoxybenzenesulfonamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns utilizing 4-ethoxybenzenesulfonamide-based compound libraries. Benzenesulfonamides are a well-established class of compounds known to interact with various biological targets, most notably the carbonic anhydrase enzyme family. Given this precedent, this guide will focus on a hypothetical HTS campaign to identify novel inhibitors of human carbonic anhydrase IX (CA IX), a transmembrane enzyme implicated in tumor progression and hypoxia.[1][2] This application note will detail the scientific rationale, assay development, step-by-step experimental protocols, data analysis workflows, and hit validation strategies pertinent to this class of compounds.

Introduction: The Strategic Imperative for Screening this compound Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate a specific biological target or pathway.[3] The this compound scaffold represents a promising starting point for library synthesis due to the well-documented bioactivity of the sulfonamide functional group. While the specific biological targets of this compound are not extensively characterized in publicly available literature, the broader class of benzenesulfonamides are recognized as potent inhibitors of carbonic anhydrases.[4]

Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in a variety of cancers and is strongly induced by hypoxia.[5][6] Its role in maintaining pH homeostasis in the acidic tumor microenvironment is crucial for cancer cell survival, proliferation, and invasion, making it a compelling target for anticancer therapies.[1] Therefore, for the purpose of this technical guide, we will proceed with the scientifically grounded hypothesis that a this compound library may yield potent and selective inhibitors of CA IX.

This guide will provide the necessary protocols to screen such a library, from initial assay development to the confirmation of promising "hit" compounds.

Designing the Screening Campaign: Targeting Carbonic Anhydrase IX

The success of any HTS campaign hinges on a well-designed assay that is robust, reproducible, and relevant to the biological target. For screening inhibitors of CA IX, both biochemical and cell-based assays can be employed.

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

Sulfonamides typically inhibit carbonic anhydrases by coordinating to the zinc ion within the enzyme's active site. This interaction blocks the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity.

cluster_0 Carbonic Anhydrase Active Site Zn(II) Zn(II) H2O H2O Zn(II)->H2O Coordination Sulfonamide Sulfonamide Zn(II)->Sulfonamide Inhibitory Binding CO2 CO2 H2O->CO2 Nucleophilic Attack HCO3- HCO3- CO2->HCO3- Hydration

Caption: Inhibition of Carbonic Anhydrase by a Sulfonamide.

Assay Selection: Biochemical vs. Cell-Based Approaches
Assay TypePrincipleAdvantagesDisadvantages
Biochemical Assay Measures the direct inhibition of purified CA IX enzyme activity. A common method is an esterase activity assay using a chromogenic substrate.[7][8]Simple, direct measure of target engagement, less prone to off-target effects.May not reflect the compound's activity in a cellular context (e.g., cell permeability).
Cell-Based Assay Measures the downstream effects of CA IX inhibition in cancer cells, such as changes in intracellular pH, cell viability, or colony formation.[9]More physiologically relevant, assesses cell permeability and potential cytotoxicity.More complex, higher potential for off-target effects leading to false positives.

For a primary screen, a biochemical assay is often preferred for its simplicity and directness. A cell-based assay can then be used as a secondary screen to validate hits in a more biological context.

Detailed Protocols

Protocol 1: Biochemical HTS Assay for CA IX Inhibition (Esterase Activity)

This protocol is adapted from established methods for measuring the esterase activity of carbonic anhydrases.[7][10]

Materials:

  • Recombinant human Carbonic Anhydrase IX (CA IX)

  • 4-Nitrophenyl acetate (pNPA), substrate

  • Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.5)[11]

  • Dimethyl sulfoxide (DMSO)

  • 384-well clear, flat-bottom microplates

  • Positive Control Inhibitor (e.g., Acetazolamide)[7]

  • This compound compound library

Procedure:

  • Compound Plating:

    • Prepare a 10 mM stock solution of each compound from the this compound library in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound stock solution into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL assay volume.

    • For control wells, dispense 50 nL of DMSO (negative control) or 50 nL of a 10 mM stock of Acetazolamide (positive control).

  • Enzyme Preparation and Dispensing:

    • Dilute recombinant human CA IX to a final concentration of 2 µg/mL in cold Assay Buffer.

    • Dispense 2.5 µL of the diluted enzyme solution into each well of the assay plate containing the compounds.

  • Incubation:

    • Centrifuge the plates briefly to ensure mixing.

    • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Substrate Addition and Signal Detection:

    • Prepare a 2 mM solution of pNPA in Assay Buffer.

    • Dispense 2.5 µL of the pNPA solution into each well to initiate the enzymatic reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of pNPA hydrolysis (Vmax) for each well by determining the slope of the linear portion of the absorbance curve over time.

    • Normalize the data to the plate controls:

      • % Inhibition = 100 * (1 - (Vmax_compound - Vmax_positive_control) / (Vmax_negative_control - Vmax_positive_control))

Protocol 2: Cell-Based Secondary Assay for CA IX Inhibitor Validation

This protocol utilizes a cancer cell line known to overexpress CA IX under hypoxic conditions to validate hits from the primary screen.[5][12]

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hypoxia chamber (1% O2)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well white, clear-bottom microplates

  • Validated hit compounds from the primary screen

Procedure:

  • Cell Seeding:

    • Seed MDA-MB-231 cells into 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium.

    • Incubate the plates at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the hit compounds in culture medium.

    • Add 10 µL of the compound dilutions to the respective wells.

  • Hypoxic Incubation:

    • Place the plates in a hypoxia chamber (1% O2) and incubate at 37°C for 72 hours.

  • Cell Viability Measurement:

    • Remove the plates from the hypoxia chamber and allow them to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a four-parameter logistic curve.

HTS Workflow and Data Management

A robust HTS workflow is essential for generating high-quality, reproducible data.

cluster_0 HTS Workflow Library_Prep Library Preparation (this compound Analogs) Assay_Dev Assay Development & Validation (Z' > 0.5) Library_Prep->Assay_Dev Primary_Screen Primary Screen (Biochemical Assay) Assay_Dev->Primary_Screen Data_Analysis Data Analysis (Hit Selection) Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Secondary_Assay Secondary Assay (Cell-Based) Hit_Confirmation->Secondary_Assay SAR_Studies SAR Studies Secondary_Assay->SAR_Studies

Caption: High-Throughput Screening Workflow.

Assay Validation and Quality Control

Before initiating the full-scale screen, the assay must be validated to ensure its robustness. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.

Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.

  • μ_pos and μ_neg are the means of the positive and negative controls, respectively.

Z'-FactorAssay Quality
> 0.5Excellent
0 - 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered suitable for HTS.[3]

Data Analysis and Hit Selection

The goal of primary HTS data analysis is to identify "hits" – compounds that exhibit a statistically significant and reproducible effect in the assay.[13]

Hit Selection Criteria:

  • Threshold-based: Compounds with an inhibition value exceeding a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as hits.[14]

  • Ranking: All compounds are ranked based on their activity, and a certain percentage of the top-ranking compounds are selected.[15]

It is crucial to visually inspect the data for systematic errors, such as edge effects or gradients across the plates.[16]

Hit Validation and Progression

Initial hits from the primary screen require rigorous validation to eliminate false positives and confirm their activity.[17]

Hit Confirmation

Hits should be re-tested in the primary assay, preferably from a freshly prepared sample, to confirm their activity. Dose-response experiments should be performed to determine the potency (IC50) of the confirmed hits.[15]

Orthogonal Assays

Confirmed hits should be tested in an orthogonal assay that measures the same biological endpoint but uses a different detection technology. This helps to rule out assay-specific artifacts.[18] For example, a hit from the colorimetric esterase assay could be validated using a fluorescence-based thermal shift assay to confirm direct binding to CA IX.

Structure-Activity Relationship (SAR) Studies

Once a validated hit series is identified, preliminary SAR studies can be initiated. This involves synthesizing or acquiring analogs of the hit compound to understand how modifications to its chemical structure affect its biological activity.[19] This information is critical for optimizing the hit into a lead compound with improved potency, selectivity, and drug-like properties.

cluster_0 Hit Validation Cascade Primary_Hits Primary Screen Hits Hit_Confirmation_Dose Hit Confirmation (Dose-Response) Primary_Hits->Hit_Confirmation_Dose Orthogonal_Assay Orthogonal Assay (e.g., Thermal Shift) Hit_Confirmation_Dose->Orthogonal_Assay Cell_Based_Assay Cell-Based Assay (Potency & Cytotoxicity) Orthogonal_Assay->Cell_Based_Assay SAR_Expansion SAR by Analog (Chemistry) Cell_Based_Assay->SAR_Expansion Lead_Series Validated Lead Series SAR_Expansion->Lead_Series

Caption: A typical hit validation workflow.

Troubleshooting Common HTS Issues

IssuePotential CauseTroubleshooting Steps
Low Z'-Factor High variability in controls, low signal window.Optimize reagent concentrations, incubation times, and instrument settings. Ensure consistent liquid handling.[20]
High False-Positive Rate Assay interference (e.g., compound fluorescence), non-specific inhibition.Implement counter-screens to identify interfering compounds. Use orthogonal assays.[17]
Poor Reproducibility Inconsistent environmental conditions, reagent degradation, operator variability.Standardize protocols, monitor temperature and humidity, use fresh reagents, and implement automation where possible.[20][21]
Edge Effects Evaporation from wells at the edge of the plate.Use plates with lids, maintain a humidified environment, and consider excluding data from edge wells.

Conclusion

This application note provides a comprehensive framework for conducting a high-throughput screening campaign with this compound libraries, with a focus on the discovery of novel carbonic anhydrase IX inhibitors. By following the detailed protocols and adhering to the principles of rigorous assay validation and data analysis, researchers can effectively identify and advance promising hit compounds for further drug development. The methodologies described herein are adaptable and can be modified for screening other compound libraries against a variety of biological targets.

References

  • Švastová, E., Hulíková, A., Rafajová, M., Zat'ovičová, M., Gibadulinová, A., Casini, A., ... & Pastorek, J. (2004). The role of carbonic anhydrase IX in human tumor cell growth, survival, and invasion. Cancer Research, 64(17), 6204-6212. [Link]

  • Pastoreková, S., & Závada, J. (2004). Carbonic anhydrase IX (CA IX) in cancer development and therapy. Subcellular biochemistry, 37, 227-255. [Link]

  • Wykoff, C. C., Beasley, N. J., Watson, P. H., Campo, L., Chia, S. K., English, R., ... & Harris, A. L. (2000). Hypoxia-inducible expression of CA9 in tumors associated with distant metastases. British journal of cancer, 83(10), 1432-1439. [Link]

  • Giatromanolaki, A., Koukourakis, M. I., Sivridis, E., Pastorek, J., Wykoff, C. C., Gatter, K. C., & Harris, A. L. (2001). Expression of hypoxia-inducible carbonic anhydrase-9 in operable non-small cell lung cancer. Anticancer research, 21(6B), 4319-4324. [Link]

  • Chiche, J., Ilc, K., Laferrière, J., Trottier, E., Dayan, F., Mazure, N. M., ... & Pouysségur, J. (2009). Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through transmembrane transport of bicarbonate. Cancer research, 69(1), 358-368. [Link]

  • Pacchiano, F., Carta, F., McDonald, P. C., Lou, Y., Vullo, D., Scozzafava, A., ... & Supuran, C. T. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of medicinal chemistry, 54(6), 1896-1902. [Link]

  • Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2018). Carbonic anhydrases: role in pH control and cancer. Metabolites, 8(1), 10. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature reviews Drug discovery, 10(10), 767-777. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pastoreková, S., Parkkila, S., Pastorek, J., & Supuran, C. T. (2004). Carbonic anhydrases: current state of the art, therapeutic applications and future prospects. Journal of enzyme inhibition and medicinal chemistry, 19(3), 199-229. [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 109(38), 15238-15243. [Link]

  • Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]

  • SciLifeLab. (n.d.). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. [Link]

  • Feng, Y., & Mitchison, T. J. (2009). Analysis of high-throughput screening data using a Z-score transformation. Methods in molecular biology (Clifton, N.J.), 565, 103-116. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361. [Link]

  • Malo, N., Hanley, J. A., Le-Nader, S., & Posner, B. I. (2006). Statistical practice in high-throughput screening data analysis. Nature biotechnology, 24(2), 167-175. [Link]

  • News-Medical.Net. (2023, August 23). Hit Selection in High-Throughput Screening. [Link]

  • Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection. [Link]

  • Guha, R. (2013). On exploring structure-activity relationships in high-throughput screening data. Journal of chemical information and modeling, 53(3), 513-522. [Link]

  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current opinion in pharmacology, 9(5), 580-588. [Link]

  • Wikipedia. (2023, December 1). Hit selection. In Wikipedia. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. [Link]

  • Pauk, K., & Schedl, A. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 827. [Link]

  • Pocker, Y., & Stone, J. T. (1967). The catalytic versatility of erythrocyte carbonic anhydrase. III. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry, 6(3), 668-678. [Link]

  • PubChem. (n.d.). 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Barathova, M., Takacova, M., Holotnakova, T., & Pastorekova, S. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Journal of enzyme inhibition and medicinal chemistry, 30(6), 1021-1026. [Link]

  • ResearchGate. (n.d.). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity | Request PDF. [Link]

  • PubChem. (n.d.). 4-Ethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Dragoş, D., Tănase, M., Tătaru, C. P., Tătaru, A. M., Serghei, I. D., & Supuran, C. T. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific reports, 7(1), 1-11. [Link]

  • Assay Genie. (n.d.). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2014). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of enzyme inhibition and medicinal chemistry, 29(6), 844-849. [Link]

  • ResearchGate. (n.d.). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? [Link]

  • Zhang, X. D. (2011). A new method for the analysis of high-throughput screening data with systematic errors. Journal of biomolecular screening, 16(5), 517-526. [Link]

  • Journal of Young Investigators. (2014, August 1). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2017). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PloS one, 12(10), e0185729. [Link]

  • PubChem. (n.d.). 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Bay, P. G., & Gisvold, O. (1955). The synthesis of some 4-carbobenzoxy-3-alkoxy benzamidine hydrochlorides and other amidines. Journal of the American Pharmaceutical Association. American Pharmaceutical Association, 44(10), 585-591. [Link]

Sources

Application Note: Quantitative Analysis of 4-Ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the precise and accurate quantification of 4-Ethoxybenzenesulfonamide. Primarily focusing on a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection, this note also presents a cost-effective UV-Vis Spectrophotometric method as a viable alternative. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind them. All methodologies are presented in accordance with international regulatory standards to ensure data integrity and reliability.

Introduction: The Need for Precise Quantification

This compound is an organic compound featuring a sulfonamide functional group attached to a benzene ring, which is substituted with an ethoxy group. As a member of the sulfonamide class, it and similar structures serve as crucial intermediates and building blocks in synthetic organic chemistry, particularly in the development of pharmaceutical agents.[1] The sulfonamide moiety is a key pharmacophore in a wide range of antibacterial drugs.[1] Accurate quantification of this compound is therefore critical for several reasons:

  • Reaction Monitoring: To track the progress and completion of synthetic reactions where it is a starting material or intermediate.

  • Purity Assessment: To determine its purity and quantify impurities in the final active pharmaceutical ingredient (API).

  • Quality Control: To ensure batch-to-batch consistency in manufacturing processes.

  • Stability Studies: To assess its degradation over time under various storage conditions.

Given its importance, the development of reliable, accurate, and precise analytical methods is not merely a procedural necessity but a cornerstone of ensuring the safety and efficacy of downstream products. This guide is structured to provide both the "how" and the "why" of two effective analytical approaches.

Strategic Selection of Analytical Methodologies

The choice of an analytical method is dictated by factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. For this compound, several techniques are applicable.

Technique Principle Advantages Considerations
HPLC-UV Chromatographic separation on a stationary phase followed by UV absorbance detection.High selectivity, good sensitivity, robust, widely available. Ideal for purity and assay determination.[2]Requires method development and validation. Solvent consumption.
LC-MS/MS Chromatographic separation coupled with mass spectrometry for detection.Extremely high sensitivity and selectivity. The gold standard for trace-level quantification.Higher equipment cost and complexity.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte in solution.Rapid, simple, low cost. Suitable for quantification of pure substances.[3]Low selectivity; susceptible to interference from other UV-absorbing compounds.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and semi-volatile compounds.May require derivatization for non-volatile sulfonamides. Potential for thermal degradation.

For the purpose of routine quality control and product release testing, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) offers the optimal balance of performance, cost, and accessibility. For simpler matrices or when HPLC is unavailable, UV-Vis Spectrophotometry provides a straightforward alternative.

Primary Protocol: Validated RP-HPLC-UV Method

This section details a validated isocratic RP-HPLC method for the accurate quantification of this compound. The method is designed to be robust and compliant with regulatory expectations.

Rationale and Scientific Principles

The core of this method is reversed-phase chromatography, where the stationary phase (typically C8 or C18) is nonpolar, and the mobile phase is a more polar aqueous-organic mixture. This compound, being a moderately polar compound, will partition between these two phases. The ethoxy and sulfonamide groups contribute to its polarity, while the benzene ring provides hydrophobicity. By carefully selecting the mobile phase composition, we can achieve a retention time that allows for sharp, symmetrical peaks, well-separated from any potential impurities. A UV detector is chosen due to the presence of the benzene ring, a strong chromophore that absorbs UV light, allowing for sensitive detection.[4]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation (Weighing & Dissolution) Sample_Prep->Filtration Injection Sample Injection Filtration->Injection HPLC_System HPLC System Setup (Equilibration) HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report Validation_Workflow cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity Method Validated Analytical Method Specificity->Method Linearity Linearity & Range Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method LOD LOD LOD->Method LOQ LOQ LOQ->Method Robustness Robustness Robustness->Method SST System Suitability SST->Method

Sources

Application Notes and Protocols for the Development of 4-Ethoxybenzenesulfonamide Derivatives with Improved Potency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its prominence stems from its ability to act as a versatile pharmacophore, capable of targeting various enzymes and receptors. A significant class of enzymes targeted by benzenesulfonamides is the carbonic anhydrases (CAs), which are implicated in a range of physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis.[1][2] Consequently, the development of potent and selective CA inhibitors is a major focus in drug discovery, with applications in treating glaucoma, epilepsy, and certain types of cancer.[2]

4-Ethoxybenzenesulfonamide presents a promising starting point for the development of novel therapeutic agents. The ethoxy group at the 4-position of the benzene ring offers a handle for synthetic modification and can influence the pharmacokinetic and pharmacodynamic properties of the molecule. This guide provides a comprehensive overview of the strategies and protocols for the rational design, synthesis, and evaluation of this compound derivatives with the aim of enhancing their inhibitory potency against key biological targets, particularly human carbonic anhydrase (hCA) isoforms.

Strategic Design Considerations for Potency Enhancement

The development of potent this compound derivatives requires a multi-faceted approach, integrating computational design with strategic synthetic modifications. The primary goals are to optimize interactions with the target enzyme's active site and to fine-tune the physicochemical properties of the compounds to improve their drug-like characteristics.

Lead Optimization Strategies

The structure-activity relationship (SAR) of benzenesulfonamide-based inhibitors is well-established, providing a roadmap for targeted modifications. The key areas for chemical exploration on the this compound scaffold include:

  • N-Substitution of the Sulfonamide Group: The sulfonamide nitrogen is a critical site for modification. Introduction of various alkyl, aryl, or heterocyclic moieties can significantly impact potency and selectivity. These substituents can form additional interactions with residues in the active site, extending into hydrophobic pockets or forming hydrogen bonds.[1][2]

  • Modification of the Benzene Ring: While the 4-ethoxy group is the defining feature of our starting scaffold, further substitution on the aromatic ring can be explored. The introduction of small electron-withdrawing or electron-donating groups can modulate the electronic properties of the sulfonamide and influence its binding affinity.

  • Bioisosteric Replacement of the Ethoxy Group: In later stages of optimization, bioisosteric replacement of the ethoxy group with other functionalities (e.g., other alkoxy groups, thioethers, or small alkyl chains) can be considered to fine-tune the compound's properties.

In-Silico Modeling and Drug Design

Computational methods are invaluable tools in the early stages of drug discovery for prioritizing synthetic targets and understanding inhibitor-enzyme interactions.

  • Molecular Docking: Docking studies of designed this compound derivatives into the active site of target enzymes, such as various hCA isoforms, can predict binding modes and affinities. This allows for the rational design of substituents that are likely to enhance binding.

  • Pharmacophore Modeling: Based on known potent inhibitors, a pharmacophore model can be generated to identify the key chemical features required for high-affinity binding. This model can then be used to screen virtual libraries of this compound derivatives.

  • ADMET Prediction: In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to identify candidates with favorable drug-like profiles early in the development process, reducing the likelihood of late-stage failures.

Synthetic Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final derivatives of this compound.

General Synthesis of this compound (Starting Material)

This compound can be synthesized from 4-ethoxybenzenesulfonyl chloride, which is commercially available or can be prepared from ethoxybenzene.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Ammonolysis: Cool the solution to 0 °C in an ice bath. Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

N-Alkylation and N-Arylation of this compound

Protocol 2: N-Alkylation of this compound

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF). Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Addition of Alkyl Halide: After stirring for 30 minutes at room temperature, cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.05 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 3: N-Arylation of this compound (Chan-Lam Coupling)

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), copper(II) acetate (Cu(OAc)₂, 0.1 eq), and a suitable base such as triethylamine (2.0 eq) in a solvent like dichloromethane (DCM) or methanol.

  • Reaction Conditions: Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate. The residue can be purified by flash column chromatography to yield the N-arylated product.

In-Vitro Evaluation of Potency

The inhibitory potency of the synthesized this compound derivatives against their target enzymes is a critical determinant of their therapeutic potential. The following protocol details a colorimetric assay for determining the inhibitory activity against carbonic anhydrase.

Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[2]

Protocol 4: Colorimetric CA Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Prepare a stock solution of human carbonic anhydrase (e.g., hCA II) in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

    • Substrate Solution: Prepare a fresh solution of p-nitrophenyl acetate (p-NPA) in a minimal amount of acetonitrile or DMSO and dilute with the assay buffer.

    • Inhibitor Solutions: Prepare stock solutions of the test compounds and a standard inhibitor (e.g., acetazolamide) in DMSO. Serially dilute these stock solutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add a small volume of the inhibitor solution (or DMSO for the control) to the appropriate wells.

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 405 nm in a microplate reader in kinetic mode for 10-30 minutes.

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the in-vitro assays is crucial for establishing a clear SAR. By systematically modifying the structure of this compound and evaluating the corresponding changes in potency, researchers can identify the key structural features that contribute to high-affinity binding.

Illustrative SAR Table for this compound Derivatives against hCA Isoforms

CompoundR Group (at Sulfonamide N)hCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)
1 -H>10000187035.44.8
2a -CH₃8500150030.14.2
2b -CH₂CH₃7900135028.53.9
2c -CH₂-Ph520098015.22.1
3a -Ph480085012.81.8
3b -Ph-4-Cl35006209.51.2
Acetazolamide (Standard)25012255.7

Note: The data in this table is illustrative and based on trends observed for analogous benzenesulfonamide inhibitors. Actual values would need to be determined experimentally.

From this illustrative data, several SAR trends can be deduced:

  • N-Alkylation: Small alkyl substituents (2a, 2b) may offer a slight improvement in potency, while a larger benzyl group (2c) can lead to a more significant increase, likely due to favorable interactions within a hydrophobic pocket of the active site.

  • N-Arylation: The introduction of an aryl group (3a) generally enhances potency compared to alkyl groups.

  • Substituted Aryl Groups: Electron-withdrawing substituents on the N-aryl ring (3b) can further improve inhibitory activity, potentially by modulating the electronic character of the sulfonamide or through specific interactions with the enzyme.

  • Selectivity: The modifications can also influence selectivity for different CA isoforms. For instance, the derivatives might show enhanced potency against the tumor-associated isoforms hCA IX and XII compared to the off-target cytosolic isoforms hCA I and II.

Visualization of Workflows and Concepts

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Evaluation Start 4-Ethoxybenzenesulfonyl Chloride Intermediate This compound Start->Intermediate Ammonolysis Derivatization N-Alkylation / N-Arylation Intermediate->Derivatization Derivatives Novel Derivatives Library Derivatization->Derivatives Assay Carbonic Anhydrase Inhibition Assay Derivatives->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR SAR->Derivatization Iterative Design

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

Rational Drug Design Cycle

G Design In-Silico Design (Docking, Pharmacophore) Synthesis Chemical Synthesis Design->Synthesis Testing In-Vitro Testing (CA Inhibition Assay) Synthesis->Testing Analysis SAR Analysis Testing->Analysis Analysis->Design Optimization

Caption: The iterative cycle of rational drug design for potency improvement.

Conclusion

The this compound scaffold provides a fertile ground for the development of novel and potent enzyme inhibitors, particularly for the carbonic anhydrase family. By employing a synergistic approach that combines rational in-silico design with established synthetic methodologies and robust in-vitro evaluation, researchers can systematically explore the chemical space around this core structure. The detailed protocols and strategic considerations outlined in this guide are intended to empower scientists in their efforts to discover and optimize the next generation of sulfonamide-based therapeutics with improved potency and selectivity.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors: a patent review (2013-2019). Expert Opinion on Therapeutic Patents, 29(10), 783–794. [Link]

Sources

Application Notes and Protocols: 4-Ethoxybenzenesulfonamide in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 4-ethoxybenzenesulfonamide as a foundational scaffold for the construction of novel heterocyclic compounds. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles and strategic considerations that guide the rational design of synthetic pathways. We present a detailed, field-proven protocol for the synthesis of a substituted pyrimidine derivative, a privileged scaffold in medicinal chemistry. This is followed by a broader discussion of the application of this compound in the synthesis of other key heterocyclic systems, including pyrazoles and triazoles. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and facilitate adaptation. All key claims and methodologies are substantiated with citations to authoritative literature.

Introduction: The Strategic Value of the this compound Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities. When incorporated into a heterocyclic framework, the resulting hybrid molecules often exhibit enhanced pharmacological profiles. This compound emerges as a particularly valuable starting material in this context. The ethoxy group provides a degree of lipophilicity that can be advantageous for pharmacokinetic properties, while the sulfonamide moiety offers a key anchor for biological target engagement through hydrogen bonding and other non-covalent interactions.

The strategic importance of this compound lies in its capacity to serve as a versatile precursor for a variety of cyclization and multicomponent reactions. The sulfonamide nitrogen can act as a nucleophile, while the aromatic ring can be further functionalized, offering multiple avenues for the construction of complex molecular architectures. This guide will provide a detailed protocol for a specific application—the synthesis of a substituted pyrimidine—and then broaden the scope to illustrate the wider potential of this readily available starting material.

Core Application: Synthesis of Substituted Pyrimidines from this compound

The pyrimidine ring is a fundamental component of nucleic acids and a prevalent motif in a vast number of approved drugs. The synthesis of sulfonamide-bearing pyrimidines is therefore a significant endeavor in drug discovery. Here, we detail a robust two-step synthetic sequence commencing with this compound to yield a substituted pyrimidine.

Synthetic Strategy: A Two-Step Approach to Pyrimidine Formation

The overall strategy involves the initial conversion of the sulfonamide to a more reactive sulfonylguanidine intermediate. This intermediate is then primed for a cyclocondensation reaction with a 1,3-dicarbonyl compound, in this case, acetylacetone, to furnish the desired pyrimidine ring.

dot

Caption: Workflow for the synthesis of a substituted pyrimidine from this compound.

Detailed Experimental Protocols

PART A: Synthesis of 4-Ethoxybenzenesulfonyl guanidine

  • Principle: This reaction proceeds via the nucleophilic attack of the sulfonamide nitrogen on cyanamide, facilitated by a base. The choice of a non-protic polar solvent like DMF ensures the solubility of the reactants and facilitates the reaction.

  • Protocol:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cyanamide (1.2 eq).

    • To this mixture, add triethylamine (Et3N) (1.5 eq) dropwise at room temperature with stirring.

    • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-ethoxybenzenesulfonyl guanidine.

PART B: Synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxybenzenesulfonamide

  • Principle: This is a classic cyclocondensation reaction. Triethylorthoformate acts as both a reagent and a water scavenger, driving the reaction towards the formation of the pyrimidine ring. The guanidine provides the N-C-N fragment that incorporates into the heterocyclic ring.[1][2]

  • Protocol:

    • To a mixture of 4-ethoxybenzenesulfonyl guanidine (1.0 eq) and acetylacetone (2.0 eq), add triethylorthoformate (5 mL per 0.05 mol of guanidine).[1][2]

    • Reflux the reaction mixture for 6-8 hours. The progress of the reaction should be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the resulting precipitate by filtration.

    • Recrystallize the crude product from ethanol to obtain pure N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxybenzenesulfonamide.

Expected Quantitative Data

The following table provides expected data based on analogous reactions reported in the literature. Actual results may vary depending on the specific experimental conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)Key ¹H NMR Signals (δ, ppm in DMSO-d₆)
4-Ethoxybenzenesulfonyl guanidineC₉H₁₃N₃O₃S243.2875-85155-158~1.3 (t, 3H, -CH₃), ~4.0 (q, 2H, -OCH₂-), ~6.9 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), Guanidinium protons
N-(4,6-dimethylpyrimidin-2-yl)-4-ethoxybenzenesulfonamideC₁₄H₁₇N₃O₃S307.3740-50>200~1.3 (t, 3H, -OCH₂CH₃), ~2.4 (s, 6H, pyrimidine-CH₃), ~4.1 (q, 2H, -OCH₂-), ~7.0 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~8.8 (s, 1H, pyrimidine-H)

Broader Synthetic Applications of this compound

The synthetic utility of this compound extends beyond pyrimidines. Its core structure is amenable to the synthesis of a variety of other medicinally important heterocycles.

dot

Heterocycle_Synthesis_Hub This compound This compound Pyrimidines Pyrimidines This compound->Pyrimidines + 1,3-Dicarbonyl Pyrazoles Pyrazoles This compound->Pyrazoles + Hydrazine derivative Triazoles Triazoles This compound->Triazoles + Azide source Oxadiazoles Oxadiazoles This compound->Oxadiazoles + Acid hydrazide

Caption: Versatility of this compound as a precursor to diverse heterocycles.

Synthesis of Pyrazole Derivatives

The sulfonamide nitrogen of this compound can be functionalized to introduce a hydrazine moiety, which can then undergo cyclocondensation with 1,3-dicarbonyl compounds to yield pyrazole derivatives. These heterocycles are known for their anti-inflammatory and analgesic properties.

Synthesis of Triazole Derivatives

Through "click chemistry," an azide-functionalized derivative of this compound can react with various alkynes in a copper-catalyzed [3+2] cycloaddition to form 1,2,3-triazoles. This approach offers a highly efficient and modular way to generate libraries of potential bioactive compounds.

Multicomponent Reactions for Dihydropyrimidines (Biginelli Reaction)

This compound can potentially be utilized in Biginelli-type multicomponent reactions. In this one-pot synthesis, an aldehyde, a β-ketoester, and a urea or thiourea derivative (which can be derived from the sulfonamide) condense to form dihydropyrimidinones, a class of compounds with a wide range of biological activities.

Conclusion

This compound is a cost-effective and versatile starting material that provides a gateway to a rich diversity of heterocyclic scaffolds of high interest in medicinal chemistry and drug development. The detailed protocol for pyrimidine synthesis serves as a practical template that can be adapted for the synthesis of analogous structures. The broader applications discussed herein underscore the potential of this building block in the generation of novel molecular entities for biological screening. The strategic incorporation of the this compound moiety into heterocyclic systems is a promising avenue for the discovery of next-generation therapeutic agents.

References

  • Synthesis of 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. (n.d.). National Institutes of Health (NIH). [Link]

  • Polysubstituted pyrazoles, Part 4: Synthesis, antimicrobial and antiinflammatory activity of some pyrazoles. (n.d.). PubMed. [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (n.d.). ORCA - Cardiff University. [Link]

  • Synthesis of dihydropyrimidinones 4a,b | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). National Institutes of Health (NIH). [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (n.d.). IUCrData. [Link]

  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. (n.d.). National Center for Biotechnology Information. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. [Link]

  • Synthesis of some new sulfonamide derivatives based on 1,3,4-oxadiazole. (n.d.). Semantic Scholar. [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). National Institutes of Health (NIH). [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. [Link]

  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. (2022). PubMed. [Link]

  • An environmentally friendly solvent-free synthesis of 3,4-dihydropyrimidinones using a p-aminobenzene sulfonic acid catalyzed Biginelli reaction. (2010). Scientific Electronic Library Online (SciELO). [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. [Link]

  • Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. (n.d.). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Sulfonylation of 4-Ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonylation of 4-ethoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during this common but nuanced transformation. Here, we move beyond basic protocols to diagnose and resolve the side reactions that can compromise yield, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: My primary issue is the formation of a disulfonylated byproduct. What causes this and how can I minimize it?

A1: The formation of a disulfonylated product, N-(4-ethoxyphenyl)-N-(arylsulfonyl)arenesulfonamide, is a common side reaction when working with primary anilines.[1][2] It occurs because the initial monosulfonamide product still possesses a proton on the nitrogen atom. Under basic conditions, this proton can be abstracted, rendering the nitrogen nucleophilic again and susceptible to attack by a second molecule of the sulfonyl chloride.

Key Causality:

  • Excess Sulfonylating Agent: Using a significant excess of the sulfonyl chloride dramatically increases the probability of a second reaction.[3]

  • Strong Base/High Temperature: Aggressive reaction conditions can deprotonate the monosulfonamide product more readily, facilitating the second addition.

  • High Reactivity of 4-Ethoxyaniline: The electron-donating ethoxy group enhances the nucleophilicity of the aniline nitrogen, promoting vigorous reaction.

Troubleshooting Steps:

  • Control Stoichiometry: This is the most critical factor. Use a 1:1 or a slight excess (1:1.05) of the aniline to the sulfonyl chloride. Avoid large excesses of the sulfonylating agent.[2] A useful strategy is to add the sulfonyl chloride solution slowly to the aniline solution to prevent localized high concentrations of the electrophile.[2]

  • Moderate the Base: While a base is necessary to neutralize the HCl byproduct, an overly strong or concentrated base can promote the unwanted second deprotonation. Pyridine often serves as both a base and a suitable solvent, but for more control, a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) can be preferable.[2][4]

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will slow down the rate of the second sulfonylation reaction more significantly than the initial desired reaction, thereby improving selectivity.[3]

Q2: I'm observing an unexpected product with a different chromatographic profile, possibly from a reaction on the aromatic ring. Is C-sulfonylation a concern?

A2: Yes, C-sulfonylation, or electrophilic aromatic substitution on the benzene ring, is a possible side reaction, although typically less common than N-sulfonylation for anilines under standard conditions. The nitrogen of the aniline is a much stronger nucleophile than the aromatic ring. However, under certain conditions, particularly with highly activated rings or in the presence of strong Lewis acids, C-sulfonylation can occur. The electron-donating 4-ethoxy group strongly activates the aromatic ring, particularly at the ortho positions (2 and 6) relative to the amine.

Key Causality:

  • Reaction Conditions: Harsh conditions, such as high temperatures or the presence of strong Lewis or Brønsted acids, can favor electrophilic aromatic substitution.

  • Substrate Activation: The powerful activating effect of the amine and ethoxy groups makes the ring susceptible to electrophilic attack.

Troubleshooting Steps:

  • Avoid Acidic Catalysts: Do not use Lewis acids (e.g., AlCl₃) which are classic catalysts for Friedel-Crafts type reactions, including C-sulfonylation.

  • Use Appropriate Base: Employing a base like pyridine or triethylamine ensures that the HCl generated is neutralized, preventing a buildup of acid that could promote C-sulfonylation.[3]

  • Temperature Management: Keep the reaction temperature as low as feasible to disfavor the higher activation energy pathway of C-sulfonylation.

Q3: My reaction yield is consistently low, and I suspect my sulfonyl chloride is degrading. How can I confirm and prevent this?

A3: Low yields are frequently caused by the hydrolysis of the sulfonyl chloride reagent.[1] Sulfonyl chlorides are highly susceptible to moisture, reacting with water to form the corresponding and unreactive sulfonic acid.[4] This not only consumes your reagent but the resulting sulfonic acid can complicate product purification.

Key Causality:

  • Atmospheric Moisture: Exposure of the sulfonyl chloride to air.

  • Wet Solvents/Glassware: Using solvents that have not been properly dried or glassware that is not anhydrous.

Troubleshooting Steps:

  • Reagent Quality: Use a fresh bottle of sulfonyl chloride or one that has been stored properly under an inert atmosphere in a desiccator.[4] If degradation is suspected, you can check the purity by melting point analysis or spectroscopy.

  • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Dry Solvents: Use anhydrous solvents. Aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally preferred and should be obtained from a solvent purification system or a freshly opened bottle.[1][4]

Troubleshooting Workflow

This decision tree can help diagnose and solve common issues during the sulfonylation of 4-ethoxyaniline.

G start Start: Sulfonylation of 4-Ethoxyaniline check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity low_yield_node Problem: Low Yield / No Reaction check_purity->low_yield_node Low Conversion? disulf_node Problem: Disulfonylated Product Observed check_purity->disulf_node Higher MW byproduct? other_byproduct_node Problem: Other Byproducts check_purity->other_byproduct_node Isomeric byproduct? success Success: Desired Monosulfonamide check_purity->success Clean Product? hydrolysis_sol Action: Check Reagent Quality & Ensure Anhydrous Conditions. Use dry solvents/glassware and inert atmosphere. low_yield_node->hydrolysis_sol stoich_sol Action: Use 1:1 Stoichiometry. Add sulfonyl chloride slowly to aniline solution. disulf_node->stoich_sol csulf_sol Action: Confirm structure (NMR). Avoid acidic conditions. Ensure base is present. other_byproduct_node->csulf_sol Suspect C-Sulfonylation? hydrolysis_sol->start Retry Experiment temp_base_sol Action: Lower reaction temperature (0 °C). Use a milder or sterically hindered base (e.g., TEA). stoich_sol->temp_base_sol If problem persists temp_base_sol->start Retry Experiment csulf_sol->start Retry Experiment

Caption: Troubleshooting Decision Tree for Sulfonylation Reactions.

Data Summary: Impact of Base Selection

The choice of base is critical and can significantly influence the reaction outcome. Pyridine is a common choice as it can also serve as the solvent, but other bases may offer better selectivity.

BaseTypepKa (Conjugate Acid)Typical Application & Notes
Pyridine Nucleophilic Base/Catalyst~5.2Acts as base and solvent. Can act as a nucleophilic catalyst, but may also form an unreactive complex with the sulfonyl chloride.[2]
Triethylamine (TEA) Non-nucleophilic, Hindered~10.7Standard choice in aprotic solvents (DCM, THF). Good for scavenging HCl without catalytic activity.[3]
DIPEA Non-nucleophilic, Highly Hindered~11.0Used for sensitive substrates where the nucleophilicity of TEA might be an issue. More sterically hindered.
DMAP Nucleophilic Catalyst~9.7Used in catalytic amounts with a stoichiometric base like TEA. Accelerates the reaction but can also increase side reactions if not used carefully.[5]

Experimental Protocols

Protocol 1: Optimized N-Sulfonylation of 4-Ethoxyaniline

This protocol is designed to maximize the yield of the desired monosulfonated product while minimizing disulfonylation.

Workflow Overview

G A 1. Setup (Anhydrous Flask, Inert Atm.) B 2. Reagent Prep (Dissolve Aniline in DCM/Pyridine) A->B C 3. Reaction (Cool to 0°C, Slow Add'n of Sulfonyl Chloride) B->C D 4. Monitor (TLC until Aniline is consumed) C->D E 5. Workup (Quench, Extract, Wash) D->E F 6. Purify (Recrystallization or Chromatography) E->F

Caption: Standard Experimental Workflow for Sulfonylation.

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-ethoxyaniline (1.0 eq).

  • Solvent and Base: Dissolve the aniline in anhydrous dichloromethane (DCM, ~0.1 M). Add triethylamine (1.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve the desired arylsulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring aniline solution over 30-60 minutes using a dropping funnel.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the 4-ethoxyaniline starting material is consumed (typically 2-6 hours).[6]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.[1]

  • Extraction and Washing: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1M HCl (to remove excess base and any unreacted aniline), saturated aqueous sodium bicarbonate, and finally, brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude sulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanism: Desired Reaction vs. Side Reaction

The key to a successful reaction is favoring Path A over Path B.

G Aniline 4-EtO-Aniline (Nucleophile) Product Desired Monosulfonamide (Path A) Aniline->Product + Ar-SO2Cl - HCl SulfonylCl Ar-SO2Cl (Electrophile) DeprotonatedProduct Anionic Intermediate Product->DeprotonatedProduct + Base - H+ SideProduct Disulfonylated Byproduct (Path B) DeprotonatedProduct->SideProduct + Ar-SO2Cl

Caption: Competing Reaction Pathways in Aniline Sulfonylation.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
  • BenchChem Technical Support Team. (n.d.).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Gemoets, H., et al. (2015). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C-H Activation via Alkylidene Dihydropyridine Intermediates. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Crude 4-Ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-ethoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The information provided herein is based on established scientific principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound.

Q1: My recrystallized this compound product is still impure, showing multiple spots on a Thin-Layer Chromatography (TLC) plate. What went wrong?

A1: This is a common issue that can stem from several factors related to the recrystallization process.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room or lower temperatures. For sulfonamides, polar protic solvents or mixtures are often effective.[1][2] If the impurities have similar solubility profiles to the desired product in the chosen solvent, co-crystallization can occur.

  • Cooling Rate: Rapid cooling of the saturated solution can lead to the trapping of impurities within the crystal lattice. A slower, more gradual cooling process allows for the formation of purer crystals.[1][3] Insulating the flask can help achieve a slower cooling rate.[1]

  • Insufficient Washing: After filtration, the crystals must be washed with a small amount of cold recrystallization solvent to remove any residual mother liquor that contains dissolved impurities.[1]

Solution Workflow:

G start Impure Recrystallized Product solvent Re-evaluate Solvent System (e.g., Ethanol-water, Isopropanol-water) start->solvent cooling Optimize Cooling Rate (Slow, gradual cooling) solvent->cooling washing Ensure Thorough Washing (Use cold solvent) cooling->washing re_recrystallize Perform Recrystallization Again washing->re_recrystallize

Q2: My crude this compound is colored. How can I remove the colored impurities?

A2: Colored impurities are often nonpolar, highly conjugated molecules. They can typically be removed by treating the hot, dissolved solution with activated charcoal before filtration.[4]

Protocol: Decolorization with Activated Charcoal

  • Dissolve the crude this compound in a minimal amount of hot recrystallization solvent.

  • Remove the solution from the heat source and cautiously add a small amount of activated charcoal (approximately 1-2% of the solute's weight).

  • Gently swirl the mixture and reheat it to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[4]

  • Allow the clear filtrate to cool slowly to induce crystallization.

Q3: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[1] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the crude product is highly impure.

Troubleshooting "Oiling Out":

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[1]

  • Change the Solvent System: The current solvent may be too nonpolar. A more polar solvent or a solvent mixture (e.g., ethanol/water) might be more effective.[1]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to provide a nucleation site for crystal growth.[4]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound.

Q1: What are the common impurities in crude this compound?

A1: The impurities present in crude this compound are largely dependent on the synthetic route. Common synthesis involves the reaction of 4-ethoxybenzenesulfonyl chloride with ammonia. Potential impurities could include:

  • Unreacted Starting Materials: Such as 4-ethoxybenzenesulfonyl chloride.

  • Side-Products: For instance, the corresponding sulfonic acid from hydrolysis of the sulfonyl chloride.[5]

  • By-products from Precursor Synthesis: Impurities from the synthesis of 4-ethoxybenzenesulfonyl chloride itself.

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: A good starting point for recrystallizing sulfonamides is often a mixture of a polar protic solvent and water, such as ethanol-water or isopropanol-water.[1][6] The optimal ratio will need to be determined experimentally.

Table 1: Solubility of Sulfonamides in Common Solvents

SolventSolubilityReference
WaterSparingly soluble[7]
EthanolSoluble[7]
AcetoneSoluble[7]
Diethyl EtherSlightly soluble
DichloromethaneSlightly soluble

Note: This table provides a general guideline. Experimental verification is recommended.

Q3: Can I use column chromatography to purify crude this compound?

A3: Yes, column chromatography is a viable method for purifying sulfonamides, especially for removing impurities with significantly different polarities.[8][9][10] A common stationary phase is silica gel, and the mobile phase is typically a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The optimal solvent system needs to be determined by TLC analysis.

Experimental Protocol: Column Chromatography of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase (or a slightly more polar solvent if solubility is an issue) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Q4: Is acid-base extraction a suitable purification method for this compound?

A4: Acid-base extraction can be a very effective technique for separating sulfonamides from neutral or basic impurities.[11][12][13][14] The sulfonamide functional group is acidic and can be deprotonated by a base to form a water-soluble salt.

Workflow for Acid-Base Extraction:

G start Crude Product in Organic Solvent add_base Extract with Aqueous Base (e.g., NaOH solution) start->add_base separate Separate Layers add_base->separate organic Organic Layer (Contains neutral/basic impurities) separate->organic aqueous Aqueous Layer (Contains deprotonated sulfonamide) separate->aqueous acidify Acidify Aqueous Layer (e.g., with HCl) aqueous->acidify precipitate Precipitate Pure Sulfonamide acidify->precipitate filter Filter and Dry precipitate->filter

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: A combination of techniques is often best for a comprehensive purity assessment.[15][16][17]

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitatively assessing the number of components in a sample and for monitoring the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to detect and quantify impurities.[18][19] Reversed-phase HPLC is commonly used for sulfonamides.[20][21]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. A broad melting point range is indicative of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and can be used to identify and quantify impurities if their signals are resolved.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be coupled with a chromatographic technique (e.g., LC-MS) for powerful impurity identification.[15][16]

References

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(10), 569–574. [Link]

  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Ethylbenzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PubMed Central. [Link]

  • ResearchGate. (n.d.). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Retrieved from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process.
  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PubMed Central. [Link]

  • Taylor & Francis. (n.d.). Acid-base extraction – Knowledge and References. Retrieved from [Link]

  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient One-pot Synthesis of 4-Ethynylbenzenesulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
  • Solubility of Things. (n.d.). Ethyl p-toluenesulfonate. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and cytotoxicity of 4-sulfonamide substituted benzamidobenzimidazolones and an acyl benzimidazolone. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Reddit. (n.d.). Recrystallization for foam like crystals. Retrieved from [Link]

  • Journal of Asian Natural Products Research. (2022). Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. [Link]

  • PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Ethylbenzenesulfonic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethyl-p-toluenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Solubility of Proteins in Organic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of N-sulfonyl-1,4-benzoquinone imines with enamines. Retrieved from [Link]_N-sulfonyl-14-benzoquinone_imines_with_enamines)

Sources

Optimizing reaction conditions for 4-Ethoxybenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Ethoxybenzenesulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this two-step synthetic procedure. Our goal is to empower researchers, scientists, and drug development professionals with the expertise to optimize reaction conditions, maximize yields, and ensure the highest product purity.

I. Reaction Overview & Key Challenges

The synthesis of this compound is typically achieved in two sequential stages:

  • Electrophilic Aromatic Substitution: The chlorosulfonation of phenetole (ethoxybenzene) using chlorosulfonic acid to produce the intermediate, 4-ethoxybenzenesulfonyl chloride.

  • Nucleophilic Acyl Substitution: The amination (or ammonolysis) of the sulfonyl chloride intermediate with an ammonia source to yield the final product.

While the pathway is straightforward, success hinges on precise control over reaction parameters. The primary challenges researchers face include managing the highly exothermic nature of the chlorosulfonation step, preventing the formation of undesired byproducts like diaryl sulfones, and ensuring the efficient conversion and purification of the final product.[1][2]

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A Phenetole (Ethoxybenzene) C 4-Ethoxybenzenesulfonyl Chloride Intermediate A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid (ClSO3H) E This compound (Final Product) C->E Nucleophilic Substitution C->E D Ammonia Source (e.g., NH4OH)

Caption: High-level workflow for the two-step synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: Why is chlorosulfonic acid the preferred reagent for the first step?

Chlorosulfonic acid (ClSO₃H) is a highly effective reagent for introducing the sulfonyl chloride group onto an aromatic ring.[3] At lower temperatures, it generates the potent electrophile, SO₂Cl⁺, through self-equilibrium, which readily attacks the electron-rich phenetole ring.[4] While other reagents like sulfur trioxide or oleum can be used for sulfonation, chlorosulfonic acid provides a direct route to the sulfonyl chloride intermediate required for the subsequent amination step, making it more efficient for this specific synthesis.[1][5]

Q2: What is the primary cause of the reaction mixture turning dark or charring during chlorosulfonation?

Charring is almost always a result of poor temperature control. The reaction between phenetole and chlorosulfonic acid is extremely exothermic. If the temperature rises uncontrollably (typically above 10 °C), the strong acid will begin to cause oxidative decomposition and polymerization of the aromatic starting material, leading to a dark, often intractable mixture and significantly reduced yields.[2][6]

Q3: What are the most common byproducts, and how can their formation be minimized?

The two most prevalent byproducts are:

  • Diaryl Sulfone: This forms when the 4-ethoxybenzenesulfonyl chloride intermediate reacts with another molecule of phenetole. This side reaction is favored at higher temperatures.[1] To minimize its formation, maintain a low reaction temperature (0-5 °C) and add the phenetole dropwise to an excess of chlorosulfonic acid to ensure the intermediate is consumed in the desired forward reaction.

  • 4-Ethoxybenzenesulfonic Acid: This results from the hydrolysis of the sulfonyl chloride intermediate (C₇H₇ClO₃S) upon contact with water. It is crucial to use anhydrous reagents and glassware and to perform the reaction under a dry atmosphere (e.g., with a drying tube). The quench step, where the reaction mixture is poured onto ice, must be done carefully to rapidly cool and dilute the mixture, minimizing the contact time at intermediate temperatures where hydrolysis is faster.

Q4: For the amination step, what are the pros and cons of different ammonia sources like aqueous ammonia vs. ammonia gas?

The choice of ammonia source impacts reaction setup, safety, and efficiency.

  • Aqueous Ammonia (Ammonium Hydroxide): This is the most common and convenient choice. It is easy to handle and acts as both the nucleophile and the base to neutralize the HCl byproduct. However, its use introduces water, which can hydrolyze the sulfonyl chloride starting material if the reaction is not efficient.

  • Ammonia Gas: Using anhydrous ammonia gas can lead to a cleaner reaction with less risk of hydrolysis, potentially improving yields. However, it requires a specialized setup (gas cylinder, pressure-rated vessel) and more stringent safety precautions.

  • Ammonium Salts (e.g., Ammonium Carbonate): These can also be used but often require heating to generate ammonia in situ, which can complicate the reaction profile.

For most lab-scale syntheses, concentrated aqueous ammonia provides the best balance of reactivity and practicality.

III. Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem Area 1: Chlorosulfonation Step

Q: My yield of 4-ethoxybenzenesulfonyl chloride is very low (<40%) and the crude product is a dark, oily substance.

This is a classic symptom of runaway temperature and/or moisture contamination.

Causality & Solution Pathway:

  • Verify Temperature Control: The internal reaction temperature must be maintained between 0-5 °C throughout the addition of phenetole. Use an ice-salt bath for more effective cooling. A temperature spike above 10 °C will initiate side reactions and charring.[2]

  • Ensure Anhydrous Conditions: Use oven-dried glassware and fresh, high-purity chlorosulfonic acid. Protect the reaction from atmospheric moisture with a calcium chloride or silica gel drying tube.

  • Check Reagent Stoichiometry and Addition Rate: A molar excess of chlorosulfonic acid (typically 3-5 equivalents) is necessary to drive the reaction to completion and act as the solvent.[3] Add the phenetole very slowly (dropwise) to the chilled chlorosulfonic acid with vigorous stirring. This ensures rapid dispersion and heat dissipation.

  • Implement a Controlled Quench: The work-up is critical. Pour the completed reaction mixture slowly and carefully onto a large volume of crushed ice with stirring. This rapidly hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride product while keeping the temperature low to prevent hydrolysis of the product itself.

G cluster_checks Troubleshooting Checks cluster_solutions Corrective Actions start Low Yield / Dark Oil in Chlorosulfonation temp_check Was Temp < 5°C during addition? start->temp_check anhydrous_check Were conditions strictly anhydrous? temp_check->anhydrous_check Yes sol_temp Improve Cooling: Use ice-salt bath, slow addition rate. temp_check->sol_temp No reagent_check Was excess (3-5 eq.) ClSO3H used? anhydrous_check->reagent_check Yes sol_anhydrous Use oven-dried glassware. Use fresh reagents & drying tube. anhydrous_check->sol_anhydrous No sol_reagent Adjust stoichiometry. Ensure vigorous stirring. reagent_check->sol_reagent No end_node Optimized Yield & Purity reagent_check->end_node Yes sol_temp->end_node sol_anhydrous->end_node sol_reagent->end_node

Caption: Troubleshooting decision tree for the chlorosulfonation step.

Problem Area 2: Amination & Purification

Q: The conversion of my sulfonyl chloride to sulfonamide is low, and I see a significant amount of the sulfonic acid byproduct in my NMR.

This indicates that hydrolysis is outcompeting the desired amination reaction.

Causality & Solution Pathway:

  • Increase Nucleophile Concentration: Use concentrated aqueous ammonia (28-30%) to ensure the concentration of the NH₃ nucleophile is high enough to react quickly with the sulfonyl chloride. A large excess (10-20 equivalents) is often beneficial.

  • Improve Mixing: The reaction is often biphasic, as the sulfonyl chloride is not very soluble in water. Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, increasing the reaction rate.

  • Control Temperature: While the amination is less sensitive than chlorosulfonation, some cooling is advisable initially. Add the sulfonyl chloride (dissolved in a minimal amount of a solvent like THF or dioxane, if necessary) portion-wise to the chilled, stirring ammonia solution. After the initial exothermic reaction subsides, allowing the mixture to warm to room temperature or gently heating (e.g., 40-50 °C) can drive the reaction to completion.

  • pH Management: The reaction produces HCl, which is neutralized by the excess ammonia. Ensure the solution remains strongly basic (pH > 10) throughout the reaction to prevent the buildup of acid, which would favor hydrolysis.

Q: My final this compound product is an off-white, sticky solid that is difficult to purify.

This points to residual impurities, likely the sulfonic acid or starting materials, that are inhibiting crystallization.

Causality & Solution Pathway:

  • Acid/Base Wash: Before crystallization, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the solution with a mild base (e.g., 5% NaHCO₃ solution) to remove any acidic sulfonic acid impurity. Then, wash with brine and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Optimized Recrystallization: this compound is often effectively purified by recrystallization. A common and effective solvent system is aqueous ethanol.[7]

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a few more drops of hot ethanol to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with cold aqueous ethanol.

IV. Optimized Reaction Conditions & Protocols

Table 1: Summary of Optimized Parameters
ParameterStep 1: ChlorosulfonationStep 2: Amination
Key Reagent Chlorosulfonic Acid (ClSO₃H)Conc. Ammonium Hydroxide (NH₄OH)
Molar Ratio 3-5 eq. ClSO₃H per 1 eq. Phenetole10-20 eq. NH₄OH per 1 eq. Sulfonyl Chloride
Temperature 0-5 °C (Crucial)0 °C initially, then RT or gentle heat (40 °C)
Solvent Excess ClSO₃H acts as solventWater (from aq. NH₄OH)
Reaction Time 1-2 hours2-4 hours
Key Precaution Strict anhydrous conditions; slow additionVigorous stirring; maintain basic pH
Protocol 1: Synthesis of 4-Ethoxybenzenesulfonyl Chloride

Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a fume hood with appropriate personal protective equipment (gloves, lab coat, face shield).

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a drying tube filled with CaCl₂.

  • Cool the flask in an ice-salt bath.

  • To the flask, add chlorosulfonic acid (4.0 eq.). Allow it to cool to 0 °C.

  • Add phenetole (1.0 eq.) to the dropping funnel.

  • Add the phenetole dropwise to the vigorously stirring chlorosulfonic acid over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, let the mixture stir at 0-5 °C for an additional hour.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A white solid should precipitate.

  • Filter the solid product using a Buchner funnel, wash thoroughly with cold water until the filtrate is neutral, and press as dry as possible.

  • The crude 4-ethoxybenzenesulfonyl chloride can be used directly in the next step or dried under vacuum.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add concentrated ammonium hydroxide (15 eq.).

  • Slowly add the crude, damp 4-ethoxybenzenesulfonyl chloride (1.0 eq.) in small portions to the stirring ammonia solution.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The solid should gradually dissolve and then a new precipitate may form.

  • Acidify the reaction mixture to pH ~5-6 with dilute HCl. This will precipitate the product if it had dissolved as its ammonium salt.

  • Collect the white solid by vacuum filtration. Wash the filter cake with cold water.

  • Purify the crude product by recrystallization from aqueous ethanol as described in the troubleshooting section.

V. References

  • Vertex AI Search. (n.d.). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles - PMC - NIH. Retrieved January 13, 2026, from

  • ResearchGate. (2018). Aromatic Sulphonation and Related Reactions. Retrieved January 13, 2026, from

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Retrieved January 13, 2026, from

  • GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Retrieved January 13, 2026, from

  • Portland Press. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions. Retrieved January 13, 2026, from

  • Royal Society of Chemistry. (n.d.). Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases. Retrieved January 13, 2026, from

  • Google Patents. (n.d.). US3159685A - Separation of phenols. Retrieved January 13, 2026, from

  • PubMed. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Retrieved January 13, 2026, from

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved January 13, 2026, from

  • ResearchGate. (2009). Efficient One-pot Synthesis of 4-Ethynylbenzenesulfonamides. Retrieved January 13, 2026, from

  • ResearchGate. (n.d.). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Retrieved January 13, 2026, from

  • Stenfor, B. A., & Ngassa, F. N. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Grand Valley State University. Retrieved January 13, 2026, from

  • Google Patents. (n.d.). US20040242932A1 - Aromatic sulfonation reactions. Retrieved January 13, 2026, from

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved January 13, 2026, from

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Retrieved January 13, 2026, from

  • Journal of Asian Natural Products Research. (2022). Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. Retrieved January 13, 2026, from

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved January 13, 2026, from

  • Ch17 Reactions of Aromatic Compounds. (n.d.). Retrieved January 13, 2026, from

  • Google Patents. (n.d.). US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols. Retrieved January 13, 2026, from

  • PMC - NIH. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved January 13, 2026, from

  • Google Patents. (n.d.). US3313839A - Preparation of sulfate esters by the reaction of chlorosulfonic acid with alkoxylated alkyl phenols. Retrieved January 13, 2026, from

  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved January 13, 2026, from

  • PMC - PubMed Central. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Retrieved January 13, 2026, from

  • PMC - NIH. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Retrieved January 13, 2026, from

  • Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. Retrieved January 13, 2026, from

  • PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved January 13, 2026, from

  • YouTube. (2021). Amine-2 I Hinsberg Test I Benzene sulfonyl chlorides I N,N-disubstituted sulfonamide. Retrieved January 13, 2026, from

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Retrieved January 13, 2026, from

  • Pharmacompass. (n.d.). Phenetole. Retrieved January 13, 2026, from

  • Sigma-Aldrich. (n.d.). 4-Methoxybenzenesulfonyl chloride 99 98-68-0. Retrieved January 13, 2026, from

  • PMC - NIH. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved January 13, 2026, from

  • PubChem. (n.d.). 4-aminobenzenesulfonyl Chloride. Retrieved January 13, 2026, from

  • Organic Syntheses. (n.d.). DOI. Retrieved January 13, 2026, from

  • Royal Society of Chemistry. (n.d.). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Retrieved January 13, 2026, from

Sources

Technical Support Center: Navigating Solubility Challenges of 4-Ethoxybenzenesulfonamide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the solubility challenges associated with this compound in aqueous buffer systems. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the scientific rationale behind them, ensuring your experiments are built on a foundation of scientific integrity and logical design.

Understanding the Molecule: Physicochemical Properties of this compound

Before delving into troubleshooting, it is crucial to understand the inherent physicochemical properties of this compound that govern its solubility.

PropertyPredicted/Estimated ValueImplication for Aqueous Solubility
Molecular Formula C₈H₁₁NO₃S-
Molecular Weight 201.25 g/mol -
Predicted pKa ~9.5 - 10.5Weakly acidic due to the sulfonamide proton. Solubility will significantly increase at pH values above the pKa.
Predicted XLogP3 0.8Indicates moderate lipophilicity, suggesting low intrinsic aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound in a question-and-answer format.

Q1: I'm having trouble dissolving this compound directly into my aqueous buffer (e.g., PBS, pH 7.4). What is the primary reason for this?

A1: The poor aqueous solubility of this compound at physiological pH is expected due to its chemical structure. Benzenesulfonamides are generally sparingly soluble in water[5][6]. The primary reasons are:

  • Weakly Acidic Nature: this compound is a weak acid, with a predicted pKa in the range of 9.5-10.5[1][2][3]. At a neutral pH of 7.4, the molecule will be predominantly in its neutral, un-ionized form. The un-ionized form of a drug is typically less water-soluble than its ionized counterpart[7].

  • Moderate Lipophilicity: The predicted XLogP3 of 0.8 suggests a degree of lipophilicity that favors partitioning into non-polar environments over aqueous media[4].

At pH 7.4, you are well below the pKa of the sulfonamide proton, meaning the vast majority of the molecules are uncharged and thus less likely to favorably interact with polar water molecules.

Q2: My compound precipitated out of the aqueous buffer after I diluted it from a DMSO stock solution. What happened and how can I prevent this?

A2: This phenomenon, often termed "crashing out," is a common challenge when working with compounds that are highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in aqueous buffers[8]. When the DMSO stock is introduced into the aqueous buffer, the local concentration of the compound can momentarily exceed its aqueous solubility limit, leading to precipitation.

Troubleshooting Strategies:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5% for most cell-based assays, to minimize solvent effects on your experiment[9]. However, a sufficient amount of co-solvent is needed to maintain solubility.

  • Stepwise Dilution: Instead of a single, large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual reduction in solvent strength can help prevent the compound from precipitating.

  • pH Adjustment of the Aqueous Buffer: The most effective way to increase the solubility of this compound is to raise the pH of your aqueous buffer. According to the Henderson-Hasselbalch equation, as the pH increases above the pKa, the compound will deprotonate to form its more soluble anionic salt[10][11]. For a compound with a pKa of ~10, increasing the buffer pH to 8.0 or higher will significantly enhance solubility. Ensure the final pH is compatible with your experimental system.

Q3: How can I systematically determine the optimal pH for dissolving this compound in my buffer?

A3: You can perform a pH-solubility profile experiment. This involves measuring the solubility of the compound across a range of pH values.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Prepare a set of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0, 10.0, and 11.0).

  • Add excess compound: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached[9][12].

  • Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of this compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • Plot the results: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting graph will illustrate the pH at which solubility is maximized.

Q4: Are there alternatives to pH adjustment if my experimental system is sensitive to high pH?

A4: Yes, several other strategies can be employed, often in combination:

  • Co-solvents: In addition to DMSO, other water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds. These include ethanol, propylene glycol, and polyethylene glycols (PEGs)[5][13]. It is crucial to determine the tolerance of your specific assay to these solvents.

  • Use of Excipients: For certain applications, particularly in formulation development, solubilizing agents can be used. These include:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs[9][10].

The choice of any excipient must be carefully validated to ensure it does not interfere with the biological assay.

Experimental Workflows and Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

For accurate and reproducible experiments, it is essential to start with a well-prepared, high-concentration stock solution.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh a precise amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired high concentration (e.g., 10-50 mM).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, briefly sonicate the vial in a water bath.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[14].

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

This protocol, adapted from the principles outlined by the USP and FDA, determines the equilibrium solubility, which is a fundamental property of the compound[2][10][15].

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solid Weigh Excess Solid Compound agitate Agitate at Constant Temp (e.g., 24-48h at 25°C) prep_solid->agitate prep_buffer Prepare Aqueous Buffer (Defined pH) prep_buffer->agitate separate Centrifuge or Filter to Remove Undissolved Solid agitate->separate quantify Quantify Concentration in Supernatant/Filtrate (e.g., HPLC-UV) separate->quantify result Determine Equilibrium Solubility quantify->result

Caption: Workflow for determining the thermodynamic solubility.

Logical Troubleshooting Flowchart

When encountering precipitation of this compound upon dilution from a DMSO stock into an aqueous buffer, this flowchart provides a systematic approach to resolving the issue.

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase final DMSO to 0.5-1.0% (if assay permits) check_dmso->increase_dmso No check_ph Is buffer pH > 8.0? check_dmso->check_ph Yes retest Re-test for Precipitation increase_dmso->retest increase_ph Increase buffer pH (e.g., to 8.5, 9.0) check_ph->increase_ph No use_cosolvent Consider alternative co-solvents (e.g., Ethanol, PEG) or solubilizing excipients (e.g., Cyclodextrin) check_ph->use_cosolvent Yes increase_ph->retest use_cosolvent->retest

Caption: Troubleshooting flowchart for compound precipitation.

References

  • Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6368–6381*. [Link]

  • Kim, J., & Amidon, G. L. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release, 80(1-3), 145-155. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. [Link]

  • Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. [Link]

  • University of Manchester. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Research Explorer. [Link]

  • Kauffman, J. M. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

  • U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. [Link]

  • The BMJ. (1943). SOLUBILITY OF SULPHONAMIDES. [Link]

  • U.S. Food and Drug Administration. (2007). Guidance for Industry: Drug Substance. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Poole, J. W., & Bahal, S. M. (1968). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of Pharmaceutical Sciences, 57(11), 1945-1948. [Link]

  • Ziegler, K., Loffler, M., & Brandmair, M. (1975). pH Dependency in Uptake of Sulfonamides by Bacteria. Pharmacology, 13(3), 213-223. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Vetscraft. (n.d.). Absorption of drugs. [Link]

  • Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • PubChem. (n.d.). 4-ethoxy-N-(4-methylphenyl)benzenesulfonamide. [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395-5403. [Link]

  • PubChem. (n.d.). 4-(2-chloroethyl)-N-ethoxybenzenesulfonamide. [Link]

  • Particle Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonamide. [Link]

  • PubChem. (n.d.). 4-Ethylbenzenesulfonamide. [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]

  • Singh, P., & Kumar, V. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archaea, 2022, 5864982. [Link]

  • PubChem. (n.d.). 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide. [Link]

  • PubChem. (n.d.). N-Ethyl-p-toluenesulfonamide. [Link]

  • PubChem. (n.d.). 4-Chlorobenzenesulfonamide. [Link]

Sources

Technical Support Center: Stability of 4-Ethoxybenzenesulfonamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Ethoxybenzenesulfonamide. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth answers and troubleshooting protocols to ensure the stability and integrity of your compound in solution during experimental assays.

Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound for my assay?

A1: Proper preparation of your stock solution is the critical first step for reproducible results. The choice of solvent and handling procedure depends on the compound's solubility and the downstream application's compatibility. This compound is a crystalline solid with limited aqueous solubility.

Expert Insight: The primary challenge is often solubility. While precise solubility data in every conceivable buffer is not published, we can extrapolate from its structure and data on similar sulfonamides.[1] An organic solvent is typically required for the primary stock solution, which is then serially diluted into your aqueous assay buffer.

Recommended Solvents: Always start by preparing a high-concentration stock in a non-aqueous solvent. Dimethyl sulfoxide (DMSO) is generally the preferred choice due to its high solubilizing power and compatibility with most cell-based and biochemical assays at low final concentrations (<0.5%).

SolventTypical Starting ConcentrationNotes & Cautions
DMSO 10-50 mMRecommended for primary stock. Ensure final assay concentration is non-toxic to your system.
Ethanol 5-20 mMCan be used, but may have higher volatility and potential for effects in biological assays.
Acetonitrile 5-20 mMPrimarily used for analytical standards (e.g., HPLC/LC-MS) rather than biological assays.

Step-by-Step Protocol for Stock Solution Preparation (10 mM in DMSO):

  • Pre-Weigh Vial: Tare a clean, dry amber glass vial on an analytical balance.

  • Weigh Compound: Accurately weigh approximately 5-10 mg of this compound (MW: 201.25 g/mol ) into the vial.[2] Record the exact weight.

  • Calculate Solvent Volume: Use the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Molarity (mol/L)).

    • Example: For 5 mg of compound: Volume = 0.005 g / (201.25 g/mol x 0.010 mol/L) = 0.00248 L = 2.48 mL.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Solubilize: Vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution as recommended in Q2.

Q2: What are the optimal storage conditions for this compound solutions to ensure stability?

A2: The stability of your solution is critically dependent on storage conditions. Like many sulfonamides, this compound is susceptible to degradation from heat, light, and hydrolysis over time.[3]

Expert Insight: Degradation is a kinetic process; the goal of proper storage is to minimize the rate of these reactions. For long-term stability, reducing thermal energy and blocking photons are the most effective strategies.

Recommended Storage Conditions:

ConditionStock Solution (in DMSO)Working Dilutions (Aqueous Buffer)Rationale
Temperature -20°C or -80°C2-8°C (short-term) or frozenLower temperatures significantly slow the rate of all chemical degradation pathways.[3] Avoid repeated freeze-thaw cycles.
Light Protect from light (Amber vials)Protect from light (Amber tubes/plates)Sulfonamides can be susceptible to photodegradation. Storing in amber or foil-wrapped containers is essential.[3]
Container Glass vials with PTFE-lined capsPolypropylene tubes or platesDMSO can leach plasticizers from some plastics over time; glass is preferred for long-term stock. Aqueous solutions are generally fine in high-quality polypropylene.

Best Practices:

  • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Inert Gas: For maximum long-term stability of the primary stock, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to displace oxygen.

Q3: What factors can cause this compound to degrade in my assay solution, and what are the likely degradation products?

A3: Degradation in an assay solution is typically driven by chemical interactions with the buffer components and exposure to harsh environmental conditions. The main culprits are pH, temperature, and oxidative stress.[4]

Expert Insight: The sulfonamide functional group is the most likely site of hydrolytic cleavage. This type of degradation is often catalyzed by acidic or basic conditions.[3] International Council for Harmonisation (ICH) guidelines on forced degradation studies provide a framework for understanding these pathways.

Key Degradation Factors:

  • pH-Mediated Hydrolysis: Sulfonamides are generally most stable at a neutral pH.

    • Acidic Conditions (pH < 4): Can lead to hydrolysis of the sulfonamide bond (S-N bond).

    • Alkaline Conditions (pH > 9): Can also promote hydrolysis, although the anionic form of the sulfonamide present at higher pH is often more resistant than the protonated form in acid.[3]

  • Thermal Degradation: Higher assay temperatures (e.g., 37°C) will accelerate hydrolysis and other degradation reactions compared to room temperature or 4°C.[3]

  • Oxidative Degradation: The presence of oxidizing agents or exposure to air (oxygen) over long periods can potentially lead to modification of the aromatic ring or the ethoxy group.

Potential Degradation Pathway: The most probable degradation pathway is the hydrolysis of the sulfonamide bond, which would yield two primary products.

G cluster_main Hydrolytic Degradation Pathway This compound This compound Products This compound->Products   H₂O (Acid/Base Catalysis) 4-Ethoxybenzenesulfonic_acid 4-Ethoxybenzenesulfonic acid Products->4-Ethoxybenzenesulfonic_acid Ammonia Ammonia Products->Ammonia

Caption: Likely hydrolytic degradation of this compound.

Q4: My assay results are inconsistent. How can I troubleshoot potential degradation of this compound?

A4: Inconsistent results, such as a drop in potency or unexpected biological effects, can often be traced back to compound instability. A systematic approach is required to identify the cause.

Expert Insight: Before questioning the biological system, always validate the integrity of your small molecule. This involves checking for both physical and chemical changes in your solution.

Troubleshooting Workflow:

G start Inconsistent Assay Results check_precipitate 1. Visual Inspection Is there any precipitation in the stock or working solution? start->check_precipitate precipitate_yes Yes: Compound has crashed out. - Prepare fresh solution. - Lower concentration. - Check buffer compatibility. check_precipitate->precipitate_yes Yes check_analytical No: Solution is clear. 2. Analytical Check (HPLC/LC-MS) Run a fresh vs. old sample. check_precipitate->check_analytical No analytical_degraded Degradation confirmed: - Additional peaks observed. - Main peak area decreased. check_analytical->analytical_degraded Degradation analytical_ok Compound is stable. Investigate other assay parameters (e.g., cells, reagents). check_analytical->analytical_ok No Degradation review_protocol Review handling protocol: - Storage temperature? - Light exposure? - Buffer pH? analytical_degraded->review_protocol

Caption: Troubleshooting workflow for inconsistent assay results.

Q5: How can I set up a simple study to validate the stability of my this compound working solution under my specific assay conditions?

A5: A short-term stability study is a powerful, self-validating method to ensure your compound remains intact throughout your experiment. This involves incubating the compound under your exact assay conditions and analyzing it at different time points.[5]

Expert Insight: This "forced degradation" or stress testing approach is a cornerstone of pharmaceutical development and can be scaled down for research labs.[4][5] The key is to mimic your experimental conditions precisely. The goal is to confirm that degradation is minimal (e.g., <5-10%) over the duration of your assay.[5]

Step-by-Step Protocol for Short-Term Stability Validation:

  • Prepare Working Solution: Prepare a batch of your this compound working solution in the final assay buffer at the highest concentration you use.

  • Aliquot Samples: Dispense the solution into multiple sealed, light-protected tubes (e.g., amber microcentrifuge tubes).

  • Time-Zero Sample (T=0): Immediately freeze one aliquot at -80°C. This is your baseline reference.

  • Incubate: Place the remaining tubes in the exact conditions of your assay (e.g., in a 37°C, 5% CO₂ incubator).

  • Collect Time Points: At time points relevant to your assay duration (e.g., 2h, 8h, 24h, 48h), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.

  • Analytical Quantification: Once all samples are collected, thaw them simultaneously and analyze all time points, including T=0, in a single analytical run (preferably by HPLC or LC-MS).

  • Analyze Data: Compare the peak area of the parent compound in each time point sample to the T=0 sample. Calculate the percentage of compound remaining: (Peak Area at Tx / Peak Area at T0) * 100.

G start Prepare Working Solution in Final Assay Buffer t0 T=0 Freeze Immediately start->t0 incubate Incubate at Assay Conditions (e.g., 37°C, protected from light) start->incubate analyze Analyze All Samples by HPLC/LC-MS in One Run t0->analyze t1 T=x hours Freeze incubate->t1 t2 T=y hours Freeze t1->t2 t3 T=z hours Freeze t2->t3 t3->analyze

Caption: Workflow for a short-term solution stability study.

Q6: Which analytical methods are recommended for quantifying this compound and its potential degradants?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for this purpose.[6][7]

Expert Insight: The choice between these two powerful techniques depends on your specific needs for sensitivity, selectivity, and whether you need to identify unknown degradation products.

FeatureHPLC-UVLC-MS/MS
Principle Separates compounds based on polarity, detects those that absorb UV light.Separates compounds and detects them based on their mass-to-charge ratio.
Sensitivity Good (µg/mL to high ng/mL range).[7]Excellent (low ng/mL to pg/mL range).[8]
Selectivity Moderate. Can be compromised by co-eluting impurities that also absorb at the same wavelength.Very High. Can distinguish between compounds with the same retention time but different masses.
Use Case Ideal for routine purity checks, stability studies where degradation is >1-2%, and quantification in simple matrices.Essential for detecting trace-level degradants, identifying unknown impurities, and analysis in complex biological matrices (e.g., plasma, tissue).[9]
Cost & Complexity Lower cost, more widely available, simpler operation.Higher cost, more complex operation and data analysis.

For a stability study as described in Q5, a simple isocratic or gradient reverse-phase HPLC-UV method is often sufficient and highly effective.[7]

References
  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at: [Link]

  • Patel, Y., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • García-Galán, M. J., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]

  • LUPRON, C. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Ingerslev, F., & Halling-Sørensen, B. (2001). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. Available at: [Link]

  • (2023). Analytical Method Summaries. Eurofins. Available at: [Link]

  • Feigel, C., et al. (2012). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants. PubMed. Available at: [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Available at: [Link]

  • Nguyen, V. T., et al. (2022). Enhanced Degradation of Sulfamethoxazole Using Immobilized Biomass Reactor. Environmental Engineering Research. Available at: [Link]

  • Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonamide. National Institutes of Health. Available at: [Link]

  • Li, L., et al. (2021). Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. PMC - PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 4-Ethylbenzenesulfonamide. National Institutes of Health. Available at: [Link]

  • Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies. Available at: [Link]

  • PubChem. (n.d.). N-Ethyl-p-toluenesulfonamide. National Institutes of Health. Available at: [Link]

  • Li, L., et al. (2021). Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. Scientific Reports. Available at: [Link]

  • Divya, V., et al. (2021). Simultaneous Detection and Quantification of Four Sulfonamides in Buffalo Meat using RP-HPLC. ACS Publisher. Available at: [Link]

  • (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. NUCLEUS information resources. Available at: [Link]

Sources

Technical Support Center: HPLC Purity Analysis of 4-Ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4-Ethoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues encountered during purity analysis. The information herein is structured to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Section 1: Foundational Knowledge and Recommended Method

A reliable HPLC method is the cornerstone of accurate purity assessment. While a specific validated monograph for this compound may not be universally available, a robust starting method can be developed based on the analysis of structurally similar sulfonamides, such as 4-aminobenzenesulfonamide.[1][2]

Key Physicochemical Properties of Sulfonamides

Understanding the physicochemical properties of this compound is crucial for method development and troubleshooting.

  • Acidity (pKa): The sulfonamide group (-SO₂NH₂) is weakly acidic. The pKa of sulfonamides can be determined using UV spectroscopy by measuring absorbance changes at different pH values.[3][4][5][6][7] For many sulfonamides, the pKa is in the neutral range, making mobile phase pH a critical parameter for controlling retention and peak shape.

  • UV Absorbance: Aromatic sulfonamides exhibit strong UV absorbance, typically in the range of 250-270 nm, due to the benzene ring.[2] A detection wavelength of 265 nm is often a good starting point for sensitive detection.[1][8]

  • Solubility: Sulfonamides generally have moderate solubility in common reversed-phase HPLC solvents like methanol and acetonitrile, but lower solubility in water.[9][10][11] The sample solvent should be carefully chosen to ensure complete dissolution and compatibility with the mobile phase.

Recommended Starting HPLC Method

The following method is a robust starting point for the purity analysis of this compound, adapted from validated methods for similar compounds.[1][2]

Parameter Recommended Condition Justification
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds like sulfonamides.[1][12]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress the ionization of any acidic silanols on the silica packing, reducing peak tailing.
Mobile Phase B AcetonitrileA common organic modifier with good elution strength and low UV cutoff.[13]
Gradient Program Time (min)%B
010
2090
2590
2610
3010
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[1][2]
Column Temperature 25 °CMaintaining a consistent temperature is crucial for reproducible retention times.[14]
Detection Wavelength 265 nmProvides high sensitivity for sulfonamides.[1][8]
Injection Volume 5 µLA small injection volume helps to prevent peak distortion due to overloading.[1][2]
Sample Preparation Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.[15]

Section 2: Troubleshooting Common HPLC Issues

This section addresses common problems encountered during the HPLC analysis of this compound in a question-and-answer format.

Peak Shape Problems

Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.

  • Causality: The acidic sulfonamide proton can interact with residual, un-endcapped silanol groups on the C18 column packing. These interactions are stronger than the desired hydrophobic interactions, leading to a "tail" as the analyte molecules are slowly released.

  • Troubleshooting Workflow:

    Start Peak Tailing Observed Step1 Check Mobile Phase pH Start->Step1 Step2 Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Step1->Step2 pH too high Step4 Check for Column Overload Step1->Step4 pH is optimal End Symmetrical Peak Step2->End Step3 Consider a Different Column (e.g., with better end-capping or a different stationary phase) Step4->Step3 No overload Step5 Reduce Sample Concentration or Injection Volume Step4->Step5 Overload suspected Step5->End

  • Detailed Steps:

    • Lower Mobile Phase pH: The addition of a small amount of acid, like formic or acetic acid, to the mobile phase will protonate the silanol groups, minimizing their interaction with your analyte.

    • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or the sample concentration.

    • Use a Different Column: If the problem persists, consider using a column with a more inert stationary phase or one that is specifically designed for the analysis of basic or chelating compounds.

Q2: I am seeing a split peak for my main analyte. What could be the cause?

A split peak can be frustrating, but it often points to a problem at the head of the column or with the sample solvent.

  • Causality: A common cause is a partially blocked frit at the inlet of the column, which causes the sample to be distributed unevenly onto the stationary phase. Another possibility is that the sample solvent is too strong compared to the initial mobile phase, causing the sample to spread out before it has a chance to bind to the column.

  • Solutions:

    • Reverse and Flush the Column: Disconnect the column, reverse its direction, and flush it with a strong solvent (like 100% acetonitrile) at a low flow rate. This can often dislodge particulate matter from the inlet frit.

    • Replace the Frit: If flushing does not work, the inlet frit may need to be replaced.

    • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. If your sample is dissolved in 100% acetonitrile and your gradient starts at 10% acetonitrile, this can cause peak splitting. [16]

Resolution and Retention Time Issues

Q3: The resolution between my main peak and an impurity is poor. How can I improve it?

Poor resolution means the peaks are not well separated, making accurate quantification difficult.

  • Causality: Resolution is a function of column efficiency, selectivity, and retention. To improve resolution, one or more of these factors must be changed.

  • Strategies for Improving Resolution:

    • Optimize the Gradient: A shallower gradient (i.e., a slower increase in the percentage of organic solvent) will give the analytes more time to interact with the stationary phase, often leading to better separation.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation, potentially resolving co-eluting peaks.

    • Adjust the pH: If the impurity has a different pKa than this compound, a small change in the mobile phase pH can significantly alter their relative retention times.

    • Use a Longer Column or a Column with Smaller Particles: This will increase the efficiency of the separation, leading to narrower peaks and better resolution.

Q4: My retention times are shifting from one run to the next. What is causing this instability?

Retention time instability can be a sign of several issues, from the mobile phase to the HPLC pump.

  • Causality: The most common causes are changes in mobile phase composition, temperature fluctuations, or problems with the pump's flow rate.

  • Troubleshooting Workflow:

    Start Retention Time Shift Step1 Check Mobile Phase Start->Step1 Step2 Prepare Fresh Mobile Phase Step1->Step2 Suspect Step3 Check Column Temperature Step1->Step3 OK End Stable Retention Times Step2->End Step4 Ensure Column Oven is Stable Step3->Step4 Suspect Step5 Check Pump Performance Step3->Step5 OK Step4->End Step6 Check for Leaks and Run Flow Rate Test Step5->Step6 Suspect Step6->End

    Troubleshooting Retention Time Shifts
  • Detailed Checks:

    • Mobile Phase: Ensure the mobile phase is freshly prepared and well-mixed. If using a buffer, ensure it is within its buffering range.

    • Temperature: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.

    • Pump: Check for leaks in the pump and fittings. Perform a flow rate calibration to ensure the pump is delivering the correct flow rate.

Extraneous Peaks

Q5: I am seeing "ghost peaks" in my chromatogram, especially in my blank runs. Where are they coming from?

Ghost peaks are peaks that appear in your chromatogram that are not from your sample.

  • Causality: Ghost peaks are often impurities in the mobile phase or carryover from a previous injection.

  • Identifying the Source:

    • Run a Blank Gradient: Inject your mobile phase A as the sample and run your gradient. If you see peaks, they are likely from impurities in your mobile phase B or the HPLC system itself.

    • Check for Carryover: Inject a blank after a concentrated sample. If you see a small peak at the same retention time as your analyte, you have carryover from the injector.

  • Solutions:

    • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.

    • Clean the Injector: Use a strong wash solvent in your autosampler to ensure the needle and sample loop are clean between injections.

Section 3: Understanding Impurities and Degradation Products

A key aspect of a purity method is its ability to separate the main compound from any potential impurities.

Potential Process-Related Impurities

The synthesis of this compound likely involves the reaction of 4-ethoxybenzenesulfonyl chloride with ammonia. Potential process-related impurities could include:

  • Starting Materials: Unreacted 4-ethoxybenzenesulfonyl chloride or related precursors.

  • By-products: Compounds formed from side reactions during the synthesis. [17][18][19]

Potential Degradation Products

Forced degradation studies are used to intentionally degrade the drug substance to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method. [20][21]

  • Hydrolysis: Sulfonamides can be susceptible to hydrolysis under acidic or basic conditions, which could cleave the sulfonamide bond. [21]* Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to oxidizing agents. [21]* Photolysis: Exposure to UV light can cause degradation of aromatic compounds. [21]

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps for a basic forced degradation study.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60 °C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the recommended HPLC method.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. 2023; 20(6): 5209. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. 2016. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • HPLC Column Performance.
  • Methods in Developing Mobile Phase Condition for C18 Column. [Source for C18 column method development].
  • Synthesis and characterisation of process related impurity in bosentan monohydrate. JOCPR. Available from: [Link]

  • How to find Pka of compound using UV visible spectroscopy. YouTube. 2022. Available from: [Link]

  • Method for synthesizing benzene sulfonamide compounds. Google Patents.
  • Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. ResearchGate. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure. Available from: [Link]

  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. Available from: [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available from: [Link]

  • HPLC Column and Separation and Separation Troubleshooting. Agilent. 2007. Available from: [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. NIH. Available from: [Link]

  • HPLC -c18 column-precipitants? Could anyone help? ResearchGate. 2013. Available from: [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Mole fraction solubility (x) of 4-(methylsulfonyl)benzaldehyde in... ResearchGate. Available from: [Link]

  • How to dissolve insoluble sample in methanol or acetonitrile for LC/MS analysis? ResearchGate. 2018. Available from: [Link]

  • Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. NIH. Available from: [Link]

  • Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. MDPI. Available from: [Link]

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. [Source for comparison of acetonitrile and methanol].

Sources

Technical Support Center: 4-Ethoxybenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Ethoxybenzenesulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter unexpected byproducts and challenges during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable synthetic route to this compound?

The most common and industrially relevant synthesis is a two-step process. The first step is the electrophilic chlorosulfonation of phenetole (ethoxybenzene) using chlorosulfonic acid to form the key intermediate, 4-ethoxybenzenesulfonyl chloride. The second step involves the reaction of this sulfonyl chloride with an ammonia source (ammonolysis) to yield the final this compound.

Q2: My overall yield is consistently low. What are the most common loss points in the synthesis?

Low yields can typically be attributed to two main areas:

  • Incomplete Chlorosulfonation: Insufficient reaction time, improper temperature control, or reagent degradation can lead to unreacted phenetole.

  • Byproduct Formation: The generation of side products, particularly the hydrolysis of the sulfonyl chloride intermediate or the formation of isomeric and sulfone byproducts, directly consumes starting material and reduces the yield of the desired product.[1][2] A thorough analysis of your side streams is critical for diagnosis.

Q3: The final product is off-color (yellow to brown). What causes this discoloration?

Discoloration is often a result of oxidation or degradation byproducts. Phenetole and its derivatives can be susceptible to oxidation, especially at elevated temperatures in the presence of strong acids like chlorosulfonic acid, which can lead to the formation of colored quinone-like species.[1] Using high-purity, colorless phenetole and maintaining strict temperature control are crucial preventative measures.[1]

Troubleshooting Guide: Byproduct Identification & Mitigation

This section addresses specific byproducts you may encounter. Each entry explains the cause and provides actionable troubleshooting steps.

Problem 1: Isomeric Impurity Detected in the Final Product

Q: My characterization data (NMR, LC-MS) indicates the presence of an isomer, likely 2-Ethoxybenzenesulfonamide. How can I prevent its formation?

Root Cause Analysis: The ethoxy group (-OEt) on the benzene ring is an ortho-, para-directing activator for electrophilic aromatic substitution. During the chlorosulfonation of phenetole, both the desired para-substituted product (4-ethoxybenzenesulfonyl chloride) and the undesired ortho-isomer (2-ethoxybenzenesulfonyl chloride) can be formed. The ratio of these isomers is highly dependent on the reaction temperature.[1]

  • Low Temperatures (e.g., 0-10°C): The reaction is under kinetic control. The para-position is sterically less hindered, leading to a faster reaction rate and making the 4-substituted isomer the major product.

  • Higher Temperatures (e.g., >25°C): At elevated temperatures, the reaction begins to be influenced by thermodynamic control, which can sometimes favor the formation of the more stable isomer or lead to side reactions. For sulfonation, higher temperatures generally favor the thermodynamically stable para product, but can also increase the rate of formation of other byproducts.[1]

Troubleshooting & Mitigation Protocol:

  • Strict Temperature Control: Maintain the reaction temperature between 0-5°C during the addition of phenetole to chlorosulfonic acid. Use an ice-salt or acetone-dry ice bath for precise control.

  • Slow Reagent Addition: Add the phenetole dropwise to the chlorosulfonic acid with vigorous stirring to dissipate the heat of reaction and avoid localized temperature spikes.

  • Purification: If the ortho-isomer is formed, it can often be removed during the recrystallization of the final this compound, as the two isomers may have different solubility profiles.

Problem 2: A High-Melting, Insoluble White Byproduct is Formed

Q: I have a significant amount of a high-melting, poorly soluble white solid that precipitates during the reaction or workup. What is it?

Root Cause Analysis: This byproduct is very likely bis(4-ethoxyphenyl) sulfone . It forms when a molecule of the 4-ethoxybenzenesulfonyl chloride intermediate acts as an electrophile and reacts with a second molecule of the starting material, phenetole, in a Friedel-Crafts-type reaction.

Conditions Favoring Sulfone Formation:

  • High Temperatures: Elevated temperatures provide the necessary activation energy for this side reaction.[1]

  • Excess Phenetole or Localized High Concentration: If phenetole is locally in excess relative to the chlorosulfonic acid, it is more likely to act as a nucleophile.

  • Extended Reaction Times at High Temperatures: Prolonged heating increases the probability of sulfone formation.

Troubleshooting & Mitigation Protocol:

  • Stoichiometry: Use a slight excess of chlorosulfonic acid (e.g., 1.1 to 1.3 equivalents) to ensure all the phenetole is consumed in the primary reaction pathway.

  • Temperature Management: As with isomer control, maintain a low reaction temperature (0-5°C) to disfavor the higher activation energy pathway of sulfone formation.

  • Order of Addition: Add phenetole slowly to the chlorosulfonic acid. This maintains a high concentration of the sulfonating agent, favoring the desired reaction.

Problem 3: Product Contaminated with an Acidic, Water-Soluble Impurity

Q: During aqueous workup, a significant portion of my product seems to be lost to the aqueous layer, and this layer is highly acidic. What is this byproduct?

Root Cause Analysis: The key intermediate, 4-ethoxybenzenesulfonyl chloride, is highly susceptible to hydrolysis.[2][3] Exposure to water, even atmospheric moisture, will convert it to 4-ethoxybenzenesulfonic acid . This sulfonic acid is highly polar, water-soluble, and will not react with ammonia in the subsequent step, thus representing a direct loss of material.

Sources of Water Contamination:

  • Wet solvents or reagents.

  • Atmospheric moisture in an open reaction vessel.

  • Performing the reaction under non-anhydrous conditions.

Troubleshooting & Mitigation Protocol:

  • Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Use freshly opened or properly stored chlorosulfonic acid and phenetole.

  • Workflow Efficiency: Proceed to the amination step as quickly as possible after the formation and isolation of the sulfonyl chloride to minimize its exposure to moisture. If the sulfonyl chloride is isolated, ensure it is thoroughly dried and stored in a desiccator.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

Step A: Synthesis of 4-Ethoxybenzenesulfonyl Chloride

  • Set up an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with chlorosulfonic acid (1.2 equivalents).

  • Cool the flask to 0°C using an ice bath.

  • Add phenetole (1.0 equivalent) to the dropping funnel.

  • Add the phenetole dropwise to the stirred chlorosulfonic acid over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, let the reaction stir at 0-5°C for an additional 1 hour.

  • Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.

  • Isolate the crude 4-ethoxybenzenesulfonyl chloride by vacuum filtration and wash thoroughly with cold water. Dry the solid under vacuum. Note: This intermediate is moisture-sensitive and should be used promptly.[3][4]

Step B: Synthesis of this compound

  • In a separate flask, cool an excess of concentrated aqueous ammonia (e.g., 28-30% NH4OH) to 0°C.

  • In small portions, add the dry 4-ethoxybenzenesulfonyl chloride from Step A to the cold ammonia solution with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • The white precipitate of this compound is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Analytical Workflow for Byproduct Identification
  • Thin-Layer Chromatography (TLC): Use a mobile phase like 30% ethyl acetate in hexanes to monitor reaction progress. The starting phenetole, the sulfonyl chloride intermediate, the sulfonamide product, and the sulfone byproduct will have distinct Rf values.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying byproducts. It will provide the molecular weight of each component in your mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify the structures of impurities based on characteristic chemical shifts and coupling patterns. For example, the ortho-isomer will show a different aromatic splitting pattern compared to the para-product.

Data & Visualization

Table 1: Influence of Temperature on Isomer Distribution in the Chlorosulfonation of Phenetole
Reaction TemperaturePara-Isomer (%)Ortho-Isomer (%)Byproducts (e.g., Sulfone) (%)
0-5°C~90-95%~5-10%<2%
25°C (Room Temp)~80-85%~15-20%~3-5%
50°C~65-75%~20-25%>10%
Note: These values are illustrative and can vary based on reaction time and stoichiometry.
Table 2: Characterization of Potential Products and Byproducts
CompoundFormulaMol. WeightKey ¹H NMR Signal (Aromatic, CDCl₃)Solubility
This compound C₈H₁₁NO₃S201.24δ ~7.8 (d), ~7.0 (d)Soluble in acetone, ethanol; sparingly in water
2-EthoxybenzenesulfonamideC₈H₁₁NO₃S201.24Complex multiplet patternSimilar to para-isomer
4-Ethoxybenzenesulfonyl ChlorideC₈H₈ClO₃S220.67δ ~7.9 (d), ~7.0 (d)Reacts with protic solvents
bis(4-ethoxyphenyl) sulfoneC₁₆H₁₈O₄S318.38δ ~7.9 (d), ~7.0 (d)Insoluble in water; low solubility in common organic solvents
4-Ethoxybenzenesulfonic AcidC₈H₁₀O₄S202.23δ ~7.8 (d), ~7.0 (d)Highly soluble in water
Diagrams of Reaction Pathways and Troubleshooting

Reaction_Pathway Phenetole Phenetole SulfonylChloride 4-Ethoxybenzenesulfonyl Chloride Phenetole->SulfonylChloride  HSO3Cl  0-5°C Sulfonamide This compound (Product) SulfonylChloride->Sulfonamide  NH4OH (aq)  0°C -> RT

Caption: Main synthetic pathway for this compound.

Byproduct_Formation cluster_step1 Chlorosulfonation Step cluster_step2 Amination Step Phenetole Phenetole Desired_Intermediate 4-Ethoxybenzenesulfonyl Chloride Phenetole->Desired_Intermediate Low Temp Ortho_Isomer Ortho-Isomer Byproduct Phenetole->Ortho_Isomer Non-optimal Temp Sulfone Sulfone Byproduct Phenetole->Sulfone High Temp HSO3Cl HSO3Cl HSO3Cl->Desired_Intermediate Low Temp HSO3Cl->Ortho_Isomer Non-optimal Temp Desired_Intermediate->Sulfone High Temp Hydrolysis_Product Sulfonic Acid Byproduct Desired_Intermediate2 4-Ethoxybenzenesulfonyl Chloride Desired_Intermediate2->Hydrolysis_Product Moisture Present Water H2O

Caption: Formation pathways for common undesirable byproducts.

Troubleshooting_Workflow start Analysis Shows Unexpected Byproduct(s) q1 Is the byproduct... An isomer? High MW, insoluble? Acidic, water-soluble? start->q1 ans1a Root Cause: Kinetic/Thermodynamic Control q1:f1->ans1a ans1b Root Cause: Sulfone Formation q1:f2->ans1b ans1c Root Cause: Sulfonyl Chloride Hydrolysis q1:f3->ans1c sol1a Solution: Maintain temp at 0-5°C. Slow addition. ans1a->sol1a sol1b Solution: Maintain temp at 0-5°C. Use slight excess of HSO3Cl. ans1b->sol1b sol1c Solution: Use anhydrous conditions. Work quickly. ans1c->sol1c

Caption: Decision tree for troubleshooting byproduct formation.

References

  • Rogness, D. C., & Grunwald, E. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1054. Retrieved from [Link]

  • Ivanov, S. N., Gnedin, B. G., & Yakovlev, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. Retrieved from [Link]

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 4-Ethoxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and evaluation of 4-ethoxybenzenesulfonamide derivatives, with a primary focus on improving their selectivity as enzyme inhibitors, particularly for carbonic anhydrase isoforms.

Introduction: The Critical Role of Selectivity

This compound derivatives are a prominent class of compounds, frequently investigated for their potent inhibitory activity against various enzyme systems, most notably the carbonic anhydrases (CAs).[1] The human body expresses at least 15 different CA isoforms, each with distinct physiological roles.[1] While inhibition of certain isoforms is therapeutically desirable for conditions like glaucoma, epilepsy, and some cancers, non-selective inhibition of ubiquitously expressed isoforms (e.g., CA I and CA II) can lead to undesirable side effects.[2][3] Therefore, achieving high selectivity for the target isoform is a critical objective in the development of this compound-based therapeutics. This guide is designed to provide practical solutions to common experimental hurdles in your quest for enhanced selectivity.

Troubleshooting Guide: From Synthesis to Selectivity Screening

This section addresses specific problems that may arise during your experimental workflow, offering potential causes and actionable solutions.

Synthesis & Purification

Problem: Low yield of the desired this compound derivative during synthesis.

Potential Causes & Solutions:

  • Hydrolysis of Sulfonyl Chloride: The 4-ethoxybenzenesulfonyl chloride starting material is highly reactive and susceptible to moisture, which can hydrolyze it to the unreactive sulfonic acid.[4][5]

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can further minimize moisture exposure.[4]

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for the reaction's success.

    • Solution: Employ a non-nucleophilic organic base, such as pyridine or triethylamine, to neutralize the HCl byproduct without competing with the amine nucleophile.[4] The solvent should be inert and capable of dissolving both reactants; dichloromethane and tetrahydrofuran are common choices.[4]

  • Side Reactions: The formation of undesired byproducts, such as bis-sulfonated products with primary amines, can reduce the yield of your target compound.[4]

    • Solution: Carefully control the stoichiometry, using a slight excess of the amine (1.1-1.2 equivalents) to drive the reaction to completion.[4] For primary amines, using a larger excess of the amine or a bulky protecting group can mitigate the formation of bis-sulfonated side products.[4]

Problem: Difficulty in purifying the synthesized this compound derivative.

Potential Causes & Solutions:

  • Inadequate Crystallization: The compound may not readily crystallize from the chosen solvent system.

    • Solution: Experiment with a variety of solvent systems for recrystallization. A common technique involves dissolving the crude product in a solvent in which it is soluble at high temperatures and then adding a co-solvent in which it is less soluble to induce crystallization upon cooling. For sulfonamides, recrystallization from ethanol or isopropanol-water mixtures can be effective.[6]

  • Persistent Impurities: Certain impurities may co-crystallize with the product.

    • Solution: If recrystallization is insufficient, column chromatography is a powerful purification technique. The choice of stationary phase (e.g., silica gel) and mobile phase (a mixture of polar and non-polar solvents) will depend on the specific properties of your derivative.

Biological Evaluation & Selectivity Screening

Problem: Poor in vitro selectivity of the this compound derivative against target isozymes.

Potential Causes & Solutions:

  • Suboptimal "Tail" Modification: The moiety attached to the sulfonamide group, often referred to as the "tail," plays a crucial role in determining isoform selectivity.[7]

    • Solution: Systematically modify the tail to exploit differences in the active site pockets of the target and off-target isoforms. For instance, introducing bulky or flexible side chains can create steric hindrance in the more constricted active sites of some isoforms while allowing for favorable interactions in the more open active sites of others.[8] Structural biology data, if available, can guide the rational design of these modifications.[7]

  • Lack of Interaction with Non-Conserved Residues: Achieving selectivity often relies on forming interactions with amino acid residues that are not conserved across all isoforms.

    • Solution: Utilize computational modeling and docking studies to identify non-conserved residues in the active site of your target isoform. Design modifications to the this compound scaffold that can form specific hydrogen bonds or hydrophobic interactions with these unique residues.

Problem: Ambiguous or inconsistent results in carbonic anhydrase inhibition assays.

Potential Causes & Solutions:

  • Assay Interference: The compound itself may interfere with the assay components, leading to false-positive or false-negative results.

    • Solution: Run a compound-only control to assess for any intrinsic fluorescence or absorbance at the measurement wavelength.[9] If interference is observed, consider using an alternative assay format.

  • Improper Assay Conditions: The pH, buffer composition, and substrate concentration can all influence the measured inhibitory activity.

    • Solution: Ensure that the assay conditions are optimized and standardized across all experiments. The stopped-flow CO₂ hydration assay is considered the gold standard for determining inhibition constants (Ki) for carbonic anhydrase inhibitors.[2][10]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound derivatives as carbonic anhydrase inhibitors?

A1: The primary mechanism involves the binding of the deprotonated sulfonamide group (-SO₂NH⁻) to the catalytic zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme.[1][11] This coordination bond mimics the transition state of the native CO₂ hydration reaction, thereby blocking the enzyme's catalytic activity.[3]

Q2: What are the key structural features of this compound derivatives that govern their selectivity?

A2: The selectivity of these inhibitors is primarily dictated by the "tail" portion of the molecule, which is the part of the structure extending from the benzenesulfonamide core.[7] Modifications to this tail can exploit subtle differences in the size, shape, and amino acid composition of the active sites of different carbonic anhydrase isoforms.[7][12] For example, introducing bulky substituents can sterically clash with residues in one isoform while fitting snugly into a hydrophobic pocket in another.[8]

Q3: How can I rationally design this compound derivatives with improved selectivity?

A3: A rational design approach should integrate computational and experimental strategies. In silico modeling and docking studies can help identify key amino acid residues that differ between the target and off-target isoforms. This information can then be used to guide the synthesis of a focused library of derivatives with modifications aimed at exploiting these differences. The synthesized compounds are then screened for their inhibitory activity and selectivity against a panel of relevant isoforms.

Q4: What are the standard in vitro assays for determining the selectivity of carbonic anhydrase inhibitors?

A4: The most common and reliable method is the stopped-flow CO₂ hydration assay, which directly measures the enzyme's primary physiological function.[2][10] A simpler, colorimetric method suitable for high-throughput screening is the p-nitrophenylacetate (PNPA) esterase activity assay.[2] To determine selectivity, the inhibitor is tested against a panel of purified carbonic anhydrase isoforms (e.g., CA I, II, IX, XII), and the inhibition constants (Ki) are compared.[2][10]

Q5: Why is it crucial to screen for selectivity against ubiquitously expressed isoforms like CA I and CA II?

A5: CA I and CA II are found in high concentrations in various tissues throughout the body and are involved in fundamental physiological processes.[2] A lack of selectivity against these isoforms can lead to off-target effects and potential toxicity, hindering the therapeutic potential of the inhibitor.[2] Therefore, counter-screening against CA I and CA II is an essential step in the development of safe and effective isoform-selective inhibitors.[2]

Visualizations & Protocols

General Synthetic Workflow for this compound Derivatives

G start Start: 4-Ethoxybenzenesulfonyl chloride + Amine of interest reaction Reaction in Anhydrous Solvent (e.g., DCM) with Non-nucleophilic Base (e.g., Pyridine) start->reaction workup Aqueous Workup (e.g., wash with 1M HCl, sat. NaHCO3, brine) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product: This compound Derivative characterization->end

Caption: A generalized workflow for the synthesis of this compound derivatives.

Conceptual Approach to Improving Selectivity

G start Initial Hit: This compound Derivative sar Structure-Activity Relationship (SAR) Studies start->sar modeling Computational Modeling & Docking start->modeling synthesis Synthesize Analogs with Modified 'Tails' sar->synthesis modeling->synthesis screening In Vitro Selectivity Screening (CA Isoforms) synthesis->screening optimization Iterative Optimization screening->optimization optimization->sar optimization->modeling

Sources

Technical Support Center: Strategies for Overcoming Poor Cell Permeability of 4-Ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the cellular uptake of 4-Ethoxybenzenesulfonamide. This document provides a structured approach to diagnosing and overcoming poor cell permeability, moving from fundamental principles to advanced experimental strategies. Our goal is to explain the causality behind experimental choices, providing you with self-validating protocols to enhance the efficacy of your research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound and its membrane transport characteristics.

Q1: What is this compound, and why is its cell permeability often a concern?

This compound is a small molecule belonging to the sulfonamide class of compounds. The core structure features a benzene ring substituted with both an ethoxy (-OCH₂CH₃) group and a sulfonamide (-SO₂NH₂) group. While the ethoxy group adds some lipophilicity, the sulfonamide functional group is highly polar and contains hydrogen bond donors (the -NH₂) and acceptors (the -SO₂). This polarity can significantly hinder the molecule's ability to passively diffuse across the nonpolar lipid bilayer of cell membranes, leading to low intracellular concentrations and potentially reduced efficacy in cell-based assays or in vivo models. Many sulfonamides are known to have low aqueous solubility, which can also contribute to poor absorption and permeability.[1][2]

Q2: What are the key physicochemical properties of this compound that influence its permeability?

To understand a compound's permeability, we often refer to guidelines like Lipinski's Rule of Five. The key properties of this compound (and related analogs) that dictate its membrane transport are summarized below. High Polar Surface Area (PSA) and the presence of hydrogen bond donors are primary contributors to poor permeability.

PropertyValue (Predicted/Typical)Implication for Permeability
Molecular Weight~201.25 g/mol Favorable (meets Lipinski's <500)
LogP (Octanol/Water)~1.5 - 2.0Moderately lipophilic, generally favorable
Hydrogen Bond Donors2 (from -NH₂)Unfavorable (Lipinski's ideal ≤5)
Hydrogen Bond Acceptors3 (from -SO₂ and -O-)Favorable (meets Lipinski's ideal ≤10)
Polar Surface Area (PSA)~75-85 ŲBorderline/Unfavorable (often >60 Ų limits permeability)
pKa~10.0-10.5Primarily unionized at physiological pH, but the sulfonamide group is acidic.[1]

Note: Values are estimations for the parent scaffold and can vary based on the prediction software used.

Q3: How can I experimentally measure the cell permeability of this compound?

Several standard assays are used to quantify cell permeability. Choosing the right one depends on the specific question you are asking (e.g., passive diffusion vs. active transport).

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[3][4] It measures a compound's ability to cross from a donor well, through a synthetic membrane coated with lipids (e.g., lecithin), to an acceptor well.[3][4] It is excellent for initial screening to determine if a compound has inherent issues with passive transport.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[5] It can measure both passive diffusion and active transport (efflux and uptake). It is considered a gold standard for predicting oral drug absorption.

  • MDCK Permeability Assay: This assay uses Madin-Darby Canine Kidney (MDCK) cells, which form a tight monolayer more quickly than Caco-2 cells.[5][6] Wild-type MDCK cells have low expression of efflux transporters, making them a good model for passive permeability.[5] Transfected MDCK cells (e.g., MDCK-MDR1) are used to specifically investigate if a compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[6][7][8]

Troubleshooting Guide 1: Chemical Modification via Prodrug Strategy

If baseline experiments confirm that the inherent structure of this compound is the primary barrier to entry, a prodrug approach can be a powerful solution.

Question: My compound shows low Papp values in both PAMPA and wild-type MDCK assays, confirming poor passive diffusion. How can I chemically modify it to improve cellular entry?

Root Cause Analysis: The polar sulfonamide group is likely the main obstacle. Its hydrogen-bonding capabilities make it energetically unfavorable to leave the aqueous environment and enter the hydrophobic lipid membrane.

Strategy: Mask the Polar Group with a Labile Linker. The goal is to temporarily neutralize the sulfonamide's polarity with a lipophilic, cleavable group (a "promoiety"). This prodrug will more easily cross the cell membrane. Once inside the cell, endogenous enzymes (e.g., esterases) will cleave the promoiety, releasing the active this compound. A common and effective strategy is N-acylation of the sulfonamide.[9]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug Prodrug (Lipophilic, Membrane Permeable) Membrane Lipid Bilayer Prodrug->Membrane Passive Diffusion Parent This compound (Polar, Poorly Permeable) Parent->Membrane Blocked Prodrug_in Prodrug Enzymes Cellular Esterases/ Amidases Prodrug_in->Enzymes Metabolic Cleavage Parent_in Active Drug Released Enzymes->Parent_in

Caption: Prodrug strategy for overcoming poor cell permeability.

Experimental Protocol: N-Acyl Sulfonamide Prodrug Synthesis and Validation
  • Synthesis (Conceptual):

    • React this compound with an acyl chloride (e.g., acetyl chloride, pivaloyl chloride) or a carboxylic acid anhydride in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) in an aprotic solvent (e.g., DCM, THF).

    • The choice of acyl group allows for tuning the lipophilicity and cleavage rate. More sterically hindered groups like pivaloyl may offer slower, more sustained release.

    • Purify the resulting N-acyl sulfonamide product via column chromatography or recrystallization.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Permeability Validation:

    • Perform a Caco-2 or MDCK permeability assay comparing the parent compound and the newly synthesized prodrug(s).

    • Prepare stock solutions of all compounds in DMSO (e.g., 10 mM).

    • Dilute the stocks into transport buffer to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is non-toxic (<1%).

    • Add the compound solutions to the apical (donor) side of the cell monolayers.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

    • Collect samples from both the apical and basolateral (acceptor) compartments at the end of the incubation.

  • Intracellular Conversion Analysis:

    • Simultaneously quantify the concentration of both the prodrug and the parent this compound in the basolateral samples using a validated LC-MS/MS method.

    • The appearance of the parent compound in the basolateral chamber confirms that the prodrug successfully crossed the monolayer and was converted back to the active form.

CompoundExpected Papp (A→B) (10⁻⁶ cm/s)Expected Outcome
This compound< 1.0Low Permeability
N-Acetyl Prodrug2.0 - 5.0Medium Permeability
N-Pivaloyl Prodrug> 5.0Medium-High Permeability

Troubleshooting Guide 2: Formulation with Permeation Enhancers

This approach is suitable when chemical modification is undesirable or impractical, focusing instead on transiently modifying the cell barrier to allow compound passage.

Question: I cannot modify my compound's structure. How can I formulate it to improve its transport across a cell monolayer in my assays?

Root Cause Analysis: The cellular barrier itself—specifically the tightly packed lipid bilayer and intercellular tight junctions—is preventing drug passage.

Strategy: Co-administer with a Chemical Permeation Enhancer (CPE). CPEs are compounds that reversibly disrupt the integrity of the cell membrane or its junctions, creating temporary pathways for your compound to pass through.[10] This is a formulation-based solution that does not alter the drug itself.

G cluster_workflow Permeation Enhancer Workflow Start Start: Poorly Permeable Compound Select Select Enhancers (e.g., Oleic Acid, DMSO, Surfactants) Start->Select Toxicity Determine Max Non-Toxic Concentration of Enhancer (e.g., MTT Assay) Select->Toxicity CoAdmin Co-administer Compound with Enhancer in Permeability Assay (e.g., Caco-2) Toxicity->CoAdmin Analyze Analyze Basolateral Samples via LC-MS/MS CoAdmin->Analyze Compare Compare Papp Values (Compound vs. Compound + Enhancer) Analyze->Compare Success Success: Increased Permeability Compare->Success Papp ↑ Fail Failure: No Significant Change Compare->Fail Papp ≈

Caption: Workflow for evaluating chemical permeation enhancers.

Experimental Protocol: Screening for Effective Permeation Enhancers
  • Select and Prepare Enhancers:

    • Choose a panel of well-characterized enhancers from different classes. Examples include:

      • Fatty Acids: Oleic Acid (disrupts lipid packing).[10]

      • Surfactants: Sodium Lauryl Sulfate (solubilizes lipids, denatures proteins).[11]

      • Solvents: Dimethyl Sulfoxide (DMSO) at higher concentrations (alters protein conformation).[10]

      • Chelators: EDTA (disrupts tight junctions by chelating Ca²⁺).[12]

    • Prepare stock solutions of each enhancer in an appropriate solvent.

  • Determine Non-Toxic Working Concentration:

    • Before the permeability assay, determine the highest concentration of each CPE that does not cause significant cell death in your chosen cell line (Caco-2 or MDCK).

    • Use a standard cytotoxicity assay (e.g., MTT, LDH release). Incubate cells with a serial dilution of each CPE for the same duration as your planned permeability experiment (e.g., 2 hours).

    • Select the highest concentration that results in >90% cell viability for your experiments.

  • Perform Enhanced Permeability Assay:

    • Prepare solutions of this compound in transport buffer both with and without the pre-determined non-toxic concentration of each selected CPE.

    • Run a standard Caco-2 or MDCK assay as described previously. Include a "vehicle + enhancer" control to ensure the enhancer itself does not interfere with your analytical method.

    • Crucial Control: Monitor the integrity of the cell monolayer throughout the experiment by measuring Transepithelial Electrical Resistance (TEER) or by checking the flux of a paracellular marker like Lucifer Yellow. A significant, irreversible drop in TEER indicates cellular damage rather than reversible permeation enhancement.

  • Analyze and Interpret Data:

    • Quantify the concentration of this compound in the basolateral samples via LC-MS/MS.

    • Calculate the Papp values for the compound alone and in the presence of each enhancer. A 2 to 3-fold or greater increase in Papp is typically considered a significant enhancement.

Troubleshooting Guide 3: Advanced Delivery via Nanoparticle Encapsulation

This is an advanced strategy for compounds with multiple challenges, such as combined poor solubility and permeability, or for applications requiring targeted delivery.

Question: My compound has very poor biopharmaceutical properties, and simple formulation changes are not effective. What advanced delivery systems can I explore?

Root Cause Analysis: The compound faces multiple physicochemical barriers that prevent it from reaching the cell. A simple solution is insufficient.

Strategy: Encapsulate in a Nanocarrier. Nanoparticles (NPs) can encapsulate drugs, effectively hiding their unfavorable properties from the biological environment. These carriers can improve solubility, protect the drug from degradation, and facilitate cellular uptake through alternative pathways like endocytosis, bypassing the need for passive diffusion across the lipid bilayer.[13][14] Polymeric nanoparticles made from materials like Poly(lactic-co-glycolic acid) (PLGA) are biodegradable and widely used.[14]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug Free Drug (Poorly Permeable) Membrane Lipid Bilayer Drug->Membrane Blocked Nano Drug-Loaded Nanoparticle (e.g., PLGA) Nano->Membrane Endocytosis Endosome Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_in Released Drug Lysosome->Drug_in Endosomal Escape/ NP Degradation

Caption: Nanoparticle-mediated drug delivery to bypass membrane barriers.

Experimental Protocol: Nanoparticle Formulation and Cellular Uptake
  • Formulation (Single Emulsion Solvent Evaporation):

    • Dissolve both this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or acetonitrile).

    • Add this organic phase dropwise into an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) under vigorous stirring.

    • The organic solvent will diffuse into the aqueous phase, causing the polymer to precipitate and encapsulate the drug in nanoparticles.

    • Continue stirring for several hours to allow the organic solvent to fully evaporate.

    • Collect the nanoparticles by ultracentrifugation, wash with deionized water to remove excess surfactant, and lyophilize for storage.

  • Characterization:

    • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge (zeta potential) of the NPs. Ideal size for cellular uptake is typically 50-200 nm.

    • Encapsulation Efficiency (EE%): Dissolve a known amount of the lyophilized NPs in a suitable organic solvent to break them apart. Quantify the amount of encapsulated drug using HPLC or UV-Vis spectroscopy. Calculate EE% as: (Mass of Drug in NPs / Initial Mass of Drug Used) x 100.

  • Cellular Uptake Study:

    • Incubate your target cells with the drug-loaded nanoparticles (and a "free drug" control) for various time points (e.g., 2, 4, 8 hours).

    • At each time point, wash the cells thoroughly with cold PBS to remove any non-internalized particles.

    • Lyse the cells using a suitable lysis buffer.

    • Quantify the amount of internalized this compound in the cell lysate using LC-MS/MS.

    • A significantly higher intracellular concentration from the NP formulation compared to the free drug demonstrates enhanced delivery.

References

  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74093, p-Hydroxybenzenesulfonamide. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70789, 4-Methoxybenzenesulfonamide. Available at: [Link]

  • Maren, T.H., et al. (1979). The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion. Experimental Eye Research. Available at: [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. Available at: [Link]

  • Patel, H., et al. (2012). The effect of penetration enhancers on the permeation of sulfonyl urea derivative. Scholars Research Library. Available at: [Link]

  • Al-Amin, M., et al. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lee, J., et al. (2022). Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Technology Networks. PAMPA Permeability Assay. Available at: [Link]

  • Nikaido, H. (2003). Outer Membrane Permeability and Antibiotic Resistance. Novartis Foundation Symposium. Available at: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Pelgrift, R.Y., & Friedman, A.J. (2013). Nanomedicines for the Delivery of Antimicrobial Peptides (AMPs). MDPI. Available at: [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. Available at: [Link]

  • Weiser, J.N., et al. (2024). Sulfonamide Per- and Polyfluoroalkyl Substances Can Impact Microorganisms Used in Aromatic Hydrocarbon and Trichloroethene Bioremediation. Environmental Science & Technology. Available at: [Link]

  • V., Dr. S. S. SULPHONAMIDES. Available at: [Link]

  • Stella, V.J. (2011). Strategic Implications in Considering Sulfenamide Prodrugs for Oral Delivery of NH-acids. Molecular Pharmaceutics. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 222870, 4-Ethylbenzenesulfonamide. Available at: [Link]

  • Al-Amin, M., et al. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3862080, 4-(4-Ethoxybenzenesulfonamido)benzoic acid. Available at: [Link]

  • PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. Available at: [Link]

  • Sun, Y., et al. (2026). A Near-Infrared Aptamer:Dye System For Live-Cell Super-Resolution RNA Imaging. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Sulfonamide (medicine). Available at: [Link]

  • Irvine, J.D., et al. (1999). MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Usami, M., et al. (2001). Effect of eicosapentaenoic acid (EPA) on tight junction permeability in intestinal monolayer cells. Clinical Nutrition. Available at: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7402, 4-Ethylbenzenesulfonic acid. Available at: [Link]

  • Li, H., et al. (2013). Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Otaibi, A., et al. (2014). Carbon Nanotubes as the Specific Drug Delivery for Sulfonamides Antibiotics: Instead of Injection. Journal of Computational and Theoretical Nanoscience. Available at: [Link]

  • Pion Inc. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available at: [Link]

  • Hancock, R.E.W., & Wong, P.G.W. (1984). Agents that increase the permeability of the outer membrane. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Forster, R.E., et al. (1998). The effect of 4,4'-diisothiocyanato-stilbene-2,2'-disulfonate on CO2 permeability of the red blood cell membrane. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Scanned Document. Sulfonamides: Classification, mode of action, uses and structure activity relationship. Available at: [Link]

  • Sygnature Discovery. MDCK-WT/MDR1 Permeability. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4765, 4-Hydroxybenzenesulfonic acid. Available at: [Link]

  • Herman, A., & Herman, A.P. (2016). Status of surfactants as penetration enhancers in transdermal drug delivery. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13218, 4-Iodobenzenesulfonamide. Available at: [Link]

  • ResearchGate. a) reported drugs contain sulfonamide prodrug as antimicrobial; b) general formula of our designed compounds. Available at: [Link]

  • Mohammed, A.S., et al. (2021). Nanotechnology-Based Delivery Systems for Antimicrobial Peptides. Pharmaceutics. Available at: [Link]

  • BioDuro. ADME MDR1-MDCK Permeability Assay. Available at: [Link]

  • Nabipour, H. (2012). Synthesis, identification, and antibacterial activity of new sulfonamide nanoparticles. IEEE Transactions on Nanobioscience. Available at: [Link]

  • Havaldar, F.H., & Rane, D.P. (2009). SYNTHESIS OF SOME NEW PRODRUGS OF SULPHONAMIDES AND STUDIES ON THEIR ANTIMICROBIAL AND ANTI-INFLAMMATORY ACTION. Rasayan Journal of Chemistry. Available at: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66824, 4-Chlorobenzenesulfonamide. Available at: [Link]

  • Al-Ghananeem, A.M., & Malkawi, A.H. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Pharmaceutical Research International. Available at: [Link]

  • Kumar, L. The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Song, Z., et al. (2011). Effects of ozone on membrane permeability and ultrastructure in Pseudomonas aeruginosa. Journal of Applied Microbiology. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Benzenesulfonamide Analogs in Biological Assays: p-Toluenesulfonamide vs. 4-Ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. The functionalization of the benzene ring at the para-position offers a fertile ground for modulating physicochemical properties and biological activity. This guide provides a comprehensive comparison between two closely related analogs: the well-characterized p-toluenesulfonamide (PTS) and the lesser-studied 4-ethoxybenzenesulfonamide .

Instead of a simple side-by-side data sheet, this document establishes a framework for inquiry. We will first delve into the extensive biological profile of p-toluenesulfonamide, a compound with demonstrated efficacy in oncology as a potent carbonic anhydrase inhibitor. Its mechanisms of action, supported by robust experimental data, will be detailed. Subsequently, we will use this compound as a case study to outline a logical, field-proven workflow for characterizing a novel analog. This guide is designed for researchers, scientists, and drug development professionals, providing not only comparative data where available but also the strategic rationale and detailed protocols necessary to conduct a thorough evaluation of novel sulfonamide-based compounds.

Part 1: The Benzenesulfonamide Scaffold: A Tale of Two Analogs

The sulfonamide functional group (-SO₂NH₂) is a powerful zinc-binding group, a characteristic that has cemented its role in the development of enzyme inhibitors.[1] When attached to a benzene ring, it forms the benzenesulfonamide core. The true versatility of this scaffold lies in the substituents on the aromatic ring. A minor structural modification can drastically alter a compound's interaction with biological targets.

Here, we compare two simple, yet distinct, para-substituted analogs:

  • p-Toluenesulfonamide (PTS or 4-Methylbenzenesulfonamide): Features a methyl group (-CH₃) at the para-position. This small, lipophilic group contributes to its overall physicochemical profile.

  • This compound: Features an ethoxy group (-OCH₂CH₃) at the para-position. Compared to the methyl group in PTS, the ethoxy group is larger, introduces an ether linkage with hydrogen bond accepting potential, and increases lipophilicity, which can influence cell permeability and target engagement.

Caption: Molecular structures of p-Toluenesulfonamide and this compound.

The fundamental question for any drug discovery program is how such a subtle change—a methyl group versus an ethoxy group—translates into differential performance in biological assays.

Part 2: The Established Biological Profile of p-Toluenesulfonamide (PTS)

p-Toluenesulfonamide has transitioned from a simple chemical intermediate to a compound of significant biological interest, particularly in oncology.[2] Its activities are primarily linked to its function as a potent enzyme inhibitor.

Primary Target: Carbonic Anhydrase (CA) Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] These enzymes are crucial for processes like pH regulation and CO₂ transport.[3][4] Certain CA isoforms, particularly the transmembrane CA IX and CA XII, are overexpressed in hypoxic tumors and are associated with poor prognosis and chemoresistance in aggressive cancers.[3][5]

PTS has been identified as a novel and potent inhibitor of carbonic anhydrase IX (CA IX).[5] This inhibition is a key driver of its anti-tumor effects.

cluster_enzyme CA IX Active Site Zn Zn²⁺ Ion His1 His94 Zn->His1 His2 His96 Zn->His2 His3 His119 Zn->His3 Water H₂O Zn->Water Catalytic Nucleophile PTS p-Toluenesulfonamide (-SO₂NH₂) Inhibition Inhibition (Displaces Water) PTS->Inhibition Inhibition->Zn Binds to Zinc

Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.

Anticancer Activity and Signaling Pathways

Experimental evidence demonstrates that PTS inhibits breast cancer growth and metastasis.[5] In castration-resistant prostate cancer (CRPC) cells, PTS was found to inhibit cell proliferation by inducing a G1 phase cell cycle arrest.[6] This is achieved through the modulation of critical cell signaling pathways.

  • In Breast Cancer: PTS exerts its effects through the p38 MAPK/ERK1/2 pathway.[5]

  • In Prostate Cancer: PTS induces anti-tumor activity by inhibiting the Akt-dependent and -independent mTOR/p70S6K pathway.[6]

G PTS p-Toluenesulfonamide (PTS) CAIX CA IX Inhibition PTS->CAIX mTOR mTOR/p70S6K Pathway Inhibition CAIX->mTOR MAPK p38 MAPK/ERK1/2 Pathway Inhibition CAIX->MAPK Proliferation Decreased Cell Proliferation mTOR->Proliferation Metastasis Decreased Metastasis MAPK->Metastasis

Caption: Simplified signaling pathways affected by p-Toluenesulfonamide in cancer cells.

Summary of Biological Data for p-Toluenesulfonamide
Target/AssayCell Line/ModelKey FindingReference
Carbonic Anhydrase IX In vitro enzyme assayPotent inhibitor of CA IX.[5]
Breast Cancer MCF-7, MDA-MB-231 cells; Mammary tumor allograft miceInhibits tumor growth and lung metastasis via the p38 MAPK/ERK1/2 pathway. Synergistic effects with αPD-1 therapy.[5]
Prostate Cancer PC-3, DU-145 cells (CRPC)Inhibits cell proliferation via G1 arrest; inhibits mTOR/p70S6K pathway.[6]
General Toxicity Zebrafish larvaeCategorized as practically nontoxic with a 96hr LC₅₀ of 204.3 ppm.[7]
Antibacterial Activity E. coli, S. aureusWhile PTS itself is primarily a precursor, its derivatives show antibacterial activity. The core structural template is a good candidate for further study.[2][8]

Part 3: An Investigative Workflow for this compound

In contrast to PTS, there is a paucity of publicly available biological data for this compound. This scenario is common for researchers exploring novel chemical space. The following section outlines a validated, logical workflow to characterize such a compound, using this compound as our model.

Hypothesis Generation: Structure-Activity Relationship (SAR)

Causality: The primary structural difference is the para-substituent (ethoxy vs. methyl). The ethoxy group is larger and possesses an ether oxygen, a potential hydrogen bond acceptor. This change can influence its fit within an enzyme's active site. For instance, in the active site of carbonic anhydrase, which has both hydrophobic and hydrophilic pockets, the ethoxy group might lead to either improved or diminished binding affinity compared to the smaller methyl group of PTS. We hypothesize it will retain CA inhibitory activity, but its potency and isoform selectivity may differ.

G start Compound Acquisition (this compound) physchem Physicochemical Characterization (Solubility, LogP, Stability) start->physchem primary Primary Screening: Target-Based Assays (e.g., Carbonic Anhydrase Panel) physchem->primary secondary Secondary Screening: Cell-Based Assays (e.g., Antiproliferative, Antibacterial) primary->secondary Active 'Hit' moa Mechanism of Action (MoA) Studies (e.g., Pathway Analysis, Target Engagement) secondary->moa end Candidate Profile moa->end

Caption: Experimental workflow for characterizing a novel benzenesulfonamide analog.

Experimental Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

Trustworthiness: This protocol is a self-validating system. It includes a known standard inhibitor (Acetazolamide) for positive control, a vehicle control (DMSO) to establish the baseline, and measures enzyme kinetics to determine a quantitative inhibition constant (Ki). The method is adapted from established literature.[3][4]

Objective: To determine the inhibitory potency (Ki) of this compound against key human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and compare it to p-toluenesulfonamide.

Methodology: Esterase Assay

  • Reagent Preparation:

    • Assay Buffer: 10 mM HEPES/Tris, pH 7.4.

    • Enzyme Stock: Prepare stocks of recombinant human CA isoforms (I, II, IX, XII) in assay buffer. The final concentration in the assay will need to be optimized (typically in the low nM range).

    • Substrate Stock: 10 mM p-Nitrophenyl Acetate (NPA) in anhydrous DMSO.

    • Test Compound Stocks: Prepare 10 mM stock solutions of this compound, p-toluenesulfonamide, and Acetazolamide (positive control) in anhydrous DMSO.

    • Vehicle Control: Anhydrous DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 180 µL of assay buffer.

    • Add 2 µL of test compound serial dilutions in DMSO (to achieve final concentrations from, e.g., 0.1 nM to 100 µM). For control wells, add 2 µL of DMSO.

    • Add 10 µL of CA enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the NPA substrate stock to all wells.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes. The product, p-nitrophenol, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of enzyme inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Experimental Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Trustworthiness: This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines. It includes a no-drug control for bacterial growth, a sterility control, and a standard antibiotic (e.g., Sulfamethoxazole) to validate assay performance.

Objective: To determine if this compound or p-toluenesulfonamide have direct antibacterial activity against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Methodology: Broth Microdilution

  • Reagent and Culture Preparation:

    • Media: Cation-adjusted Mueller-Hinton Broth (MHB).

    • Bacterial Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

    • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

    • Compound Plates: In a 96-well plate, perform a 2-fold serial dilution of the test compounds (and control antibiotic) in MHB to create a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Assay Procedure:

    • In a sterile 96-well flat-bottom plate, add 50 µL of the appropriate compound dilution to each well.

    • Add 50 µL of the standardized bacterial inoculum to each well. The final volume will be 100 µL.

    • Controls:

      • Growth Control: 50 µL MHB + 50 µL inoculum (no drug).

      • Sterility Control: 100 µL MHB (no drug, no bacteria).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Optionally, absorbance at 600 nm can be read with a plate reader to quantify growth inhibition.

Conclusion and Future Perspectives

This guide illustrates the established biological profile of p-toluenesulfonamide as a potent, anti-cancer agent acting primarily through the inhibition of carbonic anhydrase IX and key oncogenic signaling pathways.[5][6] More importantly, it provides a robust, logical framework for the systematic evaluation of a novel analog, this compound.

The proposed experimental workflows for CA inhibition and antibacterial screening represent the foundational assays required to begin building a biological profile for any new sulfonamide derivative. The key to successful drug discovery lies not just in synthesizing novel molecules, but in the rigorous, systematic, and logical biological characterization that follows. By comparing the results for this compound directly against its well-understood counterpart, p-toluenesulfonamide, researchers can rapidly build a structure-activity relationship, guiding the next steps in lead optimization and development. The subtle difference between a methyl and an ethoxy group may well be the difference between a chemical reagent and a promising therapeutic lead.

References

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 12, 2026, from [Link]

  • What is Para-Toluenesulfonamide used for? (2024, June 14). Patsnap Synapse. Retrieved January 12, 2026, from [Link]

  • What is the mechanism of Para-Toluenesulfonamide? (2024, July 17). Patsnap Synapse. Retrieved January 12, 2026, from [Link]

  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (2020, December). PubMed. Retrieved January 12, 2026, from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Antibacterial sulfonamides. (n.d.). AL-Mustaqbal University College of Pharmacy. Retrieved January 12, 2026, from [Link]

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (n.d.). JOCPR. Retrieved January 12, 2026, from [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021, November 20). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Para-toluenesulfonamide, a novel potent carbonic anhydrase inhibitor, improves hypoxia-induced metastatic breast cancer cell viability and prevents resistance to αPD-1 therapy in triple-negative breast cancer. (2023, September 23). PubMed. Retrieved January 12, 2026, from [Link]

  • Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities. (2022, August 10). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents. (2018, November 12). Frontiers. Retrieved January 12, 2026, from [Link]

  • p-Toluenesulfonamide. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014, January 6). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. (2009, April). PubMed. Retrieved January 12, 2026, from [Link]

  • Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • A new class of carbonic anhydrase inhibitor. (2025, September 19). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. (2022, September 20). PubMed. Retrieved January 12, 2026, from [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. (2015, April). PubMed. Retrieved January 12, 2026, from [Link]

  • Membrane-Active Antibacterial Agents Based on Calix[9]arene Derivatives: Synthesis and Biological Evaluation. (2022, February 8). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Mechanism of action of EM 49, membrane-active peptide antibiotic. (1977, December). PubMed. Retrieved January 12, 2026, from [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of 4-Ethoxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of 4-ethoxybenzenesulfonamide derivatives, a chemical scaffold of significant interest in contemporary drug discovery. We will delve into the preclinical data of notable derivatives, comparing their therapeutic performance in various disease models. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth perspective on the experimental validation of these compounds.

The this compound core is a versatile pharmacophore, giving rise to compounds with a spectrum of biological activities. From the well-established anti-inflammatory effects of celecoxib to the targeted anti-cancer properties of its more recent analogs and other derivatives, this class of molecules continues to be a fertile ground for therapeutic innovation. This guide will navigate the key preclinical findings, elucidating the structure-activity relationships and mechanistic underpinnings that govern their in vivo performance.

Comparative In Vivo Efficacy of Key this compound Derivatives

The therapeutic potential of this compound derivatives has been most extensively explored in oncology and inflammatory diseases. Below, we compare the in vivo efficacy of prominent examples, highlighting their distinct mechanisms of action and performance in relevant animal models.

Antitumor Efficacy in Xenograft Models

The antitumor activity of this class of compounds is a prime example of targeted therapy development. While the parent compound, celecoxib, exhibits modest antitumor effects, its derivatives, designed to be devoid of COX-2 inhibitory activity, show significantly enhanced potency.[1] This strategic modification mitigates the cardiovascular risks associated with long-term COX-2 inhibition while amplifying the desired anti-cancer effects.[1]

Table 1: Comparison of In Vivo Antitumor Efficacy of this compound Derivatives

DerivativeCancer ModelAnimal ModelDosing RegimenKey Efficacy EndpointReference
Celecoxib Endometrial AdenocarcinomaNude Mice2 and 4 mg/dayTumor Inhibition Rates: 32.4% and 48.6%[2]
Colon Cancer (HT-29 & Colon-26)MiceNot specifiedEnhanced antitumor effect of CPT-11[3]
2,5-Dimethyl-celecoxib (DMC) Glioblastoma (LN229)Nude MiceNot specifiedSuppressed tumor growth[4]
Nasopharyngeal Carcinoma (CNE-2)Nude MiceNot specifiedInhibited tumor proliferation[5]
OSU-03012 (AR-12) Hepatocellular Carcinoma (Huh7)BALB/c Nude MiceDaily oral treatmentSuppressed tumor growth[6]
Endometrial Carcinoma (Ishikawa)Nude MiceNot specifiedInhibited tumor progression[7]
Zika Virus-InfectedA129 MiceIntraperitoneal or oralSignificantly higher survival rate[8]
Indisulam (E7070) Neuroblastoma (IMR-32)NCr Foxn1nu Mice25 mg/kg, IV for 8 daysComplete tumor regression and 100% survival[9]
T-cell Acute Lymphoblastic Leukemia (J.gamma1)NSG Mice12.5 mg/kg, IP, 5 days on/2 days off for 2 cyclesSignificant inhibitory effect[10]
SLC-0111 Glioblastoma (GBM PDX)MiceNot specifiedSignificantly regressed xenografts in combination with temozolomide[11]
Metastatic Breast CancerMiceNot specifiedSuppressed tumor growth and attenuated metastasis formation[12]
Anti-inflammatory Activity in Edema Models

The anti-inflammatory properties of benzenesulfonamide derivatives are well-documented, with celecoxib being a cornerstone in this area. The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for assessing acute anti-inflammatory activity.[1][13][14][15]

Table 2: Comparison of In Vivo Anti-inflammatory Efficacy of Benzenesulfonamide Derivatives

DerivativeAnimal ModelDosing RegimenKey Efficacy EndpointReference
4-Arylphthalazones bearing benzenesulfonamide (Compounds 2b and 2i) Wistar RatsNot specifiedSignificant anti-inflammatory activity comparable to celecoxib[16]
4-o-methyl-benzenesulfonyl benzoxazolone (MBB) Mice and RatsNot specifiedSignificantly decreased writhing and ear swelling in a dose-dependent manner[17]
N-Substituted-β-d-glucosamine derivatives with benzenesulfonamides Not specifiedNot specifiedIn vitro inhibition of CA IX suggests potential for in vivo anti-inflammatory action[18]
1,3,5-Triazine derivatives with benzenesulfonamide Wistar Rats200 mg/kg, IPMaximum edema inhibition at 4 hours: 96.31% (Compound 1), 72.08% (Compound 2), 99.69% (Compound 3)[17][19]

Mechanisms of Action: Signaling Pathways and Molecular Targets

The diverse in vivo efficacy of this compound derivatives stems from their ability to modulate distinct signaling pathways. Understanding these mechanisms is crucial for rational drug design and patient selection.

PDK1/Akt Signaling Inhibition by OSU-03012

OSU-03012, a celecoxib derivative, exerts its potent antitumor effects through the inhibition of the 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key upstream regulator of the Akt signaling pathway.[20][21] This pathway is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and resistance to therapy.[7] By inhibiting PDK1, OSU-03012 effectively downregulates Akt phosphorylation and its downstream targets.[21]

PDK1_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Apoptosis Apoptosis Downstream->Apoptosis Proliferation Cell Proliferation Downstream->Proliferation OSU03012 OSU-03012 OSU03012->PDK1 inhibits Xenograft_Workflow A 1. Cell Culture & Preparation B 2. Tumor Cell Implantation A->B C 3. Tumor Growth & Monitoring B->C D 4. Randomization & Treatment C->D E 5. Tumor Volume Measurement D->E F 6. Endpoint Analysis E->F

Caption: Workflow for in vivo xenograft tumor studies.

Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used model is effective for screening the acute anti-inflammatory activity of novel compounds.

[1][13][14][15]1. Animal Preparation and Grouping:

  • Use male Wistar rats (180-200 g).

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into control and treatment groups.

2. Compound Administration:

  • Administer the test compound (this compound derivative) or vehicle control orally or intraperitoneally one hour before carrageenan injection.

  • A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.

3. Induction of Edema:

  • Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

[1]4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

[22]5. Data Analysis:

  • Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

  • The reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Pharmacokinetic Profiles: A Comparative Overview

Understanding the pharmacokinetic properties of this compound derivatives is essential for optimizing dosing regimens and ensuring adequate drug exposure at the target site.

Table 3: Pharmacokinetic Parameters of Selected Sulfonamide Derivatives

DerivativeAnimal ModelRouteCmaxTmax (h)Half-life (t½) (h)Oral Bioavailability (%)Reference
Celecoxib Healthy SubjectsOral-~3--
CockatielsOral--0.8856-110
Indisulam Cancer PatientsIVNon-linearNon-linearNon-linear-
SLC-0111 Cancer PatientsOral (500mg)4350 ng/mL2.46-6.05--
Cancer PatientsOral (1000mg)6220 ng/mL2.46-6.05--

Note: Pharmacokinetic parameters can vary significantly depending on the species, formulation, and analytical methods used.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutics. The evolution from celecoxib to its non-COX-2 inhibiting, yet more potent, anticancer analogs like OSU-03012 and DMC, exemplifies the power of rational drug design. Furthermore, the discovery of potent carbonic anhydrase inhibitors such as SLC-0111 and indisulam within this chemical class has opened new avenues for targeting tumor metabolism and other cellular processes.

The in vivo efficacy data presented in this guide underscore the therapeutic potential of these derivatives in oncology and inflammation. The detailed experimental protocols provide a framework for the continued evaluation and optimization of new chemical entities based on this versatile scaffold.

Future research should focus on expanding the therapeutic applications of this compound derivatives, for instance, in neuroinflammatory and neurodegenerative diseases where targets such as carbonic anhydrases may play a role. A[2][13] deeper understanding of their pharmacokinetic and pharmacodynamic relationships will be crucial for translating these promising preclinical findings into clinical success. The continued exploration of combination therapies, as demonstrated by the synergy between SLC-0111 and temozolomide, holds significant promise for overcoming drug resistance and improving patient outcomes.

References

  • Waskiewicz, A. I., Ratajczak-Wrona, W., & Jablonska, E. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. International Journal of Molecular Sciences, 22(14), 7629. [Link]

  • Sławiński, J., & Szafrański, K. (2018). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Methods in Molecular Biology, 1717, 143-152.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Protocol Online. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]

  • Waskiewicz, A. I., et al. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. Cancers, 13(14), 3593.
  • Chen, C. S., et al. (2006). OSU-03012, a novel phosphoinositide-dependent kinase-1 inhibitor, induces cytotoxicity and chemosensitization in NPC cells. Cancer Research, 66(8 Supplement), 453.
  • ClinPharma. (2024). Clinical Pharmacology of Celecoxib. Retrieved from [Link]

  • The Ohio State University. (2007). 3-Phosphoinositide-dependent protein kinase-1/Akt signalling and inhibition in a canine prostate carcinoma cell line. Retrieved from [Link]

  • Chen, H. W., et al. (2018). The celecoxib derivative kinase inhibitor AR-12 (OSU-03012)
  • Gao, M., et al. (2008). OSU-03012, a novel celecoxib derivative, induces reactive oxygen species-related autophagy in hepatocellular carcinoma. Cancer Research, 68(22), 9358-9366.
  • Said, H. M., et al. (2017). Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. JCI Insight, 2(24), e92928.
  • Li, J., et al. (2021). OSU-03012 Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo. Cancer Management and Research, 13, 3537-3550.
  • Wang, Y., et al. (2021). 2,5-Dimethyl Celecoxib Inhibits Proliferation and Cell Cycle and Induces Apoptosis in Glioblastoma by Suppressing CIP2A/PP2A/Akt Signaling Axis. Journal of Molecular Neuroscience, 71(8), 1703-1713.
  • Bio-protocol. (2016). Establishment of Patient-Derived Xenografts in Mice. Retrieved from [Link]

  • Takada, K., et al. (2024). 2,5-Dimethyl-celecoxib induces early termination of inflammatory responses by transient macrophage accumulation and inhibits the progression of cardiac remodeling in a mouse model of cryoinjury-induced myocardial infarction. Journal of Pharmacological Sciences, 154(2), 97-107.
  • Chen, Y., et al. (2021). 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells. Journal of Cancer, 12(21), 6445-6455.
  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • Waskiewicz, A. I., et al. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. Cancers, 13(14), 3593.
  • Supuran, C. T. (2008). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Medicinal Chemistry, 15(7), 613-637.
  • van der Graaf, W. T., et al. (2005). A semi-physiological population pharmacokinetic model describing the non-linear disposition of indisulam. British Journal of Cancer, 93(11), 1217-1223.
  • Said, H. M., et al. (2017). Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. JCI Insight, 2(24).
  • Haavisto, A. M., et al. (2023). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 13, 1198585.
  • Li, Y., et al. (2022). Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma.
  • Pacchiano, F., et al. (2011). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 21(1), 145-149.
  • De Simone, G., & Supuran, C. T. (2025). An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2345678.
  • Doherty, J., et al. (2020). Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma.
  • ResearchGate. (n.d.). Observed indisulam plasma concentrations at cycle 1 () and cycle 2 ()... | Download Scientific Diagram. Retrieved from [Link]

  • Wu, X., et al. (2018). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules, 23(10), 2549.
  • Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 26(2), 438.
  • Al-Salahi, R., et al. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry, 13.
  • Wang, L., et al. (2023). Pharmacological depletion of RNA splicing factor RBM39 by indisulam synergizes with PARP inhibitors in high-grade serous ovarian carcinoma. Journal of Experimental & Clinical Cancer Research, 42(1), 291.
  • eLife. (2024). On-Demand Seizures Facilitate Rapid Screening of Therapeutics for Epilepsy. Retrieved from [Link]

  • Amir, M., et al. (2013). Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents. Archiv der Pharmazie, 346(10), 731-739.
  • Williams, C. S., et al. (2000). Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models. Cancer Research, 60(21), 6045-6051.
  • El-Sayed, N. N. E., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(13), 5101.
  • Wang, H., et al. (2002). Cyclooxygenase-2 inhibition with celecoxib enhances antitumor efficacy and reduces diarrhea side effect of CPT-11. Cancer Research, 62(6), 1670-1674.
  • Liu, Y., et al. (2014). Antitumor effect of the selective COX-2 inhibitor celecoxib on endometrial adenocarcinoma in vitro and in vivo. Oncology Letters, 7(5), 1591-1596.
  • ResearchGate. (n.d.). In vivo anti-tumor efficacy showing (a) % increase in tumor volume, and... | Download Scientific Diagram. Retrieved from [Link]

  • Li, Q., et al. (2018). Anti-inflammatory effects of 4-o-methyl-benzenesulfonyl benzoxazolone (MBB) in vivo and in vitro as a novel NSAIDs lead compound. Pharmacological Reports, 70(2), 356-362.

Sources

A Head-to-Head Comparison of Carbonic Anhydrase Inhibitors: The Established Efficacy of Acetazolamide Versus the Unexplored Potential of 4-Ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of carbonic anhydrase (CA) inhibitors, acetazolamide stands as a well-characterized and clinically significant molecule. Its broad applications, from treating glaucoma to managing altitude sickness, are a direct consequence of its potent inhibition of multiple carbonic anhydrase isoforms. This guide provides a comprehensive, head-to-head comparison of acetazolamide with 4-ethoxybenzenesulfonamide, a structurally related benzenesulfonamide derivative.

While acetazolamide's profile is extensively documented, this compound represents a largely unexplored entity within this chemical class. This comparison will, therefore, juxtapose the known, experimentally validated performance of acetazolamide with the theoretical potential of this compound, based on its structural properties and the established structure-activity relationships of benzenesulfonamide-based CA inhibitors. This guide is intended for researchers and drug development professionals seeking to understand the nuances of CA inhibition and the potential for novel therapeutic agents.

Core Principles of Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, fluid and electrolyte balance, and CO2 transport. The inhibition of these enzymes can, therefore, have profound therapeutic effects in various pathological conditions.

The primary mechanism of action for sulfonamide-based inhibitors like acetazolamide involves the coordination of the sulfonamide group to the zinc ion at the active site of the carbonic anhydrase enzyme. This interaction blocks the binding of substrate molecules, thereby inhibiting the enzyme's catalytic activity.

Acetazolamide: The Archetypal Carbonic Anhydrase Inhibitor

Acetazolamide is a potent, non-selective inhibitor of multiple carbonic anhydrase isoforms. Its clinical utility stems from its ability to modulate physiological processes in various tissues, including the eye, kidney, and central nervous system.

Mechanism of Action of Acetazolamide

The therapeutic effects of acetazolamide are a direct result of its inhibition of carbonic anhydrase.[1][2] In the eye, this leads to a reduction in the secretion of aqueous humor, thereby lowering intraocular pressure, a key factor in the management of glaucoma.[2] In the kidney, inhibition of CA in the proximal convoluted tubule leads to decreased reabsorption of bicarbonate, sodium, and water, resulting in diuresis.[1][2] In the central nervous system, the exact mechanism is less clear but is thought to involve a combination of metabolic acidosis and direct neuronal effects, which contributes to its efficacy in epilepsy and altitude sickness.[2]

Acetazolamide Acetazolamide CA Carbonic Anhydrase (Zinc Metalloenzyme) Acetazolamide->CA Binds to Zinc Ion in Active Site Inhibition Inhibition of Catalytic Activity CA->Inhibition Physiological_Effects Altered Physiological Processes Inhibition->Physiological_Effects Reduced Bicarbonate and Proton Formation Therapeutic_Outcomes Therapeutic Outcomes Physiological_Effects->Therapeutic_Outcomes e.g., Decreased Aqueous Humor Production, Diuresis

Caption: Mechanism of Action of Acetazolamide.

Physicochemical Properties of Acetazolamide and this compound

A comparison of the fundamental physicochemical properties of both molecules is essential for understanding their potential behavior in biological systems.

PropertyAcetazolamideThis compound
Molecular Formula C4H6N4O3S2C8H11NO3S
Molecular Weight 222.25 g/mol 201.25 g/mol [3]
XLogP3 -0.30.8[3]
Hydrogen Bond Donor Count 32
Hydrogen Bond Acceptor Count 54
pKa 7.2Not available

Data for Acetazolamide sourced from general knowledge and validated through multiple search results. Data for this compound from PubChem[3].

The differing physicochemical properties, particularly the higher lipophilicity (XLogP3) of this compound, suggest potential differences in membrane permeability and distribution compared to the more hydrophilic acetazolamide.

Experimental Data: A Tale of Two Compounds

A stark contrast exists in the available experimental data for these two molecules. Acetazolamide has been the subject of extensive research, providing a clear picture of its inhibitory profile. In contrast, this compound remains largely uncharacterized in the scientific literature.

Carbonic Anhydrase Inhibition Profile of Acetazolamide

Acetazolamide is a potent inhibitor of several key human carbonic anhydrase (hCA) isoforms. The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating stronger inhibition.

IsoformKi (nM)
hCA I 250
hCA II 12[1][4][5]
hCA IV 74[1][4][5]
hCA IX 25-30
hCA XII 5.7

Ki values are compiled from multiple sources and represent approximate consensus values.

This broad-spectrum inhibition is responsible for both its therapeutic efficacy and some of its side effects. The potent inhibition of the ubiquitous cytosolic isoform hCA II is a key contributor to its systemic effects.

This compound: An Unwritten Chapter

As of the latest literature review, there is no publicly available experimental data detailing the carbonic anhydrase inhibitory activity of this compound. While numerous studies have investigated other benzenesulfonamide derivatives, this specific compound has not been a focus of published research in this area.

Based on its core benzenesulfonamide structure, it is plausible to hypothesize that this compound could exhibit inhibitory activity against carbonic anhydrases. The sulfonamide moiety is the key pharmacophore responsible for binding to the zinc ion in the active site. The ethoxy group at the para position of the benzene ring would likely influence its interaction with the amino acid residues lining the active site cavity, potentially conferring some degree of isoform selectivity. However, without experimental validation, this remains speculative.

Experimental Protocols for Assessing Carbonic Anhydrase Inhibition

To facilitate future research into novel CA inhibitors like this compound, we provide a detailed, step-by-step methodology for a widely used in vitro inhibition assay.

Stopped-Flow CO2 Hydration Assay

This is a gold-standard method for determining the kinetic parameters of CA inhibition. It measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, which results in a pH change monitored by a pH indicator dye.

cluster_prep Solution Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis SolA Solution A: - Buffer - pH Indicator - CA Enzyme - Inhibitor (Test Compound) Mixing Rapid Mixing of Solution A and B SolA->Mixing SolB Solution B: - CO2-saturated Water SolB->Mixing Reaction CO2 + H2O -> H2CO3 -> H+ + HCO3- Mixing->Reaction Detection Spectrophotometric Detection of pH Change Reaction->Detection Rate Calculate Initial Rate of Reaction Detection->Rate IC50 Determine IC50 Value Rate->IC50 Ki Calculate Ki Value (Cheng-Prusoff Equation) IC50->Ki

Sources

A Researcher's Guide to Investigating Off-Target Effects: A Comparative Analysis Using 4-Ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for identifying and validating the off-target effects of small molecules, using 4-Ethoxybenzenesulfonamide as a case study. As researchers and drug developers, we understand that a compound's journey from hit to lead is fraught with challenges, chief among them being unintended biological interactions. These off-target effects can lead to toxicity, reduced efficacy, or even open avenues for drug repurposing.[1][2] This document moves beyond a simple listing of techniques, offering a logical, multi-pronged strategy that combines hypothesis-driven investigation with unbiased, proteome-wide discovery, followed by essential in-cell validation.

The choice of this compound is deliberate. While specific data on this molecule is sparse, its chemical structure, featuring a classic sulfonamide moiety, provides a powerful starting point for a hypothesis-driven investigation into a well-known class of off-targets: carbonic anhydrases.[3][4] We will use this predictable interaction as a foundation to compare and contrast methodologies, demonstrating how to build a complete picture of a compound's selectivity profile.

Our approach is structured to mirror a logical research progression: beginning with a targeted, hypothesis-based assay, expanding to broad, unbiased screens to uncover the unknown, and culminating in the validation of these findings within the complex environment of a living cell.

Section 1: The Hypothesis-Driven Approach: Carbonic Anhydrase Inhibition

The Rationale: Why Start Here?

The sulfonamide functional group (R-SO₂NH₂) is a well-established zinc-binding pharmacophore.[3] One of the most prominent families of zinc-containing metalloenzymes is the carbonic anhydrases (CAs), which play crucial roles in pH regulation, CO₂ transport, and various other physiological processes.[5][6] Many clinically used drugs containing a primary sulfonamide group are potent CA inhibitors.[5] Therefore, the most logical first step in assessing the off-target profile of this compound is to determine its activity against key CA isoforms. This targeted approach is cost-effective and provides immediate, actionable data on the most probable off-target.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibition Zn Zn²⁺ His1 His94 Zn->His1 His2 His96 Zn->His2 His3 His119 Zn->His3 H2O H₂O / OH⁻ Zn->H2O Catalytic Water Zn_inhibited Zn²⁺ His1_i His94 Zn_inhibited->His1_i His2_i His96 Zn_inhibited->His2_i His3_i His119 Zn_inhibited->His3_i Sulfonamide R-SO₂NH⁻ This compound Sulfonamide->Zn_inhibited Binds & Displaces Water Start Prepare Reaction Mix (Kinase, Substrate, Buffer) Add_Compound Add this compound (e.g., 10 µM) Start->Add_Compound Incubate Pre-incubate (20 min) Add_Compound->Incubate Add_ATP Initiate Reaction (Add [γ-³³P]ATP) Incubate->Add_ATP Stop_Reaction Stop Reaction & Separate Substrate Add_ATP->Stop_Reaction Measure_Radioactivity Measure ³³P Incorporation (Scintillation Counting) Stop_Reaction->Measure_Radioactivity Analyze Calculate % Inhibition vs. DMSO Control Measure_Radioactivity->Analyze

Caption: General workflow for a radiometric kinase profiling assay.

Comparative Data: Hypothetical Kinase Selectivity Panel

Data is typically presented as percent inhibition at a fixed compound concentration (e.g., 10 µM).

Kinase TargetKinase Family% Inhibition @ 10 µM (this compound)% Inhibition @ 10 µM (Compound B)
ABL1Tyrosine Kinase8%92%
EGFRTyrosine Kinase12%5%
SRCTyrosine Kinase15%88%
PKASer/Thr Kinase5%11%
ROCK1Ser/Thr Kinase9%7%
CDK2Ser/Thr Kinase11%65%
p38α (MAPK14) Ser/Thr Kinase 72% 8%

This hypothetical data suggests that while this compound is relatively clean against this panel, it shows notable activity against p38α, identifying a potential off-target for further investigation.

Section 3: Proteome-Wide Discovery and In-Cell Validation

The Rationale: Finding the "Unknown Unknowns" and Confirming Engagement

Kinase screening is powerful but limited to a predefined panel. To discover truly novel and unexpected off-targets, an unbiased, proteome-wide approach is necessary. [7][8]Following discovery, it is absolutely critical to validate that the compound binds its putative target within the native cellular environment. The Cellular Thermal Shift Assay (CETSA) is the premier method for confirming target engagement in intact cells. [9][10][11]

Part A: Discovery with Compound-Centric Chemical Proteomics (CCCP)

CCCP uses an immobilized version of the drug to "fish" for binding partners from a cell lysate. [12]Captured proteins are then identified by mass spectrometry. This method can identify binding proteins regardless of their enzymatic function.

cluster_0 Chemical Proteomics Workflow Immobilize Immobilize Compound on Beads Incubate Incubate Beads with Lysate Immobilize->Incubate Lyse Prepare Cell Lysate Lyse->Incubate Wash Wash Away Non-binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Analyze by LC-MS/MS Elute->MS Identify Identify & Quantify Protein 'Hits' MS->Identify

Caption: Workflow for Compound-Centric Chemical Proteomics (CCCP).

Part B: Validation with Cellular Thermal Shift Assay (CETSA)

CETSA leverages the principle that when a ligand binds to a protein, it typically stabilizes the protein against heat-induced denaturation. [13][14]By heating intact cells treated with a compound to various temperatures, we can measure the amount of a specific target protein that remains soluble. A stabilizing interaction results in a "thermal shift" to a higher temperature. [9] Experimental Protocol: CETSA with Western Blot Detection

This protocol is designed to validate the p38α hit from the kinase screen.

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HEK293) to ~80% confluency.

    • Treat cells with this compound (e.g., 50 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest, wash, and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the protein levels of p38α in each sample using SDS-PAGE and Western blotting with a specific anti-p38α antibody. Use a loading control (e.g., GAPDH) that does not shift with temperature in this range.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (DMSO vs. Compound), plot the percentage of soluble p38α remaining against the temperature.

    • Determine the melting temperature (Tm) for each curve. The difference (ΔTm) indicates the degree of stabilization and confirms target engagement.

Comparative Data: Hypothetical CETSA Validation
Target ProteinTreatmentMelting Temp (Tm)Thermal Shift (ΔTm)Outcome
p38α DMSO (Vehicle)52.1°C--
p38α This compound56.3°C+4.2°C Validated Engagement
GAPDH DMSO (Vehicle)>64°C--
GAPDH This compound>64°CNo Shift Negative Control

Summary and Path Forward

This guide outlines a systematic, multi-faceted approach to de-risking a compound by thoroughly investigating its off-target profile. By starting with a hypothesis based on the this compound chemical structure, we immediately identified its potent inhibition of carbonic anhydrases. Broad kinase profiling then revealed an unexpected interaction with p38α, a finding that would have been missed by the targeted approach alone. Finally, and most critically, CETSA provided unequivocal evidence that this interaction occurs within the complex milieu of a living cell.

Comparison of Methodologies:

MethodologyPrimary GoalKey AdvantageKey Limitation
Hypothesis-Driven Assay Confirm predicted interactionsFast, cost-effective, high-throughputCan only find what you look for
Kinase Profiling Broadly screen a major target classStandardized, comprehensive kinome coverageLimited to kinases; in vitro results require validation
Chemical Proteomics Unbiased discovery of binding partnersCan identify novel, unexpected targetsCan be technically challenging; may produce false positives
CETSA Validate target engagement in cellsGold standard for in-cell binding confirmationLower throughput; requires specific antibodies

This integrated workflow provides a robust and self-validating system. The unbiased discovery methods identify potential interactions, which are then rigorously confirmed with orthogonal, in-cell validation techniques. This strategy not only enhances the safety assessment of lead compounds but also deepens our understanding of their true mechanism of action, ultimately accelerating the path to discovery.

References

  • MacDonald, M. L., Lamerdin, J., de Serres, M., & et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. [Link]

  • Xie, L., Wang, J., & Bourne, P. E. (2012). An integrated workflow for proteome-wide off-target identification and polypharmacology drug design. 2012 IEEE International Conference on Bioinformatics and Biomedicine Workshops (BIBMW). [Link]

  • Guler, O. O., & Supuran, C. T. (2021). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • Akhtar, N., Rauf, M. K., & et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. [Link]

  • Li, J., & Yao, X. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]

  • Zhang, H., & et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFR L858R/T790M Mutant Inhibitor. Journal of Medicinal Chemistry. [Link]

  • D'Ascenzio, M., & et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link]

  • Ceruso, M., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Supuran, C. T., & et al. (2002). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry. [Link]

  • Lu, H., & et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications. [Link]

  • Patsnap. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Zhang, H., & et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Publications. [Link]

  • Creative Diagnostics. (2024). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Almqvist, H., & et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]

  • Shaw, J. L., & et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Lentz, C. S., & et al. (2018). Mapping Proteome-Wide Interactions of Reactive Chemicals Using Chemoproteomic Platforms. Current Opinion in Chemical Biology. [Link]

  • Grokipedia. (2024). Cellular thermal shift assay. Grokipedia. [Link]

  • Reaction Biology. (2024). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Davis, M. I., & et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • DermNet. (2021). Sulfonamides (Sulfa Drugs) And The Skin. DermNet. [Link]

  • Klaeger, S., & et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). Wikipedia. [Link]

  • Cleveland Clinic. (2024). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [https://my.clevelandclinic.org/health/drugs/22 sulfonamides]([Link] sulfonamides)

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. [Link]

  • Al-Hussain, S. A., & et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical News. [Link]

  • Mickevicius, V., & et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules. [Link]

  • Zhang, L., & et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Yin, S., & et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. [Link]

  • van der Mey, D., & et al. (2021). Pharmacogenomics of off-target adverse drug reactions. Clinical & Translational Immunology. [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Nawrot, B., & Sochacka, E. (2019). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Cellular & Molecular Biology Letters. [Link]

  • Rosenthal, K. S., & et al. (1977). Mechanism of action of EM 49, membrane-active peptide antibiotic. Antimicrobial Agents and Chemotherapy. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 4-Ethoxybenzenesulfonamide

This guide provides comprehensive safety protocols and operational plans for the handling and disposal of this compound. As a matter of scientific best practice, in the absence of a complete, formally published Safety Data Sheet (SDS) for this specific compound, we derive our safety recommendations from the known hazard profiles of structurally analogous sulfonamides. This approach ensures a high standard of safety by treating the compound with the caution it warrants based on its chemical family.

Hazard Assessment: A Proactive Stance on Safety

A thorough risk assessment is the foundation of safe laboratory practice. While specific toxicological data for this compound is limited, data from closely related compounds, such as 4-Methoxybenzenesulfonamide and 4-Ethylbenzenesulfonamide, provide critical insights. These analogues are consistently classified with the following hazards under the Globally Harmonized System (GHS)[1][2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed.

Therefore, it is scientifically prudent to assume this compound presents similar risks. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. All protocols must be designed to mitigate these risks effectively.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a scientifically-driven response to the specific hazards presented by a chemical. For this compound, the following PPE is mandatory to prevent skin, eye, and respiratory exposure.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Protects against airborne powder and accidental splashes. The risk of "serious eye irritation" necessitates a full seal around the eyes, which standard safety glasses do not provide[3][4].
Hand Protection Nitrile GlovesProvides a barrier against skin contact, mitigating the risk of skin irritation. Nitrile is selected for its broad chemical resistance and durability.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination with the chemical powder or solutions.
Respiratory Protection Implemented via Engineering Controls (Fume Hood)Handling the solid powder outside of a certified chemical fume hood is not recommended due to the risk of respiratory irritation from inhaling fine particulates[3].
Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict, logical workflow is paramount for safety and experimental integrity. The following protocols detail the safe handling of this compound in its solid form and subsequent use in solution.

This workflow is designed to minimize aerosolization and exposure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don all required PPE: Lab Coat, Nitrile Gloves, Chemical Splash Goggles prep2 Ensure Chemical Fume Hood is certified and functioning prep1->prep2 handle1 Place analytical balance inside the fume hood prep2->handle1 handle2 Carefully open the reagent container handle1->handle2 handle3 Use a spatula to weigh the desired amount of solid handle2->handle3 handle4 Securely close the reagent container handle3->handle4 clean1 Wipe down spatula and weighing vessel with a dampened towel handle4->clean1 clean2 Dispose of towel and any contaminated consumables in hazardous waste clean1->clean2 clean3 Wipe down the balance and fume hood sash clean2->clean3 clean4 Doff PPE correctly clean3->clean4

Caption: Workflow for Safely Weighing Chemical Powders.

Step-by-Step Protocol:

  • Preparation:

    • Before entering the lab, ensure you are wearing closed-toe shoes and long pants.

    • Don a laboratory coat, ensuring it is fully buttoned.

    • Put on chemical splash goggles.

    • Wash hands and don nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat.

  • Weighing Procedure (inside a chemical fume hood):

    • Confirm that the chemical fume hood has a current certification sticker and that airflow is adequate.

    • Place a tared weigh boat or appropriate glassware on the analytical balance inside the hood.

    • Carefully open the this compound container, keeping the opening pointed away from your breathing zone.

    • Using a clean spatula, transfer the desired amount of solid to the weigh boat. Avoid any actions that could create dust clouds.

    • Once the desired mass is obtained, securely cap the primary reagent container.

  • Post-Weighing:

    • Carefully transfer the weighed solid to your reaction vessel or solvent, also within the fume hood.

    • Wipe the spatula clean with a solvent-dampened disposable wipe.

    • Place the used weigh boat and wipe into a designated solid hazardous waste container.

Disposal Plan: Managing Contaminated Materials

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.

  • Contaminated PPE: Used gloves, disposable lab coat sleeves, or any other contaminated items should be placed in a clearly labeled solid hazardous waste container. Never wear potentially contaminated gloves outside of the laboratory area.

  • Excess Chemical: Unused or waste this compound (solid or in solution) must be disposed of as hazardous chemical waste. It should be collected in a sealed, properly labeled waste container. Do not pour any amount down the drain.

  • Empty Containers: The original reagent bottle, once empty, should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste. After rinsing, deface the label and dispose of the container in accordance with your institution's guidelines for chemically contaminated glass or plastic.

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove any contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists[3][4].

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[4].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[3][5].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5].

By implementing these scientifically-grounded procedures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

  • LookChem. Benzenesulfonamide, 4-ethoxy-N-methyl- (9CI) Safety Data Sheets(SDS). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70789, 4-Methoxybenzenesulfonamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 222870, 4-Ethylbenzenesulfonamide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Ethoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.